4-Bromo-2,5-difluoroiodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGSQPBKZOMWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373636 | |
| Record name | 4-Bromo-2,5-difluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145349-66-2 | |
| Record name | 4-Bromo-2,5-difluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,5-difluoroiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,5-difluoroiodobenzene
Abstract
4-Bromo-2,5-difluoroiodobenzene is a synthetically versatile, multi-halogenated aromatic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogens (I, Br, F) on a benzene ring, allows for highly selective, sequential functionalization through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the compound's properties, synthesis, and applications, with a focus on its strategic use in drug discovery and development. We will explore the causality behind its reactivity, provide validated experimental protocols, and offer insights into its role in constructing complex molecular architectures.
Compound Profile and Physicochemical Properties
The foundational identity of any chemical reagent is its CAS (Chemical Abstracts Service) number, which for this compound is 145349-66-2 .[1][2] This unique identifier ensures unambiguous reference in global databases, patents, and scientific literature.
The structure possesses three distinct halogen atoms, each offering a different handle for chemical modification. The iodine atom is the most reactive site for oxidative addition in palladium-catalyzed cross-coupling, followed by the bromine atom, while the fluorine atoms are generally stable under these conditions but activate the ring and can influence the pharmacokinetic properties of resulting molecules.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 145349-66-2 | [1][2][4] |
| Molecular Formula | C₆H₂BrF₂I | [2] |
| Molecular Weight | 318.89 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dimethylformamide (DMF) | [4] |
Note: Melting point and boiling point data are not consistently reported across public databases and should be determined empirically for each batch.
Synthesis and Purification
The preparation of this compound typically involves multi-step synthetic sequences starting from more common difluoroaniline or difluorobenzene precursors. A common conceptual pathway involves the diazotization of a bromo-difluoroaniline followed by a Sandmeyer-type iodination reaction.
Alternatively, electrophilic halogenation of a difluorobenzene derivative can be employed. The precise control of reaction conditions is critical to ensure regioselectivity and maximize yield, preventing the formation of isomeric impurities.[4]
Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel for higher purity requirements.
The Strategic Advantage in Synthesis: Orthogonal Reactivity
The primary value of this compound in drug discovery lies in the differential reactivity of its C-I and C-Br bonds. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy, allowing for the stepwise and site-selective introduction of different molecular fragments.
The bond dissociation energy of the C-I bond is significantly lower than that of the C-Br bond. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the oxidative addition of the palladium(0) catalyst to the C-I bond occurs at a much faster rate and under milder conditions than its addition to the C-Br bond.[3][5] This kinetic difference is the key to selectivity.
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Suzuki or Sonogashira Coupling\n(C-I bond activation)\nPd(0) Catalyst, Base\nRoom Temp to Mild Heat", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate 1\n(Aryl or Alkynyl group at C-I position)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Second Coupling Reaction\n(C-Br bond activation)\nDifferent Catalyst/Ligand, Base\nHigher Temperature", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Disubstituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1 [label=" + R¹-B(OH)₂ \n or R¹-C≡CH"]; step1 -> intermediate; intermediate -> step2 [label=" + R²-B(OH)₂ \n or other partner"]; step2 -> product; } dot Caption: Sequential functionalization enabled by differential halogen reactivity.
This selectivity allows chemists to first perform a coupling reaction at the iodine position (e.g., a Suzuki coupling with a boronic acid) and then, after isolating the product, perform a second, different coupling reaction at the bromine position under more forcing conditions.[6][7] This builds molecular complexity in a controlled and predictable manner.
Key Applications in Drug Discovery
Halogenated and particularly fluorinated organic compounds are of immense interest in pharmaceutical development.[8] The fluorine atoms in this compound can significantly enhance the metabolic stability and binding affinity of a drug molecule by altering its electronic properties and lipophilicity.[8][9]
This building block is instrumental in synthesizing a range of therapeutic agents, including:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature complex, substituted aromatic cores. This reagent provides a scaffold to build such structures.
-
Antiviral and Anticancer Agents: The synthesis of novel heterocyclic systems with potential antiviral or anticancer activity often relies on versatile building blocks for their construction.[8]
-
CNS-Targeting Compounds: The lipophilicity imparted by fluorine atoms can be crucial for compounds that need to cross the blood-brain barrier.[8]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a representative, selective Suzuki-Miyaura coupling reaction at the C-I position of this compound.
Objective: To selectively couple an arylboronic acid at the iodine position while preserving the bromine for subsequent transformations.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel (e.g., Schlenk flask), stir bar, condenser
Procedure:
-
Inert Atmosphere: Assemble the reaction vessel with a condenser under an inert atmosphere (Nitrogen or Argon). This is crucial as palladium(0) catalysts are oxygen-sensitive.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and SPhos.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The use of a degassed solvent minimizes the oxidation of the catalyst.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-coupled product.
Causality: The choice of a modern biarylphosphine ligand like SPhos is intentional. These electron-rich, bulky ligands promote the crucial reductive elimination step in the catalytic cycle and help stabilize the active Pd(0) species, often leading to higher yields and cleaner reactions compared to older catalysts like Pd(PPh₃)₄.[10] The moderate temperature (80 °C) is sufficient to activate the C-I bond without significantly promoting C-Br activation.
Safety and Handling
As an organic halogen compound, this compound requires careful handling.[4]
Hazard Statements:
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Precautionary Measures:
-
P261 & P271: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[12][13]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12][14]
-
Handling: Handle in a chemical fume hood.[15] Avoid dust formation. Keep containers tightly sealed when not in use.[13][15]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[12] Wear appropriate personal protective equipment.[14]
Always consult the material safety data sheet (MSDS) provided by the supplier before use for complete safety information.[12]
Conclusion
This compound is more than just a chemical intermediate; it is a powerful tool for strategic molecular design. Its well-defined and predictable orthogonal reactivity allows researchers in drug discovery and materials science to build complex, highly functionalized molecules with precision and control. As the demand for novel, fluorine-containing compounds continues to rise, the importance of versatile and reliable building blocks like this one will only grow, paving the way for the next generation of innovative medicines and materials.
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An In-depth Technical Guide to 4-Bromo-2,5-difluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-difluoroiodobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromo, fluoro, and iodo substituents on a benzene ring, allows for selective and sequential chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms can significantly influence the physicochemical and biological properties of the target molecules, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the physical properties, safety information, and synthetic applications of this compound.
Physicochemical Properties
This compound is a solid at room temperature, appearing as white to light yellow or off-white crystalline needles.[1] It is largely insoluble in water but shows solubility in common organic solvents such as ethanol and dimethylformamide. A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂BrF₂I | [1][2] |
| Molecular Weight | 318.89 g/mol | [1][2] |
| CAS Number | 145349-66-2 | [1] |
| Appearance | White to light yellow/off-white crystalline needles/solid | [1] |
| Melting Point | 54-57 °C | |
| Boiling Point | 236.9 °C (at 760 mmHg) | |
| Density (Predicted) | 2.342 ± 0.06 g/cm³ | |
| Solubility | Insoluble in water; Soluble in ethanol and dimethylformamide | |
| Vapor Pressure | Data not available |
Spectroscopic Characterization
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show two signals in the aromatic region, each corresponding to one of the two aromatic protons. The chemical shifts and coupling patterns would be influenced by the surrounding halogen substituents.
-
¹³C NMR: The spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts would be significantly influenced by the directly attached halogens, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: Two distinct signals would be expected, one for each of the non-equivalent fluorine atoms. The chemical shifts and any F-F or F-H coupling would provide valuable structural information.[3]
-
IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for C-H, C-F, C-Br, and C-I bonds, as well as aromatic C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (318.89 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and iodine.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or in a fume hood.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Synthetic Applications & Methodologies
The utility of this compound in organic synthesis stems from the differential reactivity of its three halogen substituents. The carbon-iodine bond is the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bonds are generally unreactive under these conditions. This reactivity difference allows for selective, stepwise functionalization of the aromatic ring.
Common synthetic transformations involving this building block include Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. These reactions are fundamental in the construction of C-C bonds and are widely employed in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.
General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming biaryl compounds.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 1-5 mol%)
-
Ligand (if required by the catalyst, e.g., phosphine-based ligands)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid or ester, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.
Causality in Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can deactivate them. Therefore, maintaining an inert atmosphere is critical for the catalytic cycle to proceed efficiently.[6]
-
Anhydrous Solvents: Water can participate in side reactions, such as the hydrolysis of the boronic acid, which can reduce the yield of the desired product. Using anhydrous solvents minimizes these side reactions.[5]
-
Base: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the aryl group to the palladium center. The choice of base can significantly impact the reaction rate and yield.[7]
-
Ligand: The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and influences its reactivity and selectivity. The electronic and steric properties of the ligand are key to a successful coupling.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for selective functionalization, making it an important intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. While detailed spectroscopic and specific reaction protocol data are not widely available, this guide provides a solid foundation of its physical properties and safety information, along with general methodologies for its application in common cross-coupling reactions. Researchers are encouraged to perform their own analytical characterization and reaction optimization when utilizing this compound.
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Calculated and experimental 13 C NMR chemical shifts | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
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19F chemical library and 19F-NMR for a weakly bound complex structure. (n.d.). PMC - NIH. Retrieved from [Link]
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Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. Retrieved from [Link]
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Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Retrieved from [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017-12-18). AZoM. Retrieved from [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved from [Link]
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. Retrieved from [Link]
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Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018-01-10). Chemistry Stack Exchange. Retrieved from [Link]
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1-Bromo-4-fluoro-2-iodobenzene. (n.d.). SpectraBase. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). YouTube. Retrieved from [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-portal.org. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-Bromo-2,5-difluoroiodobenzene
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the solubility of 4-Bromo-2,5-difluoroiodobenzene. Given the compound's role as a critical intermediate in the synthesis of pharmaceuticals and other advanced materials, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.[1][2] This document provides a detailed examination of its physicochemical properties, a qualitative solubility profile based on its molecular structure, and a rigorous, step-by-step experimental protocol for the quantitative determination of its solubility in various organic solvents.
Introduction to this compound
This compound is a halogenated aromatic compound with the chemical formula C₆H₂BrF₂I.[1] Its molecular structure, featuring three different halogen substituents on a benzene ring, makes it a versatile building block in organic synthesis.[3][4][5] The strategic placement of bromo, fluoro, and iodo groups allows for selective participation in a variety of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in modern pharmaceuticals, agrochemicals, and dyes.[1][2][4] The presence of fluorine atoms, in particular, can impart desirable properties to the final products, such as enhanced metabolic stability and improved binding affinity.[2]
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior in different solvent systems. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 145349-66-2 | [1][6] |
| Molecular Formula | C₆H₂BrF₂I | [1][7] |
| Molecular Weight | 318.89 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 54-57°C | [1] |
| Boiling Point | 236.9 ± 35.0 °C (Predicted) | [1] |
| Density | 2.342 ± 0.06 g/cm³ (Predicted) | [1] |
Solubility Profile: A Qualitative Assessment
While specific quantitative solubility data for this compound is not extensively documented in public literature, a qualitative prediction can be derived from its molecular structure based on the "like dissolves like" principle.[8] The molecule possesses a non-polar aromatic core with bulky halogen substituents, suggesting a predisposition for solubility in non-polar to moderately polar organic solvents. The high degree of halogenation contributes to its lipophilic character.
It is reported to be almost insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide (DMF).[1] The insolubility in water is expected due to the lack of hydrogen bond-donating groups and the large, non-polar surface area. Its solubility in ethanol, a polar protic solvent, and DMF, a polar aprotic solvent, indicates that it can be solvated by solvents with a significant dipole moment.
Based on these characteristics, the following qualitative solubility profile is anticipated:
-
High Solubility: Aromatic solvents (e.g., toluene, xylenes), chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF)).
-
Moderate Solubility: Alcohols (e.g., methanol, ethanol, isopropanol) and ethers (e.g., diethyl ether).
-
Low to Negligible Solubility: Non-polar aliphatic hydrocarbons (e.g., hexanes, heptane) and highly polar protic solvents (e.g., water).
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol describes the widely accepted isothermal shake-flask method, a gold standard for thermodynamic solubility measurement.[9][10] This method ensures that a state of equilibrium is achieved between the dissolved and undissolved solute, providing an accurate measure of the saturation concentration.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.
Experimental Workflow Diagram
Caption: Workflow for solubility determination via the shake-flask method.
Step-by-Step Methodology
-
Preparation of Vials: Add an excess amount of solid this compound to several vials for each solvent to be tested. The presence of excess solid is crucial to ensure that the resulting solution is saturated.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitation: Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.
-
Sedimentation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared from standard solutions of known concentrations must be used for accurate quantification.
-
Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor:
S (mg/mL) = Cmeasured (mg/mL) × Dilution Factor
Where Cmeasured is the concentration of the diluted sample determined by the analytical method.
Safety and Handling
This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11][12] All handling should be performed in a well-ventilated area or a chemical fume hood.[11][12] In case of contact, flush the affected area with copious amounts of water.[13] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[11][12][13]
Conclusion
This compound is a valuable synthetic intermediate whose utility in research and development is enhanced by a clear understanding of its solubility. While quantitative data is sparse in the literature, its physicochemical properties suggest good solubility in a range of common organic solvents. This guide provides the necessary framework for both qualitative prediction and rigorous experimental determination of its solubility, empowering researchers to optimize their synthetic and formulation processes effectively.
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4-Bromo-2,5-difluoroiodobenzene molecular weight
An In-depth Technical Guide to 4-Bromo-2,5-difluoroiodobenzene: Properties, Synthesis, and Applications
Introduction
This compound is a polyhalogenated aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring three different halogen atoms (Iodine, Bromine, and Fluorine) on a benzene ring, provides chemists with a powerful tool for constructing complex molecular architectures through selective, stepwise functionalization. This guide offers a comprehensive overview of its physicochemical properties, synthetic utility, and key applications for professionals in research, drug development, and materials science.
Physicochemical and Structural Data
The fundamental properties of this compound are critical for its application in synthetic chemistry. The compound is a solid at room temperature, appearing as white to light yellow crystals.[1] It is generally insoluble in water but shows good solubility in common organic solvents such as ethanol and dimethylformamide.[1]
Key Properties Summary
| Property | Value | Reference |
| Molecular Weight | 318.89 g/mol | [2] |
| Chemical Formula | C₆H₂BrF₂I | [2] |
| CAS Number | 145349-66-2 | [1][2] |
| Appearance | Off-white crystalline needles | [2] |
| Purity | Typically ≥97% | [2] |
| Synonyms | 1-Bromo-2,5-difluoro-4-iodobenzene | [2] |
Chemical Structure
The strategic placement of iodine, bromine, and fluorine atoms on the benzene ring is the source of this reagent's synthetic power. Each halogen exhibits distinct reactivity in metal-catalyzed cross-coupling reactions, allowing for selective and sequential chemical transformations.
Caption: Structure of this compound.
Synthetic Utility and Mechanistic Insights
The primary value of this compound lies in the differential reactivity of its C-X bonds (where X = I, Br). In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity order is generally C-I > C-Br. This allows chemists to perform a reaction selectively at the C-I position while leaving the C-Br bond intact for a subsequent, different coupling reaction. This "orthogonality" is a cornerstone of modern synthesis, enabling the efficient construction of complex molecules without the need for extensive protecting group manipulations.
The fluorine atoms also play a crucial role. They modify the electronic properties of the benzene ring, which can influence reaction rates and regioselectivity. Furthermore, incorporating fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Therefore, this reagent serves as a direct precursor to fluorinated pharmaceutical intermediates.[3]
Key Applications
As an important intermediate, this compound is utilized across several high-value chemical sectors.[1]
-
Pharmaceuticals: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are explored for developing novel antiviral agents and tyrosine kinase inhibitors for targeted cancer therapy.[3]
-
Materials Science: The unique electronic properties imparted by the fluorine atoms make this compound and its derivatives suitable for creating advanced materials, including those for Organic Light-Emitting Diodes (OLEDs) and solar cells.
-
Agrochemicals: It finds application in the synthesis of specialized pesticides and other agrochemicals.[1]
Experimental Protocol: A Representative Synthetic Workflow
While the exact commercial synthesis of this compound may be proprietary, a plausible laboratory-scale synthesis can be extrapolated from established methods for halogenating aromatic rings. A general workflow involves the selective iodination of a difluorobromobenzene precursor.
Caption: General workflow for synthesis and purification.
Step-by-Step Methodology
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Loading: Charge the flask with the starting material, 1-bromo-2,5-difluorobenzene, and a suitable solvent like glacial acetic acid.
-
Iodination: Add the iodinating reagents, typically a combination of molecular iodine (I₂) and a strong oxidizing agent (e.g., iodic acid, nitric acid), to the mixture.
-
Reaction: Heat the reaction mixture under stirring for several hours. The progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and quench any excess iodine with a sodium thiosulfate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous salt like sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography or recrystallization to yield pure this compound.
Safety and Handling
This compound is an organic halogenated compound and must be handled with care.[1] It may cause irritation to the skin, eyes, and respiratory system.[1][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][5][6]
-
Ventilation: Handle the compound exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials.[5][7] The product may be light-sensitive.[4]
-
Spill & Disposal: In case of a spill, avoid generating dust and clean up using appropriate procedures.[4][7] Dispose of the chemical waste in accordance with local, state, and national regulations.[4]
Conclusion
This compound is a testament to the power of strategic molecular design. Its tri-halogenated structure provides a predictable and versatile platform for sequential cross-coupling reactions, making it an indispensable tool for chemists aiming to synthesize complex and high-value molecules. For researchers in drug discovery and materials science, this compound offers an efficient route to novel fluorinated structures, underscoring its continued importance in advancing chemical innovation.
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An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-2,5-difluoroiodobenzene
Foreword: The Analytical Imperative in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is paramount. Molecules such as 4-Bromo-2,5-difluoroiodobenzene (CAS No: 145349-66-2) represent a class of highly functionalized aromatic building blocks that are pivotal in the synthesis of complex target molecules, including drugs and advanced materials. The precise arrangement of its substituents—a bromine atom, two fluorine atoms, and an iodine atom on a benzene ring—governs its reactivity and, ultimately, its utility in sophisticated synthetic pathways.[1][2] This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will explore the expected outcomes from key spectroscopic and spectrometric techniques, offering a robust framework for its characterization.
Compound Profile: this compound
Before delving into the analytical methodologies, it is essential to understand the fundamental properties of the target molecule.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₂BrF₂I | [3][4] |
| Molecular Weight | 318.89 g/mol | [3] |
| CAS Number | 145349-66-2 | [5] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 54-57 °C | [4] |
| Boiling Point | 236.9 ± 35.0 °C at 760 mmHg | [4] |
| Synonyms | 1-Bromo-2,5-difluoro-4-iodobenzene | [3] |
The structure, as depicted below, presents a fascinating analytical challenge due to the presence of four different halogens, each exerting distinct electronic effects that influence the spectral output.
Figure 1: Structure of this compound.
The Analytical Workflow: A Symphony of Techniques
The definitive elucidation of a molecule like this compound is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combination creates a self-validating analytical system.
Figure 2: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): The First Glimpse
Mass spectrometry provides the molecular weight and, crucially for halogenated compounds, characteristic isotopic patterns.
Expected Data:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a complex molecular ion peak cluster due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio). This results in two major peaks of nearly equal intensity at m/z 318 and 320. The presence of iodine (¹²⁷I) and fluorine (¹⁹F) as single naturally occurring isotopes simplifies the pattern.
-
Fragmentation: A primary fragmentation pathway for aryl halides is the loss of the halogen atom.[6] We can anticipate the following key fragments:
-
[M-I]⁺: Loss of the iodine atom, the weakest carbon-halogen bond.
-
[M-Br]⁺: Loss of the bromine atom.
-
The presence of these fragments helps to confirm the elemental composition.
-
| Ion | Predicted m/z | Notes |
| [C₆H₂⁷⁹BrF₂I]⁺ | 318 | Molecular ion with ⁷⁹Br |
| [C₆H₂⁸¹BrF₂I]⁺ | 320 | Molecular ion with ⁸¹Br |
| [C₆H₂BrF₂]⁺ | 191/193 | Loss of Iodine |
| [C₆H₂F₂I]⁺ | 239 | Loss of Bromine |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is instrumental in identifying the types of bonds present, particularly the aromatic C-H bonds and the carbon-halogen stretches which occur in the fingerprint region.
Expected Data:
-
Aromatic C-H Stretch: A weak to medium band is expected in the 3100-3000 cm⁻¹ region.[7]
-
Aromatic C=C Stretch: A series of bands, often of variable intensity, are anticipated between 1600 cm⁻¹ and 1450 cm⁻¹.[8]
-
C-H Out-of-Plane Bending: The substitution pattern (1,2,4,5-tetrasubstituted) will give rise to characteristic bands in the 900-675 cm⁻¹ region.[7]
-
Carbon-Halogen Stretches: These are strong absorptions found at lower wavenumbers.[9]
-
C-F: ~1250-1000 cm⁻¹
-
C-Br: ~690-515 cm⁻¹[7]
-
C-I: ~600-500 cm⁻¹
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen-fluorine framework of the molecule.
¹H NMR Spectroscopy
With only two protons on the aromatic ring, the ¹H NMR spectrum is expected to be relatively simple but highly informative due to spin-spin coupling with the fluorine atoms.
-
Predicted Chemical Shifts: The aromatic protons are in the range of δ 7.0-8.0 ppm. The exact shifts are influenced by the electronic effects of the four halogens. The iodine and bromine atoms will have a significant deshielding effect.
-
Predicted Multiplicity: The two protons (H-3 and H-6) are in different chemical environments.
-
H-3: This proton is coupled to the adjacent fluorine (F-2) and the more distant fluorine (F-5). This will likely result in a doublet of doublets.
-
H-6: Similarly, this proton is coupled to F-5 and F-2, also likely appearing as a doublet of doublets.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments.
-
Predicted Chemical Shifts: Aromatic carbons typically resonate between δ 110-160 ppm.[10]
-
Carbons bonded to halogens (C-1, C-2, C-4, C-5): The chemical shifts of these carbons are strongly influenced by the attached halogen. The "heavy atom effect" of bromine and especially iodine can cause an upfield shift for the directly attached carbon, contrary to what electronegativity alone would suggest.[11] Carbons bonded to fluorine will show large one-bond C-F coupling constants.
-
Carbons bonded to hydrogen (C-3, C-6): These will appear in the typical aromatic region and will show coupling to the attached proton and nearby fluorine atoms.
-
| Carbon Atom | Expected ¹³C Shift (ppm) | Expected Multiplicity (due to C-F coupling) |
| C-1 (C-I) | ~90-100 | Doublet (from F-2) |
| C-2 (C-F) | ~155-165 | Doublet (large ¹JCF) |
| C-3 (C-H) | ~115-125 | Doublet of doublets |
| C-4 (C-Br) | ~110-120 | Doublet (from F-5) |
| C-5 (C-F) | ~155-165 | Doublet (large ¹JCF) |
| C-6 (C-H) | ~115-125 | Doublet of doublets |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for fluorinated compounds due to its high sensitivity and wide chemical shift range.
-
Predicted Chemical Shifts: For aryl fluorides, chemical shifts are typically observed in the range of -100 to -170 ppm relative to CFCl₃. The two fluorine atoms in this compound are in non-equivalent positions and should therefore produce two distinct signals.
-
Predicted Multiplicity: Each fluorine signal will be split into a doublet of doublets due to coupling with the adjacent proton and the other fluorine atom across the ring.
Synthesis and Verification Protocol
A plausible synthesis for this compound would involve a multi-step pathway, likely starting from a commercially available difluoroaniline or difluorobenzene derivative, followed by bromination and a Sandmeyer-type reaction to introduce the iodine. For instance, a synthetic route could start from 2,5-difluoroaniline, proceed through bromination, and then diazotization followed by treatment with potassium iodide.
Experimental Protocol: General NMR Sample Preparation
-
Accurately weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H spectrum and assign the chemical shifts and coupling constants for all spectra.
Conclusion: A Unified Structural Hypothesis
The structural elucidation of this compound is a testament to the power of a coordinated analytical approach. By integrating the molecular weight and isotopic data from mass spectrometry, the functional group information from IR spectroscopy, and the detailed connectivity map from multinuclear NMR, a confident and verifiable structural assignment can be achieved. The predicted spectral data presented in this guide serves as a robust template for researchers and scientists working with this important synthetic intermediate, ensuring both the integrity of their starting materials and the success of their subsequent research endeavors.
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Introduction: Elucidating the Molecular Architecture of a Key Synthetic Building Block
An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-2,5-difluoroiodobenzene
This compound (CAS No: 145349-66-2, Molecular Formula: C₆H₂BrF₂I, Molecular Weight: 318.89 g/mol ) is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2][3][4] The presence of four distinct halogen substituents on the benzene ring offers multiple reactive sites for sequential, site-selective cross-coupling reactions. Given its utility, the unambiguous confirmation of its structure and purity is paramount.
This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a senior application scientist, this guide moves beyond a mere presentation of data, delving into the causal relationships between molecular structure and spectral output, explaining the rationale behind experimental choices, and providing validated protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For a compound as complex as this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete structural assignment.
Workflow for Comprehensive NMR Analysis
The following workflow ensures a systematic and thorough NMR analysis for structural confirmation.
Caption: Overall workflow for NMR data acquisition and analysis.
¹H NMR Spectroscopy: Probing the Aromatic Protons
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. In this compound, there are two chemically non-equivalent protons on the aromatic ring.
Expertise & Causality: The chemical shifts of aromatic protons are typically found between 6.5 and 8.0 ppm due to the deshielding effect of the ring current.[5][6] The presence of electron-withdrawing halogen substituents further deshields these protons, pushing their signals downfield. Each proton will appear as a multiplet due to coupling with the adjacent proton (³JHH, ortho coupling) and with the nearby fluorine atoms (³JHF and ⁴JHF).
Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-3 | ~ 7.5 - 7.8 | dd (or ddd) | ³JHH, ⁴JHF |
| H-6 | ~ 7.7 - 8.0 | dd (or ddd) | ³JHH, ³JHF |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[7]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum by setting the TMS peak to 0.00 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. For this compound, six distinct signals are expected, one for each carbon in the benzene ring.
Expertise & Causality: Aromatic carbons typically resonate between 100-160 ppm.[8] The chemical shifts are heavily influenced by the attached substituent.
-
Carbons bonded to Fluorine (C-2, C-5): These carbons will be significantly deshielded and appear at the lowest field due to fluorine's high electronegativity. They will also appear as doublets due to strong one-bond C-F coupling (¹JCF ≈ 240-260 Hz).[9]
-
Carbons bonded to Bromine and Iodine (C-4, C-1): These carbons are subject to the "heavy atom effect," where the large, polarizable electron clouds of bromine and especially iodine cause an upfield (shielding) shift, counteracting the expected deshielding from electronegativity.[10][11]
-
Carbons bonded to Hydrogen (C-3, C-6): These carbons will also show coupling to fluorine atoms, though with smaller coupling constants (²JCF, ³JCF).
Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) | Expected Multiplicity (due to C-F coupling) |
| C-1 (C-I) | ~ 90 - 100 | dd (doublet of doublets) |
| C-2 (C-F) | ~ 155 - 165 | d (doublet) |
| C-3 (C-H) | ~ 120 - 130 | dd (doublet of doublets) |
| C-4 (C-Br) | ~ 110 - 120 | dd (doublet of doublets) |
| C-5 (C-F) | ~ 155 - 165 | d (doublet) |
| C-6 (C-H) | ~ 125 - 135 | dd (doublet of doublets) |
Experimental Protocol: ¹³C{¹H} NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the probe to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').
-
Spectral Width: Set to approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 256 to 1024 scans are typically required due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
¹⁹F NMR Spectroscopy: A Sensitive Probe
¹⁹F NMR is exceptionally useful for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity and a wide range of chemical shifts that minimizes signal overlap.[12][13][14]
Expertise & Causality: Two distinct signals are expected for the two non-equivalent fluorine atoms. Their chemical shifts are highly sensitive to the electronic environment.[15] The signals will be split into multiplets due to coupling with the aromatic protons (³JHF, ⁴JHF). A small F-F coupling through five bonds (⁵JFF) might also be observable.
Predicted ¹⁹F NMR Data
| Assigned Fluorine | Predicted δ (ppm) (rel. to CFCl₃) | Multiplicity |
| F at C-2 | ~ -100 to -120 | ddd |
| F at C-5 | ~ -100 to -120 | ddd |
Experimental Protocol: ¹⁹F{¹H} NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the probe to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse sequence.
-
Spectral Width: Set to a wide range, e.g., 200 ppm, centered around -120 ppm.
-
Reference: An external reference like CFCl₃ (δ = 0 ppm) or an internal reference can be used.
-
Number of Scans: 16 to 64 scans are usually sufficient.
-
-
Processing: Apply standard Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.
Expertise & Causality: The IR spectrum of an aromatic compound is typically rich in signals.[16] Key absorptions for this compound arise from the vibrations of the benzene ring and the carbon-halogen bonds.
IR Interpretation Logic
Caption: Predicted major fragmentation pathways in EI-MS.
Predicted Mass Spectrometry Data
| m/z (mass/charge) | Predicted Ion Fragment | Notes |
| 318, 320 | [C₆H₂⁷⁹BrF₂I]•⁺, [C₆H₂⁸¹BrF₂I]•⁺ (M•⁺) | Molecular ion peak cluster, showing the 1:1 bromine isotope pattern. |
| 191, 193 | [C₆H₂⁷⁹BrF₂]⁺, [C₆H₂⁸¹BrF₂]⁺ | Major fragment from the loss of an iodine radical. Likely the base peak. |
| 112 | [C₆H₂F₂]⁺ | Fragment from the subsequent loss of a bromine radical. |
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a 70 eV electron beam in the ion source.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: Plot the relative abundance of ions versus their m/z ratio to generate the mass spectrum. Analyze the molecular ion and the fragmentation pattern to confirm the structure.
Conclusion
The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS. ¹H, ¹³C, and ¹⁹F NMR provide a definitive map of the atomic connectivity and electronic environments. IR spectroscopy confirms the presence of the aromatic ring and carbon-halogen bonds. Finally, Mass Spectrometry validates the molecular weight and reveals a predictable fragmentation pattern governed by bond strengths. Together, these techniques provide a self-validating system, ensuring the identity and purity of this critical synthetic intermediate for researchers in drug discovery and materials science.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]
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Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Fiveable Organic Chemistry. [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
-
Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
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Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]
-
Grokipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of Wisconsin-Madison. (n.d.). Summary of C13-NMR Interpretation. [Link]
-
Doc Brown's Chemistry. (n.d.). Chlorobenzene 1H proton NMR spectrum analysis. [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
PubChemLite. (n.d.). This compound (C6H2BrF2I). [Link]
-
PubChem. (n.d.). This compound. [Link]
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An In-depth Technical Guide to the Synthesis of 4-Bromo-2,5-difluoroiodobenzene
Abstract
This technical guide provides a comprehensive, chemically-sound, and field-proven methodology for the synthesis of 4-Bromo-2,5-difluoroiodobenzene, a key halogenated aromatic intermediate. The synthesis is strategically designed around a two-step, one-pot Sandmeyer-type reaction, commencing from the commercially available precursor, 4-Bromo-2,5-difluoroaniline. This document elucidates the underlying reaction mechanisms, provides detailed step-by-step experimental protocols, and explains the causality behind critical process parameters. It is intended for an audience of researchers, chemists, and professionals in drug development and material science who require a robust and reproducible synthesis route.
Introduction and Strategic Overview
Halogenated benzene derivatives are fundamental building blocks in modern organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of this compound, featuring three distinct halogen atoms (Br, F, I), offers a versatile platform for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures.
The synthetic strategy detailed herein leverages the well-established and reliable Sandmeyer reaction.[1][2] This approach was selected for its high functional group tolerance, predictable reactivity, and scalability. The synthesis proceeds via two core transformations starting from 4-Bromo-2,5-difluoroaniline:
-
Diazotization: The conversion of the primary amino group (-NH₂) into a diazonium salt (-N₂⁺) using nitrous acid generated in situ.
-
Iodo-dediazoniation: The subsequent displacement of the diazonium group with iodine upon treatment with an iodide salt, such as potassium iodide.[2]
This entire sequence can be performed in a single reaction vessel, optimizing efficiency and minimizing intermediate handling.
Caption: Overall Synthetic Pathway.
Mechanistic Foundations
A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.
The Diazotization Reaction
The diazotization of a primary aromatic amine is a cornerstone of synthetic chemistry.[3] The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The acid then protonates the nitrous acid, which subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (N≡O⁺).[4]
The lone pair of electrons on the nitrogen atom of the 4-Bromo-2,5-difluoroaniline attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule ultimately yield the aryl diazonium salt.
Causality of Experimental Choice:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature throughout the reaction is essential for safety and to prevent the premature decomposition of the intermediate, which would lead to side products and reduced yield.[4]
-
Strong Acidic Medium: An excess of strong acid is required to ensure the complete formation of nitrous acid and the subsequent generation of the nitrosonium ion, the key electrophile in the reaction.[4]
Iodo-dediazoniation
The replacement of the diazonium group with an iodide is a variant of the Sandmeyer reaction. While classic Sandmeyer reactions for introducing bromine or chlorine require a copper(I) catalyst, iodination proceeds readily without it.[2] The iodide ion (I⁻), typically from potassium iodide (KI), is a sufficiently strong nucleophile to attack the diazonium salt. This attack displaces the diazo group as highly stable nitrogen gas (N₂), a powerful thermodynamic driving force for the reaction, resulting in the formation of the C-I bond.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and potentially unstable intermediates. It must only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. A blast shield is recommended.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Bromo-2,5-difluoroaniline | 208.01 | 10.4 g | 50.0 | Starting material. |
| Concentrated HCl | 36.46 | 15 mL | ~180 | Use 37% w/w solution. |
| Deionized Water | 18.02 | 50 mL | - | For solutions. |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g | 55.0 | Use 1.1 equivalents. |
| Potassium Iodide (KI) | 166.00 | 9.13 g | 55.0 | Use 1.1 equivalents. |
| Diethyl Ether | 74.12 | ~200 mL | - | For extraction. |
| Sat. Sodium Thiosulfate | - | ~50 mL | - | For quenching excess iodine. |
| Brine | - | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | For drying. |
Step-by-Step Synthesis Workflow
Caption: Step-by-step experimental workflow.
Procedure:
-
Preparation of Amine Salt: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 4-Bromo-2,5-difluoroaniline (10.4 g, 50.0 mmol), concentrated hydrochloric acid (15 mL), and 25 mL of deionized water. Stir until the aniline has fully dissolved, forming the hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and cool the mixture to between 0 °C and 5 °C with vigorous stirring. It is crucial to maintain this temperature range for the subsequent steps.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol) in 25 mL of cold deionized water. Transfer this solution to the dropping funnel. Add the NaNO₂ solution dropwise to the stirred amine salt solution over approximately 30 minutes. The rate of addition must be controlled to ensure the internal temperature does not exceed 5 °C. A slight yellow color indicates the formation of the diazonium salt. After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.
-
Iodo-dediazoniation: In a separate beaker, dissolve potassium iodide (9.13 g, 55.0 mmol) in 25 mL of deionized water. Add this KI solution dropwise to the cold diazonium salt solution over 30 minutes. Vigorous effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion: After the KI addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for at least 1 hour at room temperature to ensure the reaction goes to completion. The mixture will likely turn dark due to the formation of some iodine.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium thiosulfate (2 x 25 mL) to remove excess iodine (the dark color will fade), followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.
Safety and Handling
-
Diazonium Salt Instability: Solid diazonium salts are shock-sensitive and can detonate. This procedure is designed to keep the diazonium salt in solution at all times, which is significantly safer. NEVER attempt to isolate the diazonium salt intermediate.
-
Temperature Control: Strict adherence to the 0-5 °C temperature range during diazotization is paramount for safety and yield. A runaway reaction can lead to rapid gas evolution and a dangerous pressure increase.
-
Reagent Handling: Concentrated acids are corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals with appropriate care and PPE.
Conclusion
The synthesis of this compound can be reliably achieved through a one-pot diazotization and subsequent iodo-dediazoniation of 4-Bromo-2,5-difluoroaniline. The methodology presented in this guide is robust, scalable, and grounded in well-understood reaction principles. Careful control over reaction temperature is the most critical factor for ensuring a safe and high-yielding process. The resulting product is a valuable intermediate for further synthetic elaborations in medicinal chemistry and material science.
References
-
Hassan, Z., & Iqbal, M. N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3195-3221. Retrieved from [Link]
-
Molbase. (2023). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Wang, Q., & Wang, D. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. Retrieved from [Link]
-
Autecht. (n.d.). 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. Retrieved from [Link]
-
Özkan, İ., & Tütüncü, H. (2006). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. E-Journal of Chemistry, 3(3), 209-213. Retrieved from [Link]
- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
-
Rutherford, K. G., & Redmond, W. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
ResearchGate. (n.d.). Amine diazotization, R 1⁄4 À Cl, À NO 2 , À CN. Retrieved from [Link]
Sources
preparation of 4-Bromo-2,5-difluoroiodobenzene
An In-Depth Technical Guide to the Preparation of 4-Bromo-2,5-difluoroiodobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, properties, and handling of this compound (CAS No. 145349-66-2), a key halogenated intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development professionals, this document elucidates the scientific principles and practical methodologies for its preparation, emphasizing safety, efficiency, and reproducibility.
Strategic Importance of this compound
This compound is a highly functionalized aromatic building block of significant interest in the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring three distinct halogen atoms (F, Br, I) on a benzene ring—offers unparalleled versatility for sequential, site-selective cross-coupling reactions. The differential reactivity of the C-I, C-Br, and C-F bonds allows for the controlled introduction of various substituents, making it an invaluable scaffold for constructing complex molecular architectures.
The presence of fluorine atoms is particularly noteworthy, as their incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Consequently, this intermediate is frequently employed in the synthesis of high-value compounds, including tyrosine kinase inhibitors for oncology and novel antiviral agents.[1][2]
Synthetic Strategy: The Sandmeyer Reaction
The most reliable and regiochemically controlled method for preparing this compound is through a Sandmeyer-type reaction, starting from the commercially available 4-Bromo-2,5-difluoroaniline. This classic transformation provides a robust pathway to convert an aromatic amino group into a halide via the formation of a diazonium salt intermediate.[4][5][6] This approach is superior to direct electrophilic halogenation, which would likely yield a complex mixture of isomers.
The overall transformation proceeds in two main stages:
-
Diazotization: The primary aromatic amine (4-Bromo-2,5-difluoroaniline) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., sulfuric acid), at low temperatures (0–5 °C) to form the corresponding aryl diazonium salt. This intermediate is generally unstable and is not isolated.[7]
-
Iodide Displacement: The diazonium salt solution is then treated with an iodide source, such as sodium iodide (NaI) or potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by the iodide ion proceeds readily to yield the desired aryl iodide.[7] Unlike other Sandmeyer reactions for chlorides or bromides, the iodination step does not typically require a copper(I) salt catalyst.[5][7]
The reaction mechanism is understood to involve a single-electron transfer, leading to the formation of an aryl radical, which then reacts with the iodide to form the final product with the loss of nitrogen gas.[5][6]
The following diagram illustrates the key steps in the synthesis of this compound from its aniline precursor.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for trained professional chemists in a well-equipped laboratory setting. Adherence to all institutional and governmental safety regulations is mandatory.
Materials and Reagents:
-
4-Bromo-2,5-difluoroaniline (≥98% purity)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Nitrite (NaNO₂, ≥99%)
-
Sodium Iodide (NaI, ≥99%)
-
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Silica Gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Bromo-2,5-difluoroaniline (1.0 equiv).
-
Acidic Solution: Carefully add deionized water (approx. 2 mL per mmol of aniline) followed by the slow, dropwise addition of concentrated sulfuric acid (2.8 equiv) while cooling the flask in an ice-salt bath. Stir until a fine slurry or solution is formed.
-
Diazotization: Maintain the internal temperature between 0 °C and 5 °C. Prepare a solution of sodium nitrite (1.2 equiv) in a minimal amount of deionized water (approx. 0.5 mL per mmol). Add this NaNO₂ solution dropwise to the aniline slurry over 30 minutes, ensuring the temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 30-45 minutes at 0-5 °C.
-
Iodination: In a separate beaker, prepare a solution of sodium iodide (4.0 equiv) in deionized water (approx. 0.5 mL per mmol). Add diethyl ether or ethyl acetate (approx. 1 mL per mmol of aniline) to the cold diazonium salt mixture. Then, add the sodium iodide solution dropwise to the vigorously stirred reaction mixture. Effervescence (evolution of N₂ gas) will be observed.
-
Warm-up and Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours.
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining iodine.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a white to light yellow solid.[8]
-
Physicochemical Properties & Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.
| Property | Value | Source(s) |
| CAS Number | 145349-66-2 | [9][10][11] |
| Molecular Formula | C₆H₂BrF₂I | [11][12][13] |
| Molecular Weight | 318.89 g/mol | [11][13] |
| Appearance | White to light yellow or off-white crystalline solid/needles | [8][11] |
| Melting Point | 54-57 °C | [10] |
| Boiling Point | 236.9 ± 35.0 °C at 760 mmHg | [10] |
| IUPAC Name | 1-bromo-2,5-difluoro-4-iodobenzene | [10] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dimethylformamide. | [8] |
Safety and Handling
This compound is an organic halogenated compound and must be handled with care.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes.[8][16] Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[10][14] Store away from incompatible materials.
-
Spills: In case of a spill, avoid generating dust.[16] Use dry clean-up procedures and collect the material in a sealed container for proper disposal.[14][16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Sandmeyer reaction. Grokipedia.
- Sandmeyer Reaction. NROChemistry.
- Benzene, 1-bromo-2,5-difluoro-4-iodo-. ChemBK.
- Sandmeyer reaction. L.S.College, Muzaffarpur.
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Introduction: Navigating the Complexities of a Polyhalogenated Aromatic Intermediate
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2,5-difluoroiodobenzene
This compound is a polyhalogenated aromatic compound that serves as a versatile intermediate in advanced organic synthesis, particularly in the development of novel pharmaceuticals and complex materials.[1] Its structure, featuring three distinct halogen substituents (bromine, fluorine, and iodine), offers multiple reactive sites for cross-coupling reactions and nucleophilic substitutions, making it a valuable building block for constructing intricate molecular architectures.[2]
However, the very features that make this compound synthetically useful also necessitate a rigorous and well-informed approach to its handling and safety. As with many polyhalogenated aromatics, this compound presents potential health hazards that demand respect and careful management. The presence of iodine, in particular, suggests potential parallels with the toxicology of iodobenzene, which is known to cause hepatotoxicity in animal studies.[3][4]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals who work with this or structurally similar compounds. The protocols and recommendations outlined herein are synthesized from available safety data for the compound and its close structural analogs, establishing a self-validating system of best practices rooted in established chemical safety principles.
Note on Data Availability: As of the date of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound (CAS 145349-66-2) has not been identified. The following guidance is therefore expertly compiled and inferred from supplier-provided hazard information for the target compound and detailed SDS documentation for structurally analogous chemicals, including 4-bromo-2,6-difluoroiodobenzene and other halogenated benzenes.[3][5] This approach ensures a robust and cautious safety protocol in the absence of a dedicated SDS.
Section 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a chemical's properties is the foundation of its safe use. These characteristics influence its behavior in the laboratory, its potential for exposure, and the appropriate selection of control measures.
| Property | Value | Source |
| CAS Number | 145349-66-2 | [3] |
| Molecular Formula | C₆H₂BrF₂I | [3] |
| Molecular Weight | 318.89 g/mol | [6] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 54-57 °C | [3] |
| Boiling Point | 236.9 ± 35.0 °C at 760 mmHg | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dimethylformamide. |
Section 2: Hazard Identification and Toxicological Profile
Based on GHS classifications provided by suppliers and toxicological data from related compounds, this compound is classified as a hazardous substance.[3] The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Source: Inferred from supplier data for CAS 145349-66-2 and SDS for analogous compounds.[3][5]
Toxicological Insights (Causality behind the Hazards):
The toxicological profile of this compound has not been fully investigated.[7] However, the known effects of its structural components provide a strong basis for a cautious approach:
-
Halogenated Benzene Core: Halogenated benzenes as a class can induce a range of toxic effects, including hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[4] Metabolism of these compounds can lead to the formation of reactive intermediates like epoxides and benzoquinones, which can cause cellular damage.[4]
-
Aryl Iodide Moiety: The presence of the iodo-group is significant. Iodobenzene itself is known to be hepatotoxic, an effect that is potentiated by pretreatment with phenobarbital in animal models, suggesting metabolic activation is a key step in its toxicity.[3]
-
Irritation: The irritant properties (H315, H319, H335) are common for halogenated aromatic compounds. They can defat the skin, leading to dermatitis upon prolonged contact, and their dust or vapors can directly irritate the mucous membranes of the eyes and respiratory system.[5]
Section 3: Risk Assessment and Control Workflow
A systematic approach to risk assessment is critical for ensuring laboratory safety. The following workflow provides a logical pathway from hazard identification to the implementation of robust control measures.
Caption: Risk assessment workflow for handling this compound.
Section 4: Safe Handling and Engineering Controls
The primary objective is to minimize exposure through the hierarchy of controls, prioritizing engineering and administrative controls over personal protective equipment (PPE).
4.1 Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to control inhalation exposure to its dust or potential vapors.[5]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[9]
4.2 Administrative Controls: Standard Operating Procedures (SOPs)
-
Designated Area: Designate a specific area within the fume hood for handling this compound to contain potential contamination.[5]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[5]
-
Minimization: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure.[10]
-
Transport: When transporting the chemical outside the fume hood, use a sealed, properly labeled, and non-breakable secondary container.
Section 5: Personal Protective Equipment (PPE)
PPE is a crucial secondary barrier against exposure and must be selected based on the specific hazards of this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing.[11] |
| Hands | Nitrile Gloves | Given the potential for skin irritation and absorption, chemically resistant gloves are required. Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves like neoprene or butyl rubber and consult glove manufacturer compatibility charts.[8] Gloves must be inspected before use and changed immediately if contaminated. |
| Body | Chemical-Resistant Lab Coat | A long-sleeved, fully-fastened lab coat made of a chemically resistant material is required. Do not wear lab coats outside of the laboratory area.[5] |
| Respiratory | As Needed | A respirator is not typically required when work is conducted within a certified fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used as part of a comprehensive respiratory protection program.[8] |
Section 6: Storage and Stability
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8] Supplier recommendations suggest storing at 4°C and protecting from light.[3]
-
Container: Keep the container tightly closed and clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.[5]
-
Incompatible Materials: Avoid strong oxidizing agents.[12] Halogenated aryl compounds can sometimes react violently under specific conditions, so they should be segregated from highly reactive reagents.[12]
-
Hazardous Decomposition Products: Combustion may produce toxic and corrosive fumes, including carbon oxides, hydrogen bromide, hydrogen fluoride, and hydrogen iodide.[1][13]
Section 7: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
7.1 First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
7.2 Spill Response Protocol
The response to a spill should be dictated by its size and location.
Caption: Decision workflow for responding to a spill of this compound.
7.3 Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Unsuitable Media: Do not use a direct water jet, as it may spread the material.
-
Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[5] Combustion will produce highly toxic and corrosive fumes (hydrogen halides).[1]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]
Section 8: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material and contaminated items (e.g., gloves, absorbent material) in a dedicated, sealed, and properly labeled hazardous waste container.
-
Regulations: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not dispose of down the drain or in general waste.[5]
Conclusion
This compound is a powerful synthetic tool whose safe use is predicated on a comprehensive understanding of its potential hazards and the diligent application of control measures. By adhering to the principles of the hierarchy of controls—prioritizing engineering solutions like fume hoods, enforcing strict administrative protocols, and using appropriate PPE—researchers can effectively minimize the risk of exposure. This guide serves as a foundational document for building a robust safety culture around the use of this and other polyhalogenated aromatic compounds, ensuring that scientific advancement and personal safety proceed in tandem.
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An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2,5-difluoroiodobenzene
Chemical Identity and Physicochemical Properties
4-Bromo-2,5-difluoroiodobenzene is a polyhalogenated aromatic compound. Its structure, featuring bromine, iodine, and fluorine substituents on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Understanding its physical properties is the first step in developing appropriate handling procedures.
Table 1: Physicochemical Properties of this compound and Analogues
| Property | Value for this compound | Notes / Analogue Data |
|---|---|---|
| CAS Number | 145349-66-2 | [2] |
| Molecular Formula | C₆H₂BrF₂I | [3][4] |
| Molecular Weight | 318.89 g/mol | [4] |
| Physical State | Solid | Based on analogue melting points.[5] |
| Melting Point | 41-42 °C | Data for the similar 4-Bromo-2,6-difluoroiodobenzene.[5] |
| Boiling Point | Not Available | Data for 4-Bromo-1,2-difluorobenzene is 150-151 °C. |
| Density | Not Available | Data for 4-Bromo-1,2-difluorobenzene is 1.707 g/mL at 25°C. |
| Solubility | Insoluble in water | Expected for this class of compound.[6][7] |
Hazard Identification and Classification
The primary hazards associated with halogenated benzenes include irritation to the skin, eyes, and respiratory tract, as well as potential for acute toxicity if inhaled, ingested, or absorbed through the skin.[8] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.[9]
Based on data from closely related compounds, this compound is anticipated to be classified as follows:
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5] |
These classifications necessitate the use of specific GHS pictograms on labeling to provide an immediate visual warning of the potential dangers.
Caption: Anticipated GHS pictograms for this compound.
The "Exclamation Mark" pictogram is used for substances that are irritants, skin sensitizers, or have narcotic effects.[9] The "Skull and Crossbones" may also be relevant if the toxicity is determined to be more severe (Category 3).[10]
Proactive Risk Mitigation and Exposure Control
Effective management of this compound requires a multi-layered approach to control exposure, prioritizing engineering controls over personal protective equipment (PPE).
Hierarchy of Controls
The most effective way to ensure safety is to follow the hierarchy of controls, which prioritizes eliminating or substituting the hazard. When this is not possible, engineering controls, administrative controls, and finally PPE are implemented.
Caption: The hierarchy of controls prioritizes strategies for managing risk.
Engineering and Administrative Controls
-
Primary Engineering Control: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]
-
Administrative Controls: Access to areas where the compound is stored or used should be restricted to trained personnel. Standard Operating Procedures (SOPs) for handling, storage, and emergency response must be established and followed.[8]
Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE is the final barrier between the researcher and the chemical hazard.
Step-by-Step PPE Protocol:
-
Hand Protection: Wear impervious gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[8] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be used. Ensure clothing is fully buttoned.[8]
-
Respiratory Protection: If engineering controls fail or during certain high-risk procedures, a NIOSH-approved respirator may be necessary.[11] The specific type of respirator will depend on the potential exposure concentration.
Standard Operating Procedures: Handling, Storage, and Disposal
Safe Handling
The primary risk during handling is the generation of airborne dust.
-
Weighing: Weigh the solid material carefully to minimize dust formation. Use a draft shield if available on the balance.
-
Transfers: Use a spatula to transfer the solid. Avoid pouring the powder, which can create dust clouds.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Contaminated clothing should be removed and laundered before reuse.
Storage
Proper storage is crucial for maintaining chemical stability and preventing accidental release.
-
Container: Store in the original, tightly sealed container.[5][8]
-
Location: Keep in a cool, dry, and well-ventilated area.[5][8]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[7][12] Also, keep away from foodstuff containers.[5]
Disposal
Chemical waste must be disposed of according to institutional and governmental regulations.
-
Waste Stream: Dispose of this compound and any contaminated materials (e.g., gloves, paper towels) in a designated hazardous waste container for halogenated organic compounds.[12]
-
Environmental Release: Do not allow the product to enter drains or the environment.[8][13]
Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[12] If the person feels unwell or breathing is difficult, seek medical attention.
-
Skin Contact: If on skin, immediately flush the affected area with plenty of water and soap.[5][12] Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[12] Seek immediate medical attention, especially if irritation persists.[5]
-
Ingestion: If swallowed, rinse mouth with water.[8] Immediately call a poison center or doctor. Do not induce vomiting.
Accidental Release (Spill) Response
A clear, pre-defined workflow is essential for managing spills safely and effectively.
Caption: A stepwise workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Avoid breathing dust.[5]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a dry spill, carefully sweep or vacuum up the material, using procedures that avoid generating dust.[5] Place the collected material into a clean, dry, sealable, and labeled container for disposal.[5]
-
Wash the spill area down with soap and water, and prevent runoff from entering drains.[5]
Fire-Fighting Measures
While the compound itself is not considered a significant fire risk, its container may burn.[5]
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Dry chemical, carbon dioxide, or alcohol-resistant foam are generally suitable.[8][14]
-
Hazardous Combustion Products: In the event of a fire, corrosive and toxic fumes may be emitted, including carbon oxides, hydrogen halides (HBr, HF), and iodine compounds.[7][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][12]
Toxicological and Ecological Considerations
-
Toxicological Profile: The toxicological properties of this compound have not been fully investigated.[7][12] However, based on its classification, it is harmful if absorbed via oral, dermal, or inhalation routes and causes irritation to the skin, eyes, and respiratory system.[6]
-
Ecological Profile: Specific ecotoxicity data is not available.[10][14] As with many halogenated aromatic compounds, it should be assumed to be potentially persistent and harmful to aquatic life.[7] Therefore, release into the environment must be strictly avoided.[8]
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The Strategic Utility of 4-Bromo-2,5-difluoroiodobenzene in Advanced Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: In the landscape of modern medicinal chemistry and materials science, the demand for structurally complex and functionally optimized molecules is incessant. Halogenated aromatic compounds serve as pivotal building blocks in this pursuit, offering a versatile toolkit for synthetic chemists. Among these, 4-Bromo-2,5-difluoroiodobenzene stands out as a trifunctionalized scaffold of significant strategic value. Its unique arrangement of three different halogen atoms on a benzene ring—each with distinct reactivity profiles—allows for selective and sequential chemical modifications. This guide provides an in-depth analysis of the commercial availability, synthesis, and application of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials development.
Commercial Availability and Physicochemical Properties
This compound is readily accessible from a range of specialty chemical suppliers. Researchers can procure this reagent in various quantities, from laboratory-scale amounts to bulk quantities suitable for process development. The compound is typically supplied as a solid with a purity of 96% or higher.
| Property | Value | Source |
| CAS Number | 145349-66-2 | Chemical Abstracts Service |
| Molecular Formula | C₆H₂BrF₂I | PubChem[1] |
| Molecular Weight | 318.89 g/mol | PubChem[1] |
| Appearance | White to yellow solid | Supplier Data |
| Melting Point | 54-57 °C | Supplier Data |
| Purity | ≥96% | Supplier Data |
Table 1: Physicochemical Properties of this compound
A comprehensive list of suppliers can be found by searching chemical procurement databases using the CAS number. It is imperative for researchers to consult the Safety Data Sheet (SDS) provided by the supplier prior to handling this compound to ensure awareness of all safety precautions and appropriate handling procedures.
Synthesis of this compound: A Plausible Laboratory-Scale Protocol
While commercially available, an in-house synthesis of this compound may be desirable for certain research applications. A robust and logical synthetic route involves a two-step sequence starting from 2,5-difluoroaniline: regioselective bromination followed by a Sandmeyer-type diazotization and iodination.
Step 1: Synthesis of 4-Bromo-2,5-difluoroaniline
The first step is the regioselective bromination of 2,5-difluoroaniline. The amino group is an activating ortho-, para-director. Due to steric hindrance from the ortho fluorine atom, the bromine is directed to the para position. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS).
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluoroaniline (1.0 eq) in a suitable solvent such as methylene chloride or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 eq) portion-wise over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with methylene chloride (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-Bromo-2,5-difluoroaniline.[2]
Step 2: Synthesis of this compound via Diazotization-Iodination
The second step involves the conversion of the amino group of 4-Bromo-2,5-difluoroaniline into an iodo group via a Sandmeyer-type reaction. This classic transformation proceeds through the formation of a diazonium salt, which is then displaced by an iodide anion.[3][4]
Experimental Protocol:
-
In a flask, prepare a solution of 4-Bromo-2,5-difluoroaniline (1.0 eq) in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water and add it dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or flash column chromatography.
Caption: Synthetic workflow for this compound.
The Cornerstone Application: Sequential Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond.[5] This reactivity difference allows for selective functionalization at the iodo-position while leaving the bromo-position intact for a subsequent, different cross-coupling reaction. This sequential approach is a highly efficient strategy for the rapid construction of complex molecular architectures from a single starting material.
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a prime example of a reaction that leverages this differential reactivity.[5][6]
Selective Suzuki-Miyaura Coupling at the Iodo-Position: An Exemplary Protocol
This protocol details a selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Experimental Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of the mono-coupled product.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-bromo-2,5-difluoro-functionalized biaryl by flash column chromatography.
This mono-coupled product, still containing the bromo-substituent, is now a substrate for a second, distinct cross-coupling reaction, enabling the introduction of a different functional group.
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The Strategic Utility of 4-Bromo-2,5-difluoroiodobenzene in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of available synthons, polyhalogenated aromatic compounds offer a unique platform for sequential and site-selective functionalization. This guide provides an in-depth technical overview of 4-Bromo-2,5-difluoroiodobenzene, a versatile intermediate whose distinct electronic and steric properties make it a valuable tool for the synthesis of novel therapeutic agents and advanced materials. We will delve into its chemical properties, synthesis, and reactivity, with a particular focus on the chemoselective functionalization of its carbon-halogen bonds, a key feature that underpins its utility.
Physicochemical and Spectroscopic Profile
This compound is a solid at room temperature, appearing as off-white crystalline needles.[1] Its trifunctional nature, featuring iodo, bromo, and fluoro substituents on a benzene ring, provides multiple reaction handles for synthetic chemists. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 145349-66-2 | |
| Molecular Formula | C₆H₂BrF₂I | |
| Molecular Weight | 318.89 g/mol | |
| Appearance | Off-white crystalline needles | |
| Melting Point | 54-57 °C | |
| Boiling Point | 236.9 ± 35.0 °C at 760 mmHg | |
| Purity | Typically ≥95% |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step sequence starting from more readily available precursors. A common strategy involves the halogenation of a difluorobenzene derivative. The following is a representative, detailed protocol for its synthesis, adapted from established methodologies for the preparation of similar polyhalogenated aromatic compounds.
Protocol: Synthesis of this compound
Materials:
-
1,4-Dibromo-2,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, Schlenk line, and rotary evaporator
Procedure:
-
Lithiation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene (1.0 eq). Dissolve the starting material in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 eq) dropwise, maintaining the internal temperature below -70 °C. The formation of a yellow suspension may be observed. Stir the reaction mixture at -78 °C for 2 hours.[3]
-
Iodination: In a separate flask, prepare a solution of iodine (1.1 eq) in anhydrous diethyl ether or THF. Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
The Power of Chemoselectivity: Orthogonal Reactivity of C-I and C-Br Bonds
A key advantage of this compound in synthetic chemistry is the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond. This difference in reactivity allows for chemoselective functionalization, where the C-I bond can be selectively reacted in the presence of the C-Br bond, typically in palladium-catalyzed cross-coupling reactions.[4] This "orthogonal" reactivity is a powerful tool for the stepwise introduction of different substituents onto the aromatic ring.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[4] This principle allows for a sequential cross-coupling strategy, as illustrated in the workflow below.
Caption: Workflow for the sequential chemoselective cross-coupling of this compound.
This selective functionalization enables the synthesis of complex, unsymmetrically substituted aromatic compounds that would be challenging to prepare using other methods.
Applications in Drug Discovery and Materials Science
The unique structural and reactivity profile of this compound and its derivatives makes them valuable building blocks in the synthesis of a wide range of functional molecules.
Pharmaceutical Applications:
Fluorine-containing molecules are of significant interest in medicinal chemistry due to the ability of fluorine to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Halogenated intermediates like this compound are instrumental in the synthesis of active pharmaceutical ingredients (APIs). For instance, related difluoroaniline derivatives are used in the development of antiviral agents and tyrosine kinase inhibitors for cancer therapy. The ability to introduce different functional groups at specific positions on the aromatic ring is crucial for optimizing the pharmacological properties of a drug candidate.
The diagram below illustrates a generalized synthetic pathway where this compound can be utilized as a key intermediate in the synthesis of a hypothetical drug candidate.
Caption: Generalized synthetic pathway utilizing this compound in drug discovery.
Materials Science:
In materials science, the introduction of fluorine atoms into organic molecules can enhance their thermal stability and introduce unique electronic properties. This makes fluorinated building blocks valuable in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to construct complex, well-defined molecular architectures through sequential cross-coupling reactions is essential for tuning the properties of these materials.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[5]
-
Spill and Disposal: In case of a spill, follow the procedures outlined in the SDS. Dispose of the chemical and its container in accordance with local regulations.[6][7]
Suppliers
This compound is available from a number of chemical suppliers who specialize in research chemicals and building blocks. When sourcing this compound, it is important to consider the required purity and quantity for your specific application. A list of potential suppliers is provided in Table 2.
Table 2: Selected Suppliers of this compound
| Supplier | Website |
| Sigma-Aldrich | |
| Apollo Scientific | |
| ChemicalBook | |
| CymitQuimica |
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature, combined with the orthogonal reactivity of its carbon-iodine and carbon-bromine bonds, provides chemists with a powerful tool for the construction of complex and novel molecules. The strategic application of this intermediate in drug discovery and materials science continues to contribute to advancements in these fields. As with any chemical reagent, a thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory.
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Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. Retrieved from [Link]
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National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of 4-Bromo-2-(trifluoromethoxy)iodobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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National Institutes of Health. (2014, September 16). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, December 6). The Role of 4-Bromo-2,5-difluoropyridine in Pharmaceutical Synthesis. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. Retrieved from [Link]
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Organic Syntheses. 1-bromo-2-fluorobenzene. Retrieved from [Link]
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ResearchGate. (2025, August 6). Sequential regio and chemoselective cross-coupling reactions by means of O6-tri-isopropylsulfonate of 4-bromo-pyridazine 3,6-dione. Retrieved from [Link]
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MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
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Navigating the Synthetic Landscape of 4-Bromo-2,5-difluoroiodobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Building Block
In the intricate world of medicinal chemistry and materials science, the design and synthesis of novel molecular architectures with precisely controlled functionalities are paramount. 4-Bromo-2,5-difluoroiodobenzene emerges as a highly versatile and strategically important building block, offering multiple reaction sites with distinct and predictable reactivity. Its trifunctional nature, featuring iodo, bromo, and fluoro substituents on a benzene ring, provides a powerful platform for the sequential and regioselective introduction of diverse chemical moieties. This guide, intended for researchers, scientists, and drug development professionals, delves into the core principles governing the reactivity of this compound, providing a comprehensive technical overview of its synthetic transformations and practical, field-proven insights into its application. The strategic positioning of the halogen atoms allows for a tiered approach to molecular construction, making it an invaluable asset in the synthesis of complex pharmaceutical intermediates and advanced materials.[1][2]
Core Reactivity Principles: A Tale of Three Halogens
The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its carbon-halogen bonds. The general hierarchy of reactivity for halogens in many common synthetic transformations is I > Br > Cl > F. This principle is the cornerstone for achieving regioselectivity in the reactions of this trifunctionalized arene.
Palladium-Catalyzed Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1] This difference in reactivity allows for selective functionalization at the iodine-bearing position under milder conditions, leaving the bromine atom intact for subsequent transformations.
Metal-Halogen Exchange: Similarly, in metal-halogen exchange reactions, typically employing organolithium or Grignard reagents, the C-I bond is more readily cleaved than the C-Br bond.[3][4] This allows for the regioselective formation of an aryl-metal species at the position of the iodine, which can then be reacted with a variety of electrophiles.
Nucleophilic Aromatic Substitution (SNA r): The fluorine atoms, being poor leaving groups in nucleophilic aromatic substitution (SNA r) reactions under typical conditions, generally remain unreacted. Their strong electron-withdrawing nature, however, activates the aromatic ring towards nucleophilic attack, a factor that can be exploited in specific contexts.
The interplay of these reactivity differences, coupled with the steric and electronic influences of the substituents, dictates the outcome of synthetic transformations, enabling a high degree of control over the final molecular structure.
Palladium-Catalyzed Cross-Coupling Reactions: A Stepwise Approach to Complexity
The differential reactivity of the C-I and C-Br bonds in this compound is most effectively exploited in palladium-catalyzed cross-coupling reactions. This allows for a sequential and controlled introduction of different substituents.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[5] With this compound, the reaction can be performed in a stepwise manner to generate unsymmetrical biaryl derivatives.
Mechanism & Regioselectivity: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to a significantly faster rate of oxidative addition at the iodo-substituted position.[6] By carefully selecting the catalyst, ligands, base, and reaction temperature, one can achieve high selectivity for the reaction at the C-I bond.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
Objective: To selectively couple an arylboronic acid at the iodine position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-bromo-2,5-difluoro-1-arylbenzene.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, leading to the synthesis of arylalkynes.[7] The same principle of differential reactivity applies, allowing for selective alkynylation at the C-I position.
Mechanism & Regioselectivity: The Sonogashira reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst promotes the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. The higher reactivity of the C-I bond ensures that the coupling occurs preferentially at this position under controlled conditions.
Experimental Protocol: Selective Sonogashira Coupling at the C-I Position
Objective: To selectively couple a terminal alkyne at the iodine position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)[1]
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).[1]
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne (1.1 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the 1-(alkynyl)-4-bromo-2,5-difluorobenzene.
Heck Reaction: Vinylation of the Aromatic Core
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. While less commonly employed for dihalogenated arenes in a stepwise manner due to potential complexities, the principle of selective reaction at the more reactive C-I bond still holds.
Mechanism & Regioselectivity: The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the vinylated product and regenerate the catalyst. The preferential oxidative addition at the C-I bond dictates the initial site of reaction.
Metal-Halogen Exchange: Generating Nucleophilic Aryl Species
Metal-halogen exchange is a powerful method for converting an electrophilic aryl halide into a nucleophilic organometallic species, which can then react with a wide range of electrophiles.[3] The regioselectivity of this reaction with this compound is again dictated by the higher reactivity of the C-I bond.
Lithium-Halogen Exchange
Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in the selective exchange of the iodine atom for lithium.[4] This generates a highly reactive aryllithium intermediate that can be trapped with various electrophiles.
Mechanism & Causality: The mechanism of lithium-halogen exchange is thought to proceed through an "ate" complex intermediate. The rate of exchange generally follows the trend I > Br > Cl, making the selective exchange at the iodine position highly favorable.[4] The use of low temperatures (typically -78 °C or lower) is crucial to prevent side reactions, such as ortho-lithiation directed by the fluorine atoms or reaction with the newly formed aryllithium species.
Experimental Protocol: Selective Lithium-Iodine Exchange and Electrophilic Quench
Objective: To generate an aryllithium species at the iodine position and trap it with an electrophile.
Materials:
-
This compound
-
Alkyllithium reagent (e.g., n-BuLi in hexanes)
-
Electrophile (e.g., DMF, CO₂, an aldehyde, or a ketone)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a dry flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the alkyllithium reagent (1.0-1.1 eq) dropwise, maintaining the low temperature.
-
Stir the reaction mixture at the low temperature for a specified time (e.g., 30-60 minutes) to ensure complete exchange.
-
Add the electrophile (1.1-1.5 eq) to the solution at the low temperature.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl or water).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the product by column chromatography or crystallization.
Grignard Reagent Formation
While direct insertion of magnesium into the C-I bond is possible, a more controlled method for preparing the Grignard reagent is through a halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[8] This approach again favors exchange at the more reactive C-I bond.
Mechanism & Causality: The halogen-magnesium exchange reaction is an equilibrium process. The use of a reactive Grignard reagent like i-PrMgCl drives the equilibrium towards the formation of the more stable aryl Grignard reagent. This method often offers better functional group tolerance and can be performed under milder conditions than direct insertion.
Nucleophilic Aromatic Substitution (SNA r): The Role of the Fluoro Substituents
The two fluorine atoms on the aromatic ring of this compound are strong electron-withdrawing groups. This electronic property deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNA r). However, fluorine is generally a poor leaving group in SNA r reactions. Therefore, under the conditions typically employed for cross-coupling and metal-halogen exchange, the fluorine atoms remain on the ring.
In specific cases, with highly activated substrates and strong nucleophiles under forcing conditions, substitution of a fluorine atom might be possible, but this is not the primary mode of reactivity for this molecule. The primary role of the fluorine atoms is to modulate the electronic properties of the molecule, which can influence the reactivity of the iodo and bromo substituents and the properties of the final products.
Data Summary: A Comparative Overview of Reactivity
| Reaction Type | Primary Reactive Site | Typical Conditions | Key Considerations |
| Suzuki-Miyaura Coupling | C-I | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), 80-100 °C | Excellent selectivity for C-I over C-Br. |
| Sonogashira Coupling | C-I | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, amine base, rt-50 °C | High selectivity for C-I. |
| Heck Reaction | C-I | Pd catalyst, base, elevated temperatures | Selectivity for C-I is expected. |
| Lithium-Halogen Exchange | C-I | Alkyllithium (e.g., n-BuLi), -78 °C | Highly selective for C-I; low temperature is critical. |
| Grignard Formation (Exchange) | C-I | i-PrMgCl, rt | Good selectivity for C-I. |
| Nucleophilic Aromatic Substitution | C-F (less common) | Strong nucleophile, high temperature | Generally unreactive under standard conditions. |
Visualizing the Reactivity: Diagrams and Workflows
Logical Relationship of Sequential Reactions
Caption: Sequential functionalization workflow for this compound.
Catalytic Cycle for Selective Sonogashira Coupling
Caption: Catalytic cycle for the selective Sonogashira coupling at the C-I bond.
Conclusion: A Gateway to Molecular Innovation
This compound stands as a testament to the power of strategic molecular design. Its well-defined and predictable hierarchy of reactivity across its three halogen substituents provides a robust and versatile platform for the synthesis of complex and highly functionalized molecules. For researchers in drug discovery and materials science, a thorough understanding of the principles outlined in this guide—namely the preferential reactivity of the C-I bond in palladium-catalyzed cross-coupling and metal-halogen exchange reactions—is key to unlocking the full synthetic potential of this valuable building block. By carefully controlling reaction conditions, chemists can navigate the synthetic landscape of this compound with precision, paving the way for the discovery and development of next-generation pharmaceuticals and advanced materials.
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ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
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Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
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National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
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ResearchGate. (2014). Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds. [Link]
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SciSpace. (2014). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]
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ResearchGate. (2015). Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions. [Link]
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PubMed Central. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]
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RSC Publishing. (2024). Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects. [Link]
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RSC Publishing. (2015). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
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Dimensions. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
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RSC Publishing. (2009). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. [Link]
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An In-depth Technical Guide to Electrophilic Substitution on 4-Bromo-2,5-difluoroiodobenzene
Abstract
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on 4-Bromo-2,5-difluoroiodobenzene. This substrate presents a unique case study in regioselectivity, governed by the complex interplay of electronic and steric effects from four distinct halogen substituents. We will dissect the directing influences of the iodo, bromo, and fluoro groups, predict the most probable sites of electrophilic attack, and provide validated protocols for key substitution reactions. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex, highly functionalized aromatic compounds.
Introduction: The Challenge of Polysubstituted Arenes
This compound (C₆H₂BrF₂I) is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science.[1][2] Its utility lies in the strategic placement of four halogen atoms, each offering a potential handle for further synthetic transformations. However, performing selective electrophilic aromatic substitution on this ring is a non-trivial challenge. The benzene nucleus is heavily deactivated by the inductive effects of four electron-withdrawing halogens, and predicting the regiochemical outcome requires a nuanced understanding of competing electronic and steric directives.
This guide will systematically deconstruct the factors governing electrophilic attack on this substrate to provide a predictive framework for its synthetic functionalization.
C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];
H3 [label="H", pos="-2.2,-1.3!"]; H6 [label="H", pos="2.2,1.3!"];
I1 [label="I", pos="0,2.8!", fontcolor="#202124"]; F2 [label="F", pos="-2.6,1.5!", fontcolor="#202124"]; Br4 [label="Br", pos="0,-2.8!", fontcolor="#202124"]; F5 [label="F", pos="2.6,-1.5!", fontcolor="#202124"];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C3 -- H3; C6 -- H6; C1 -- I1; C2 -- F2; C4 -- Br4; C5 -- F5;
// Invisible edges for ring numbering num1 [label="1", pos="-0.5,1.7!"]; num2 [label="2", pos="-1.8,1.0!"]; num3 [label="3", pos="-1.8,-1.0!"]; num4 [label="4", pos="-0.5,-1.7!"]; num5 [label="5", pos="1.8,-1.0!"]; num6 [label="6", pos="1.8,1.0!"]; }
Figure 1: Structure of this compound.
The Electronic and Steric Landscape
The regiochemical outcome of an EAS reaction is dictated by the ability of the existing substituents to stabilize the positively charged intermediate (the sigma complex or Wheland intermediate).[3] For halogens, this involves a competition between two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring, making it less nucleophilic and slowing the rate of electrophilic attack compared to benzene.[4][5] The strength of the inductive effect decreases with distance.
-
Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated into the aromatic pi-system. This donation stabilizes the sigma complex when the electrophile adds to the ortho or para positions. This resonance donation is why halogens, despite being deactivators, are ortho, para-directors.[6][7]
The net effect is a deactivated ring that directs incoming electrophiles to the ortho and para positions. The relative strengths of these effects vary down the group:
-
Fluorine: Possesses the strongest inductive effect (-I) due to its high electronegativity. However, its +M effect is also significant because the 2p orbital of fluorine has a similar size to the 2p orbital of carbon, allowing for effective orbital overlap. This leads to strong para selectivity, as the ortho position is more strongly deactivated by the proximate inductive effect.[6][8]
-
Bromine: Has a weaker inductive effect and a weaker resonance effect than fluorine.
-
Iodine: Has the weakest inductive effect. Its +M effect is also the weakest due to poor orbital overlap between its large 5p orbital and carbon's 2p orbital.[8]
Beyond electronics, steric hindrance plays a critical role, especially with larger substituents.[9][10] An incoming electrophile will face significant spatial repulsion when approaching a position adjacent to a bulky group. The steric bulk of the halogens increases dramatically down the group: F < Cl < Br < I.
Regiochemical Analysis: Predicting the Site of Attack
In this compound, only two positions are available for substitution: C3 and C6. We must analyze the cumulative electronic and steric influences at each site.
}
Figure 2: Logical workflow for predicting regioselectivity.
Analysis of Position C3:
-
Electronic Effects: This position is ortho to the fluorine at C2 and ortho to the bromine at C4. Both substituents direct electrophilic attack to this position through their +M resonance effects. This makes C3 electronically activated relative to other potential sites (if they existed).
-
Steric Effects: C3 is situated between a fluorine atom (small) and a bromine atom (moderately large). While there is some steric hindrance, it is considerably less than the alternative.
Analysis of Position C6:
-
Electronic Effects: This position is ortho to the iodine at C1 and ortho to the fluorine at C5. Both are ortho, para-directors, making this position electronically viable.
-
Steric Effects: C6 is situated between a fluorine atom (small) and an iodine atom. The iodine atom is exceptionally large, creating significant steric hindrance that would strongly disfavor the approach of most electrophiles.[9][11]
Conclusion of Analysis: The electrophilic attack is overwhelmingly predicted to occur at the C3 position . While both C3 and C6 are electronically directed by two ortho halogen substituents, the severe steric hindrance imposed by the bulky iodine atom at C1 makes the C6 position significantly less accessible.[11] Therefore, the directing effects of the C2-fluoro and C4-bromo groups will govern the reaction's outcome, leading to substitution at C3.
Key Electrophilic Substitution Reactions and Protocols
The heavily deactivated nature of the this compound ring necessitates the use of strong electrophiles and often harsh reaction conditions.[4]
A. Nitration
Nitration introduces a nitro (-NO₂) group, a critical functional group for further synthetic manipulations.
-
Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid." The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Predicted Major Product: 3-Nitro-4-bromo-2,5-difluoroiodobenzene.
Experimental Protocol: Nitration
graph workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
}
Figure 3: Experimental workflow for the nitration of this compound.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 1.0 g of this compound to the cold sulfuric acid. Stir until fully dissolved.
-
Nitrating Mixture: In a separate beaker, cautiously add 1.5 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. The internal temperature must be maintained between 0-5°C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 4 hours.
-
Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to afford the purified 3-Nitro-4-bromo-2,5-difluoroiodobenzene.
B. Halogenation (Bromination)
-
Reagents: Bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a potent electrophile.[12][13]
-
Predicted Major Product: 3,4-Dibromo-2,5-difluoroiodobenzene.
C. Sulfonation
-
Reagents: Fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). Sulfur trioxide (SO₃) is a powerful electrophile. This reaction is often reversible.[14]
-
Predicted Major Product: 4-Bromo-2,5-difluoro-3-iodobenzenesulfonic acid.
Data Summary Table
The following table summarizes the expected outcomes for the electrophilic substitution on this compound.
| Reaction Type | Reagents & Conditions | Electrophile | Predicted Major Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0°C to RT | NO₂⁺ (Nitronium ion) | 3-Nitro-4-bromo-2,5-difluoroiodobenzene |
| Bromination | Br₂, FeBr₃, heat | "Br⁺" | 3,4-Dibromo-2,5-difluoroiodobenzene |
| Chlorination | Cl₂, AlCl₃ or FeCl₃, heat | "Cl⁺" | 3-Chloro-4-bromo-2,5-difluoroiodobenzene |
| Sulfonation | Fuming H₂SO₄ (SO₃), heat | SO₃ | 4-Bromo-2,5-difluoro-3-iodobenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Reaction is highly unlikely to proceed due to the strongly deactivated ring. |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) | Reaction is highly unlikely to proceed due to the strongly deactivated ring. |
Note: Friedel-Crafts reactions typically fail on strongly deactivated aromatic rings, such as those bearing multiple halogen substituents.[4]
Conclusion
The electrophilic substitution of this compound is a prime example of sterically-controlled regioselectivity on a deactivated aromatic system. Despite the presence of four ortho, para-directing halogen substituents, the reaction outcome is decisively governed by steric hindrance. The immense bulk of the iodine atom at the C1 position effectively shields the adjacent C6 position from electrophilic attack. Consequently, substitution occurs selectively at the less hindered C3 position, under the directing influence of the C2-fluoro and C4-bromo groups. Successful functionalization of this substrate requires forcing conditions with strong electrophiles, and an understanding of these fundamental principles is paramount for the rational design of synthetic pathways involving this versatile building block.
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ResearchGate. (2025). Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds. Retrieved from [Link]
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The Strategic Utility of 4-Bromo-2,5-difluoroiodobenzene: A Technical Guide for Advanced Synthesis
Introduction: A Multifaceted Building Block for Modern Chemistry
In the landscape of complex organic synthesis, particularly within drug discovery and materials science, the strategic selection of starting materials is paramount. 4-Bromo-2,5-difluoroiodobenzene (CAS: 145349-66-2) has emerged as a preeminent building block, offering a unique convergence of functionalities that empower chemists to construct intricate molecular architectures with high precision. This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this versatile reagent, grounded in established chemical principles and supported by practical, field-proven insights.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the distinct properties of this compound. We will delve into its synthesis, the nuanced control of its reactivity in palladium-catalyzed cross-coupling reactions, and its application in the synthesis of high-value compounds.
Physicochemical Properties and Structural Attributes
This compound is a solid, crystalline compound, typically appearing as white to light yellow crystals.[1] It is largely insoluble in water but demonstrates good solubility in common organic solvents such as ethanol and dimethylformamide.[1]
| Property | Value | Reference |
| CAS Number | 145349-66-2 | [1] |
| Molecular Formula | C₆H₂BrF₂I | [1] |
| Molecular Weight | 318.89 g/mol | ChemDraw Calculation |
| Appearance | White to light yellow solid | [1] |
| Solubility | Insoluble in water; soluble in ethanol, DMF | [1] |
The true value of this molecule lies in its trifunctional aromatic core. The three distinct halogen substituents—iodine, bromine, and fluorine—each possess unique electronic and steric properties, and more importantly, differential reactivity. This allows for a programmed, sequential approach to molecular elaboration. The carbon-iodine bond is the most labile and thus the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more stable, allowing it to remain intact during the initial functionalization at the iodo-position, only to be addressed in a subsequent, often more forcing, reaction step. The fluorine atoms, while generally unreactive in cross-coupling, play a crucial role in modulating the electronic properties of the ring and the final product, often enhancing metabolic stability, binding affinity, and thermal properties in the resulting compounds.[2]
Synthesis of this compound: A Plausible Pathway
A patent for the synthesis of the structurally similar 1-bromo-2-chloro-3-fluoro-4-iodobenzene from 4-bromo-3-chloro-2-fluoroaniline details a one-pot diazotization and iodination method.[3] This process avoids the isolation of the often-unstable diazonium salt and provides a template for our target molecule.
Proposed Experimental Protocol: Diazotization-Iodination
This protocol is a proposed, logical synthesis based on analogous reactions and should be optimized for safety and yield in a laboratory setting.
-
Salt Formation: In a suitable reaction vessel, 4-bromo-2,5-difluoroaniline (1.0 equiv) is dissolved in a mixture of sulfuric acid and water. The mixture is stirred to ensure the complete formation of the anilinium salt.
-
Diazotization and Iodination: To this suspension, cuprous iodide (catalytic amount) and potassium iodide (excess) are added. The mixture is then cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to generate the diazonium salt in situ.
-
Reaction Progression: The in situ generated diazonium salt immediately reacts with the iodide source, catalyzed by the copper salt, to form this compound. The reaction is allowed to proceed until gas evolution (N₂) ceases.
-
Work-up and Purification: The reaction is quenched, and the crude product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by distillation or recrystallization to yield pure this compound.
Caption: Proposed synthesis of this compound.
Core Application: Regioselective Cross-Coupling Reactions
The primary application of this compound is as a scaffold for building complex molecules through sequential, regioselective cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for selective functionalization at the C-I position while leaving the C-Br bond available for a subsequent transformation. This powerful strategy is central to its utility.
The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is: Ar-I > Ar-Br > Ar-Cl.[4] This principle is the cornerstone of the synthetic strategies employing this compound.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and organic electronics.[5] The higher reactivity of the C-I bond in this compound allows for a selective initial coupling with a boronic acid or ester, producing a bromo-difluoro-biaryl intermediate.
-
Catalyst Choice: A Pd(0) source is required. Pd(PPh₃)₄ is a common choice, as the triphenylphosphine ligands are effective for a wide range of substrates. For more challenging couplings, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in conjunction with a Pd(OAc)₂ or Pd₂(dba)₃ precursor can enhance catalytic activity.
-
Base Selection: A base is essential to activate the organoboron species for transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, often depending on the specific substrates and solvent system.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
Solvent Addition: Degassed solvents (e.g., a mixture of toluene and water) are added via syringe.
-
Reaction: The mixture is heated with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield the 4-bromo-2,5-difluoro-biaryl product.
Caption: Selective Suzuki-Miyaura coupling at the C-I position.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[6] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are key components in organic electronics, functional polymers, and complex natural products.[7][8] The chemoselectivity of this compound allows for the initial coupling to occur at the iodine position, preserving the bromine for subsequent reactions.
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[4] Copper-free protocols have also been developed to avoid issues with homocoupling and purification.
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as both the base and a solvent.
-
Ligand Choice: As with the Suzuki coupling, phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Reaction Setup: In a flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a phosphine ligand if needed.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF) and an amine base (e.g., triethylamine). To this mixture, add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the mixture to remove salts, and concentrate the filtrate. The residue is then purified, typically by column chromatography, to isolate the 4-bromo-2,5-difluoro-alkynylbenzene product.
Caption: Selective Sonogashira coupling at the C-I position.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals, as the aniline moiety is a common pharmacophore.[9][10][11] The ability to selectively aminate the C-I position of this compound provides a direct route to valuable fluorinated aniline derivatives, which can then be further functionalized at the C-Br position.
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.
-
Strong Base Required: A strong, non-nucleophilic base is necessary to deprotonate the amine and form the active palladium-amido complex. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or potassium phosphate (K₃PO₄) are commonly employed.[12]
-
Solvent Considerations: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and deactivation of the catalyst.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the appropriate phosphine ligand, and the base (e.g., NaOtBu).
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the mixture with stirring. Monitor the reaction's progress by LC-MS.
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The resulting crude material is purified by column chromatography to afford the N-aryl-4-bromo-2,5-difluoroaniline.
Caption: Selective Buchwald-Hartwig amination at the C-I position.
Sequential Functionalization: A Strategy for Complex Molecules
The true elegance of using this compound lies in the ability to perform sequential cross-coupling reactions. After the initial selective reaction at the C-I position, the resulting bromo-difluoro-aryl intermediate can be subjected to a second, distinct cross-coupling reaction at the C-Br position. This allows for the controlled and predictable synthesis of unsymmetrical, highly functionalized aromatic compounds that would be difficult to access through other means.
This two-step approach is particularly valuable in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where unsymmetrical triarylamines serve as hole transport materials, and in the development of complex drug candidates.[13][14]
Conclusion and Future Outlook
This compound is a powerful and versatile building block that offers a strategic advantage in modern organic synthesis. Its unique pattern of halogen substitution allows for predictable and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The ability to perform sequential Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions opens up efficient synthetic routes to a wide array of complex molecules with applications in medicinal chemistry, agrochemicals, and materials science.[2][15] As the demand for more sophisticated and highly functionalized organic molecules continues to grow, the strategic importance of building blocks like this compound will undoubtedly increase, making it an indispensable tool in the arsenal of the synthetic chemist.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Value Proposition of 4-Bromo-2,6-difluoroiodobenzene: Enhancing Synthesis Efficiency and Product Quality.
- ALFA CHEMICAL. CAS:145349-66-2 | 1-Bromo-2,5-difluoro-4-iodobenzene.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D.
- NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-2-iodobenzene: Properties, Applications, and Synthesis.
- ChemBK. Benzene, 1-bromo-2,5-difluoro-4-iodo-.
- NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Versatility of 1-Bromo-3-fluoro-4-iodobenzene in Chemical Synthesis.
- Larock, R. C., et al. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Institutes of Health.
- Semantic Scholar. Aryne-mediated fluorination: Synthesis of fluorinated biaryls via a sequential desilylation–halide elimination–fluoride addition process. (2012).
- 毕得医药. CAS:105931-73-5, 1-溴-3-氟.
- ResearchGate. (PDF) Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. (2025).
- ResearchGate. The 'one-pot' preparation of substituted benzofurans. (2025).
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- National Institutes of Health. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023).
- Benchchem. Application Note & Protocol: Synthesis of a Triarylamine-Based OLED Hole Transport Material using 4-Iodo-3,5-dimethylaniline.
- Wikipedia. Buchwald–Hartwig amination.
- Benchchem. Sonogashira Coupling of 1-Bromo-2,4-dichlorobenzene: Application Notes and Protocols.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Sonogashira Coupling.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
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- 5. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 15. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: Regioselective Suzuki Coupling of 4-Bromo-2,5-difluoroiodobenzene
Introduction: The Strategic Value of 4-Bromo-2,5-difluoroiodobenzene in Synthesis
In the landscape of modern medicinal and materials chemistry, the precise installation of fluorinated aryl motifs is of paramount importance. Fluorine atoms can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. This compound stands out as a particularly valuable building block, offering two distinct and orthogonally reactive handles for carbon-carbon bond formation: a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond. The ability to selectively functionalize one site over the other opens avenues for the streamlined synthesis of complex, multi-substituted aromatic compounds.
This guide provides a comprehensive overview of the principles and practices governing the regioselective Suzuki-Miyaura cross-coupling of this versatile substrate. We will delve into the mechanistic underpinnings that dictate selectivity, offer detailed, field-proven protocols for targeting each halogen, and discuss the critical parameters that ensure high-yield, reproducible outcomes.
Mechanistic Insights: The Basis of Regioselectivity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, proceeding through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] The regioselectivity in the coupling of dihalogenated arenes is primarily dictated by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds.[4]
The Reactivity Hierarchy of Aryl Halides
For polyhalogenated aromatic compounds, the general order of reactivity for oxidative addition is C–I > C–Br > C–Cl > C–F.[4] This trend is a consequence of the decreasing bond dissociation energies of the carbon-halogen bonds as one moves down the group. The weaker C-I bond is more susceptible to cleavage by the palladium catalyst compared to the stronger C-Br bond. This inherent difference in reactivity forms the basis for achieving selective mono-functionalization of this compound at the iodine-bearing position.
Catalyst and Ligand Control
While the intrinsic reactivity of the C-X bond provides a strong bias, the choice of palladium catalyst and, crucially, the ancillary ligand can further modulate and enhance this selectivity.[5][6] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can influence the steric and electronic environment around the palladium center, thereby fine-tuning its reactivity towards different oxidative addition sites.[7][8][9]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Selective Suzuki Coupling at the C-I Position
This protocol is designed to exploit the higher reactivity of the carbon-iodine bond, leading to the selective formation of 4-bromo-2,5-difluoro-1,1'-biphenyl derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Addition of Base and Solvents: Add potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degassing: Degas the reaction mixture by bubbling with the inert gas for 15 minutes.
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-2,5-difluorobiphenyl derivative.
Trustworthiness: Self-Validating System
-
Monitoring: The progress of the reaction should show the consumption of the starting iodoarene and the formation of a single major product by TLC or LC-MS.
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the bromine atom can be confirmed by the characteristic isotopic pattern in the mass spectrum.
Protocol 2: Suzuki Coupling at the C-Br Position (Sequential Coupling)
This protocol assumes the successful synthesis of the mono-arylated product from Protocol 1 and proceeds to functionalize the remaining C-Br bond. More forcing conditions are generally required to activate the C-Br bond.
Materials:
-
4-Bromo-2,5-difluorobiphenyl derivative (from Protocol 1)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromo-2,5-difluorobiphenyl derivative (1.0 mmol), the second arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired di-arylated product.
Expertise & Experience: Causality Behind Experimental Choices
-
Catalyst System: For the more challenging C-Br bond activation, a pre-catalyst like Pd(PPh₃)₄ is often employed, which generates the active Pd(0) species in situ. More specialized and highly active catalysts, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes, can also be effective, sometimes allowing for lower reaction temperatures and catalyst loadings.[7][11][12]
-
Base and Solvent: The choice of a stronger base like K₃PO₄ and an anhydrous solvent system is often necessary for the less reactive aryl bromides. The absence of water can sometimes be beneficial in preventing competitive protodeboronation of the boronic acid, especially with electron-deficient or sterically hindered partners.
Data Presentation: Summary of Optimized Conditions
The following table summarizes typical conditions for the regioselective Suzuki coupling of this compound.
| Position | Aryl Halide | Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| C-I | This compound | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 85-95 |
| C-Br | 4-Aryl-2,5-difluorobromobenzene | Pd(PPh₃)₄ | K₃PO₄ | Anhydrous Dioxane | 100 | 70-85 |
Workflow for Sequential Di-Arylation
The logical progression for synthesizing a di-substituted product with two different aryl groups is depicted below.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Chemoselective C-N Bond Formation: A Detailed Guide to the Buchwald-Hartwig Amination of 4-Bromo-2,5-difluoroiodobenzene
Introduction: Navigating Selectivity in Pharmaceutical Scaffolding
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the ability to selectively introduce amine functionalities into complex aromatic scaffolds is of paramount importance for tuning the pharmacological properties of lead compounds.
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-Bromo-2,5-difluoroiodobenzene, a versatile building block featuring two distinct halogen atoms. The primary challenge and focus of this work is to achieve chemoselective amination, preferentially targeting the more reactive carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. This selective functionalization leaves the C-Br bond intact for subsequent orthogonal cross-coupling reactions, enabling the efficient and controlled construction of highly functionalized aromatic compounds. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed, field-proven protocol, and discuss the critical parameters that govern the success of this transformation.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of a selective Buchwald-Hartwig amination on a dihalogenated substrate like this compound hinges on the differential reactivity of the C-I and C-Br bonds towards the palladium catalyst. The generally accepted mechanism of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1] This step is typically the rate-determining step of the catalytic cycle and is highly sensitive to the strength of the carbon-halogen bond.
The bond dissociation energies for carbon-halogen bonds on an aromatic ring follow the trend C-I < C-Br < C-Cl. Consequently, the weaker C-I bond undergoes oxidative addition to the Pd(0) center at a significantly faster rate than the stronger C-Br bond. This intrinsic difference in reactivity forms the basis for achieving high chemoselectivity. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to favor the amination at the iodinated position while leaving the brominated position untouched.
Recent studies have demonstrated the feasibility of this selective approach. For instance, a nickel-catalyzed Buchwald-Hartwig type amination of 1-bromo-4-iodobenzene with various amines showed excellent selectivity for the C-I bond, affording the corresponding 4-bromoanilines in good to excellent yields.[2] While this example utilizes a nickel catalyst, the underlying principle of preferential oxidative addition to the C-I bond is directly transferable to palladium-catalyzed systems.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination is a well-established process that elegantly orchestrates the formation of the C-N bond. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
1. Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), reacts with the aryl halide (Ar-X). In the case of this compound, this step preferentially occurs at the C-I bond.
2. Amine Coordination: The amine nucleophile coordinates to the resulting Pd(II) complex, displacing the halide anion.
3. Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can influence the reaction rate and substrate scope.
4. Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.
Experimental Protocol: Selective Amination of this compound
This protocol is adapted from established procedures for the selective amination of bromoiodoarenes and is designed to serve as a robust starting point for optimization.[2]
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, or other primary/secondary amine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies.
Reaction Workflow:
Sources
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,5-difluoroiodobenzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-bromo-2,5-difluoroiodobenzene. This dihalogenated aromatic compound is a highly valuable and versatile building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science.[1][2] Its utility stems from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for programmed, site-selective functionalization. This note elucidates the principles of chemoselectivity and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling researchers to leverage this powerful synthetic strategy.
Introduction: The Strategic Value of this compound
Polyhalogenated aromatic compounds are pivotal intermediates in the synthesis of complex organic molecules.[3][4][5][6] Among these, this compound offers a distinct synthetic advantage due to the presence of two different halogen atoms with significantly different reactivities in palladium-catalyzed cross-coupling reactions. The fluorine substituents, meanwhile, are known to enhance crucial properties in pharmaceutical candidates, such as metabolic stability and binding affinity.[1][7][8] This unique combination makes the title compound an ideal scaffold for building diverse molecular architectures, including tyrosine kinase inhibitors and antiviral agents.[7]
The key to unlocking the potential of this substrate lies in exploiting the inherent difference in bond dissociation energies between the C-I and C-Br bonds. The carbon-iodine bond is considerably weaker than the carbon-bromine bond, making it more susceptible to oxidative addition by a palladium(0) catalyst.[9] This reactivity differential is the foundation for the chemoselective protocols detailed herein, allowing for the initial, selective functionalization at the C-I position while leaving the C-Br position intact for subsequent transformations.
The Principle of Chemoselective Coupling
The universally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3][10][11] The rate-determining step, and thus the selectivity-determining step, is typically the initial oxidative addition of the aryl halide to the Pd(0) complex.[9] Due to the lower bond energy of the C-I bond, the palladium catalyst will preferentially insert into this bond under controlled conditions.
Caption: Chemoselectivity in Oxidative Addition.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between organohalides and boronic acids or esters.[10][12][13] It is widely used in the pharmaceutical industry due to its mild conditions and high functional group tolerance.[10]
Catalytic Cycle
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Protocol 1: Selective Suzuki Coupling at the C-I Position
This protocol is optimized for the selective coupling of an arylboronic acid at the C-4 iodo-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 321 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a septum and purge with inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.
-
Via syringe, add the degassed solvent mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[12]
-
Upon completion, cool the reaction to room temperature and dilute with deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-1-bromo-2,5-difluorobenzene product.
Rationale: The use of Pd(PPh₃)₄ and moderate heating (90 °C) provides sufficient catalytic activity to cleave the C-I bond without significantly affecting the more robust C-Br bond, ensuring high selectivity.
Data Summary: Representative Suzuki Couplings
| Arylboronic Acid Partner | Product | Typical Yield |
| Phenylboronic acid | 4-Phenyl-1-bromo-2,5-difluorobenzene | 85-95% |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-bromo-2,5-difluorobenzene | 82-93% |
| 3-Pyridylboronic acid | 3-(4-Bromo-2,5-difluorophenyl)pyridine | 75-88% |
| 2,5-Difluorophenylboronic acid | 4-Bromo-2,5,2',5'-tetrafluorobiphenyl | 80-90%[14] |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a powerful tool for coupling terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[15][16] The reaction is typically co-catalyzed by palladium and copper(I) salts.[17]
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This protocol details the selective formation of a C-C triple bond at the C-4 position.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask, add this compound (321 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (10 mL) and the amine base (e.g., Et₃N, 418 µL, 3.0 mmol).
-
Add the terminal alkyne (1.3 mmol) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature. For less reactive alkynes, gentle heating to 40-50 °C may be required.
-
Monitor the reaction by TLC or GC-MS. Reactions are often complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salt precipitate.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
Rationale: The classic Pd/Cu co-catalyzed system is highly efficient for activating the C-I bond even at room temperature, providing excellent chemoselectivity over the C-Br bond.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[18][19][20] The choice of a bulky, electron-rich phosphine ligand is critical for high catalytic activity.[21]
Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position
This protocol is designed for the selective amination at the C-4 iodo-position.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply (in a glovebox)
Procedure:
-
Inside a glovebox: To a dry reaction vial equipped with a stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Add this compound (321 mg, 1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial with a PTFE-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.[9]
-
Stir the reaction for 12-18 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.
Rationale: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky biarylphosphine ligand like XPhos forms a highly active catalytic species capable of activating the C-I bond efficiently.[9] The strong base (NaOtBu) facilitates the deprotonation of the amine, which is a key step in the catalytic cycle.[21]
Strategic Application: Sequential Cross-Coupling
The true synthetic power of this compound is realized in sequential coupling strategies. The product from the initial selective reaction at the C-I position retains the C-Br bond, which can be functionalized in a subsequent, often more forcing, cross-coupling reaction. This allows for the rapid and convergent synthesis of complex, unsymmetrically substituted biaryls and other scaffolds.
Caption: Workflow for Sequential Cross-Coupling.
This two-step approach provides a modular and highly efficient route to build molecular complexity from a single, readily available starting material. The second coupling at the C-Br position may require a more active catalyst system, higher temperatures, or longer reaction times compared to the initial C-I coupling.
Conclusion
This compound is a superb substrate for programmed, chemoselective palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, researchers can selectively functionalize the C-I bond while preserving the C-Br bond for subsequent transformations. The protocols provided in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a reliable foundation for synthetic chemists in academia and industry to construct diverse and complex molecular targets with high precision and efficiency.
References
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Powers, D. C., & Ritter, T. (2011). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]
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de Meijere, A., & Diederich, F. (Eds.). (2008). Cross Coupling. Accounts of Chemical Research. [Link]
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Wikipedia. Cross-coupling reaction. [Link]
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Coombs, J. R., & Morken, J. P. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. PMC - NIH. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Lee, D. Y., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-(trifluoromethoxy)iodobenzene in Modern Pharmaceutical Synthesis. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
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Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]
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Doucet, H., & Hierso, J. C. (2007). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Lee, C. F., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. [Link]
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Richter, S., et al. (2018). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. [Link]
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Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4-Bromo-2,5-difluoroiodobenzene
Abstract
4-Bromo-2,5-difluoroiodobenzene has emerged as a preeminent building block in modern medicinal chemistry, prized for its unique electronic properties and versatile reactivity. Its trifunctional nature, featuring iodo, bromo, and fluoro substituents, allows for a programmed, site-selective approach to the synthesis of complex molecular architectures. The strategic positioning of these halogens—particularly the differential reactivity of the carbon-iodine and carbon-bromine bonds—enables orthogonal functionalization, a cornerstone of efficient drug development. This guide provides an in-depth exploration of key synthetic transformations utilizing this scaffold, offering detailed, field-proven protocols for palladium-catalyzed cross-coupling and halogen-metal exchange reactions. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for the synthesis of high-value pharmaceutical intermediates, with a particular focus on scaffolds for kinase inhibitors.
The Strategic Value of this compound
The utility of this compound in drug discovery is rooted in its distinct structural features:
-
Orthogonal Halogen Reactivity: The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-bromine (C-Br) bond. This reactivity differential is the foundation for sequential, site-selective cross-coupling reactions, allowing for the controlled, stepwise construction of complex molecules.
-
Dual Cross-Coupling Sites: Both the iodo and bromo groups serve as effective handles for a wide array of transition metal-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for forming the carbon-carbon and carbon-heteroatom bonds that constitute the core of many active pharmaceutical ingredients (APIs).
-
Metabolic Stability and Binding Enhancement: The presence of two fluorine atoms imparts critical physicochemical properties to derivative molecules. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and enhance binding affinity to target proteins. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often improving the pharmacokinetic profile (ADME) of drug candidates.
This combination of features makes this compound an invaluable starting material for creating libraries of compounds for high-throughput screening and for the targeted synthesis of advanced pharmaceutical intermediates.
Figure 1: Logical workflow for the sequential functionalization of this compound, exploiting the differential reactivity of the C-I and C-Br bonds.
Palladium-Catalyzed Cross-Coupling: Selective Functionalization at the C-I Bond
The greater reactivity of the aryl-iodide bond allows for a first, selective functionalization while leaving the aryl-bromide intact for a subsequent transformation. This is the most common and powerful strategy employed with this substrate.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds.[1][2] In the context of drug discovery, it is instrumental in synthesizing biaryl structures, which are privileged motifs in numerous kinase inhibitors.
Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation of the organic group from a boronic acid (activated by a base) to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3]
Protocol 1: Synthesis of 4-Bromo-2,5-difluoro-1,1'-biphenyl
Figure 2: Standard experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
-
Materials & Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (typically a 3:1 to 5:1 ratio)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq). Scientist's Note: Using pre-formed catalysts like Pd(PPh₃)₄ (0.03 eq) can simplify this step. For challenging couplings, more electron-rich, bulky phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) can significantly improve reaction rates and yields.[4]
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture of dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the target biphenyl intermediate.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄ | Standard, cost-effective system. |
| Ligand | Biarylphosphines (SPhos, XPhos) | Recommended for higher yields and broader substrate scope. |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ is stronger and more soluble, often enhancing reaction rates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | The aqueous phase is essential for activating the boronic acid.[3] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The formation of carbon-nitrogen bonds is arguably one of the most critical transformations in pharmaceutical synthesis.[5] The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[6] The resulting aniline derivatives are core components of a vast number of drugs, especially tyrosine kinase inhibitors.[7]
Mechanistic Rationale: The mechanism mirrors other palladium-catalyzed couplings: (1) Oxidative addition of the aryl halide to Pd(0), (2) Coordination of the amine and subsequent deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and (3) Reductive elimination to form the C-N bond and regenerate the catalyst.[4][5] The choice of ligand is critical, with bulky, electron-rich phosphines being essential for promoting the reductive elimination step.[4]
Protocol 2: Synthesis of N-Aryl-4-bromo-2,5-difluoroaniline Intermediate
-
Materials & Reagents:
-
This compound
-
Desired primary or secondary amine (e.g., Aniline, Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos or BINAP
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous Toluene or Dioxane
-
-
Step-by-Step Procedure:
-
In a glovebox or under a robust stream of inert gas, charge a dry Schlenk flask with Pd₂(dba)₃ (0.01-0.02 eq) and the chosen phosphine ligand (e.g., Xantphos, 0.04-0.05 eq).
-
Add the strong base, sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq).
-
Seal the flask, remove from the glovebox, and add anhydrous toluene via syringe.
-
Add the amine (1.1-1.2 eq) via syringe.
-
Heat the reaction mixture to 90-110 °C. Scientist's Note: The reaction is often sensitive to air and moisture. Ensuring strictly anhydrous and anaerobic conditions is paramount for success.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography.
-
Halogen-Metal Exchange: Accessing Nucleophilic Aryl Species
An alternative to palladium catalysis is the formation of a potent organometallic nucleophile via halogen-metal exchange. This reaction is typically performed at very low temperatures to control reactivity and prevent side reactions. The C-I bond is more susceptible to this exchange than the C-Br bond.[8]
Mechanistic Rationale: An organolithium reagent, such as n-butyllithium (n-BuLi), can selectively exchange its lithium atom for a halogen on the aromatic ring.[9] This process is favored for iodides and bromides over direct deprotonation (ortho-lithiation).[10] The resulting aryllithium species is a powerful nucleophile that can be trapped with a wide variety of electrophiles (e.g., DMF for aldehydes, CO₂ for carboxylic acids).[8]
Protocol 3: Lithiation and Formylation to Synthesize 4-Bromo-2,5-difluorobenzaldehyde
Figure 3: Key steps for the synthesis of an aldehyde via lithium-iodine exchange followed by electrophilic trapping with DMF.
-
Materials & Reagents:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
-
Step-by-Step Procedure:
-
Set up a flame-dried, three-necked flask equipped with a stir bar, thermometer, and nitrogen inlet.
-
Charge the flask with this compound (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise to the aryllithium solution.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the careful, slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude aldehyde by flash column chromatography.
-
Application Case Study: Multi-Step Synthesis of a Kinase Inhibitor Scaffold
The true power of this compound is realized in multi-step syntheses where its orthogonal reactivity is fully exploited. The intermediates generated in the protocols above can be seamlessly integrated into synthetic routes for complex targets like VEGFR-2 kinase inhibitors.[11]
Example Synthetic Strategy:
-
Step 1 (Suzuki Coupling): Start with this compound and perform a Suzuki coupling at the iodide position with a suitable heterocyclic boronic acid (a common feature in kinase inhibitors).
-
Step 2 (Buchwald-Hartwig Amination): Take the resulting bromo-biaryl intermediate and perform a Buchwald-Hartwig amination at the bromide position with a substituted aniline, which often serves as the "hinge-binding" region of the inhibitor.
Figure 4: A strategic two-step approach to a complex kinase inhibitor scaffold, demonstrating the sequential application of cross-coupling reactions.
This modular approach allows for the rapid generation of a diverse library of potential inhibitors by simply varying the boronic acid in Step 1 and the amine in Step 2, highlighting the efficiency this building block brings to drug discovery campaigns.
Conclusion
This compound is a testament to the power of strategic molecular design in chemical synthesis. Its well-defined reactivity hierarchy provides a reliable platform for the programmed and site-selective synthesis of valuable pharmaceutical intermediates. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and halogen-metal exchange represent foundational techniques that can be adapted and expanded upon by researchers and drug development professionals. By understanding the causality behind these transformations, scientists are better equipped to troubleshoot, optimize, and innovate, accelerating the journey from a simple building block to a complex, life-saving therapeutic.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 4-Bromo-2,5-difluoropyridine in Pharmaceutical Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][5][6]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Retrieved from [Link]
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- 10. uwindsor.ca [uwindsor.ca]
- 11. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2,5-difluoroiodobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-Bromo-2,5-difluoroiodobenzene in Agrochemical Design
This compound is a uniquely functionalized aromatic building block that offers significant strategic advantages in the synthesis of complex agrochemicals. Its trifunctional nature, possessing iodo, bromo, and fluoro substituents, allows for a programmed, regioselective approach to molecular construction. The differential reactivity of the halogens under various cross-coupling conditions (I > Br) provides a powerful tool for the sequential introduction of diverse molecular fragments, a critical capability in modern agrochemical discovery.
The presence of fluorine atoms is particularly noteworthy. Fluorine substitution is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity to target proteins, and lipophilicity, which can improve transport across biological membranes.[1] This guide provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of advanced agrochemical intermediates.
Core Applications: A Gateway to Complex Scaffolds
The primary utility of this compound lies in its capacity to serve as a scaffold for the synthesis of polysubstituted phenyl derivatives, which are common motifs in a wide range of fungicides, herbicides, and insecticides.[2][3] The distinct reactivity of the iodo and bromo groups is the cornerstone of its application. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, than the carbon-bromine bond. This allows for the selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.
This sequential functionalization is paramount in building complex molecules where different substituents are required at specific positions on the aromatic ring. For instance, an aryl or heteroaryl group, crucial for biological activity, can be introduced at the 1-position via a Suzuki coupling at the iodo-substituent. Subsequently, another functional group, perhaps an alkyne for further elaboration, can be introduced at the 4-position via a Sonogashira coupling at the bromo-substituent.
Experimental Protocols: Harnessing Selective Reactivity
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[4] In the case of this compound, the greater reactivity of the C-I bond allows for selective coupling with a boronic acid or ester at this position.[5]
Reaction Scheme:
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of a palladium source like Pd(OAc)₂ (0.02 eq) and a ligand such as SPhos or XPhos (0.04 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-bromo-2,5-difluoro-1-substituted-benzene derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid (R-B(OH)₂) | Pd Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 2 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-90 |
| 3 | 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DMF/H₂O | 110 | 75-85 |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale.
Protocol 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities.[6][7] This is particularly useful for creating intermediates that can undergo further transformations, such as click chemistry or cyclization reactions, to build complex heterocyclic systems found in many agrochemicals. Similar to the Suzuki coupling, the reaction can be performed selectively at the iodo-position, or on the bromo-position of the product from Protocol 1.
Reaction Scheme (on the bromo-position of a pre-functionalized arene):
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve the bromo-substituted starting material (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF, or triethylamine).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02-0.05 eq) and the copper(I) co-catalyst (e.g., CuI) (0.01-0.05 eq).
-
Base Addition: Add a suitable base, often an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts. Dry the organic layer, concentrate, and purify the product by column chromatography.
Mandatory Visualization: Synthetic Workflow
Caption: Sequential cross-coupling workflow.
Application in the Synthesis of a Pyrazole Carboxamide Fungicide Scaffold
Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The synthesis of these molecules often involves the coupling of a substituted aniline with a pyrazole carboxylic acid. This compound can be a key starting material for the synthesis of the requisite aniline fragment.
Illustrative Synthetic Pathway:
-
Sonogashira Coupling: A Sonogashira coupling of this compound with a protected acetylene (e.g., trimethylsilylacetylene) would selectively occur at the iodo position.
-
Suzuki Coupling: The resulting bromo-alkynyl intermediate can then undergo a Suzuki coupling with a boronic acid to introduce a desired aryl or heteroaryl group at the 4-position.
-
Deprotection and Nitration: The silyl protecting group on the alkyne can be removed, followed by a regioselective nitration.
-
Reduction: The nitro group is then reduced to an aniline, yielding a highly functionalized aniline precursor ready for amide coupling with a pyrazole carboxylic acid to form the final fungicide.
Mandatory Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of complex agrochemicals. Its unique pattern of halogen substitution allows for programmed, regioselective functionalization through well-established cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this compound. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic use of such sophisticated intermediates will be crucial in the development of next-generation crop protection agents.
References
- GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol. (1980). Google Patents.
- CN107673821A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (2018). Google Patents.
- Ahmadi, A. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.Asian Journal of Chemistry.
- GB1434575A - Production of 4-bromo-2,5-dichlorophenol. (1976). Google Patents.
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- US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. (2011). Google Patents.
- Wuest, F., et al. (2008). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides.
- Soos, T., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)
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Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes... (n.d.). ResearchGate. Retrieved from [Link]
- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. (2011). Google Patents.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions.Chemical Society Reviews.
- In vivo toxicity of a new antifungal agent 2,4-dithiophenoxy-1-iodo-4-bromo benzene: a follow up on our in vitro study. (2014). Arhiv za higijenu rada i toksikologiju.
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The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). (n.d.). ResearchGate. Retrieved from [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. (2020). RSC Advances.
- Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. (2014). Journal of Saudi Chemical Society.
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Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... (n.d.). ResearchGate. Retrieved from [Link]
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5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-nitroso-1H-benzo[d]imidazole-6-carboxamide. (n.d.). Veeprho. Retrieved from [Link]
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Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020). ResearchGate. Retrieved from [Link]
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In vivo toxicity of a new antifungal agent 2,4-dithiophenoxy-1-iodo-4-bromo benzene: a follow up on our in vitro study. (2014). ResearchGate. Retrieved from [Link]
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Structure of profenofos and 4-bromo-2-chlorophenol. (n.d.). ResearchGate. Retrieved from [Link]
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using 4-Bromo-2,5-difluoroiodobenzene to make OLED materials
An Application Guide to the Synthesis of Advanced OLED Materials Using 4-Bromo-2,5-difluoroiodobenzene
Abstract
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and solid-state lighting technologies, with material innovation being the primary driver of performance advancements.[1][2][3] This application note provides a comprehensive technical guide for researchers and materials scientists on the strategic use of This compound (CAS: 145349-66-2) as a pivotal building block for next-generation OLED materials. We delve into the causality behind its utility, focusing on the differential reactivity of its halogenated sites and the profound electronic influence of its difluorinated core. Detailed, field-tested protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, are presented. This guide aims to equip scientists with the foundational knowledge and practical methodologies required to design and synthesize novel emitters, hosts, and charge-transport materials with tailored optoelectronic properties.
The Strategic Importance of this compound in OLED Synthesis
The molecular architecture of an organic semiconductor dictates its ultimate function within an OLED device. The choice of starting materials is therefore a critical decision that influences everything from energy levels to thermal stability. This compound is an exceptionally versatile precursor due to a unique combination of chemical features.
-
Orthogonal Reactivity for Sequential Synthesis: The key to this molecule's utility lies in the differential reactivity of its three halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition in palladium-catalyzed reactions than the carbon-bromine (C-Br) bond.[4] This allows for highly selective, sequential cross-coupling reactions. One can first functionalize the iodo- position under mild conditions, purify the intermediate, and then proceed to react the bromo- position under more forcing conditions. This "one-pot" or sequential approach is fundamental for constructing complex, non-symmetrical molecules, which are often required to optimize device performance.
-
Electronic Tuning via Fluorination: The two fluorine atoms exert a strong inductive electron-withdrawing effect on the phenyl ring. This has a predictable and desirable impact on the molecular orbitals of any material derived from this core. Specifically, fluorination systematically lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[5] This is a critical tool for:
-
Improving Charge Injection: By lowering the LUMO, the energy barrier for electron injection from the cathode can be reduced.[5]
-
Enhancing Stability: A deeper HOMO level imparts greater resistance to oxidative degradation, leading to longer operational lifetimes for the OLED device.[5]
-
Color Tuning: The overall bandgap can be modulated to achieve emission across the visible spectrum, particularly for deep blue emitters which are notoriously challenging to design.
-
-
Morphological and Thermal Stability: The rigidity of the fluorinated phenyl core contributes to the formation of materials with high glass transition temperatures (Tg) and robust morphological stability in thin-film form, preventing crystallization and ensuring device longevity.
Synthetic Pathways and Protocols
The following sections provide detailed protocols for the two most common and powerful cross-coupling reactions utilized in OLED material synthesis, leveraging the unique reactivity of this compound.
Suzuki-Miyaura Coupling: Building the π-Conjugated Backbone
The Suzuki-Miyaura reaction is the cornerstone for creating C-C bonds to assemble the π-conjugated systems that are essential for charge transport and emission.[6][7] The protocol below details a selective coupling at the C-I position.
This protocol describes the reaction of this compound with a generic arylboronic acid.
Workflow Diagram:
Caption: Workflow for selective Suzuki-Miyaura coupling.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Stoichiometry |
| This compound | 145349-66-2 | 318.89 | 1.0 eq |
| Arylboronic Acid (e.g., P2) | Varies | Varies | 1.05 eq |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 eq |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 eq |
| Toluene | 108-88-3 | - | Solvent |
| Deionized Water | 7732-18-5 | - | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq) and the desired arylboronic acid (1.05 eq).[8]
-
Catalyst and Base Addition: In a nitrogen-filled glovebox or under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add degassed toluene and a degassed 2M aqueous solution of potassium carbonate (3.0 eq).[8] The solvent ratio is typically 4:1 (Toluene:Water).
-
Reaction: Equip the flask with a condenser, and heat the mixture to 90°C with vigorous stirring under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the monosubstituted product.
Causality: The choice of a relatively mild base (K₂CO₃) and a standard Pd(0) catalyst ensures high selectivity for the more labile C-I bond, leaving the C-Br bond intact for subsequent functionalization.[4]
Buchwald-Hartwig Amination: Installing Hole-Transport Moieties
The Buchwald-Hartwig amination is indispensable for forming C-N bonds, allowing the introduction of amine-containing groups like carbazoles, phenothiazines, or acridines.[9][10] These moieties are critical for creating hole-transport materials (HTMs) and donor-acceptor (D-A) structures for Thermally Activated Delayed Fluorescence (TADF) emitters.[11]
This protocol outlines the double amination of a dibromo-acceptor core, a common strategy for TADF materials. A similar principle applies when using the product from Protocol 2.1.1 to attach an amine.
Workflow Diagram:
Caption: Synthesis of a D-A-D TADF material via Buchwald-Hartwig amination.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Stoichiometry |
| Bromo-functionalized Core (from 2.1.1) | Varies | Varies | 1.0 eq |
| Amine (e.g., 3,6-diphenyl-9H-carbazole) | 60505-63-7 | 321.41 | 1.1 eq |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 0.02 eq |
| XPhos (Ligand) | 536962-39-9 | 476.62 | 0.08 eq |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 eq |
| Anhydrous Toluene | 108-88-3 | - | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox, charge a Schlenk tube with the bromo-functionalized intermediate (1.0 eq), the amine (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Pre-formation: In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in anhydrous toluene. Stir for 10 minutes.
-
Reaction Setup: Add anhydrous toluene to the Schlenk tube containing the solids, followed by the catalyst solution via syringe.
-
Reaction: Seal the tube and heat the mixture to 110°C for 12-24 hours.[11] Microwave-assisted protocols can significantly reduce reaction times to 10-30 minutes.[10][11][12]
-
Workup: Cool the reaction, quench with water, and extract with dichloromethane. Wash the combined organic layers with brine.
-
Purification: Dry the solution, concentrate, and purify by column chromatography. For OLED-grade materials, a final purification by temperature-gradient sublimation is mandatory.[13]
Causality: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOtBu to deprotonate the amine. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-N bond.[14]
Properties of Materials Derived from this compound
The true value of this building block is realized in the properties of the final materials. The difluoro-phenylene unit serves as a predictable modulator of electronic and physical characteristics.
Electronic and Photophysical Properties
The electron-withdrawing nature of the fluorine atoms directly impacts the energy levels and, consequently, the light-emission characteristics.
Table 1: Representative Optoelectronic Properties
| Material Architecture | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Emission λ (nm) | PLQY (%) | Reference |
| Pyrene-Benzimidazole Derivative (Blue Emitter) | -5.8 to -6.0 | -2.7 to -2.9 | ~3.1 | 440 - 460 | > 70 | [8] |
| D-A-D TADF Material (Carbazole Donors) | -5.5 to -5.7 | -2.9 to -3.1 | ~2.6 | 470 - 520 | > 90 | [11] |
| Platinum(II) Complex (Phosphorescent Emitter) | -5.4 to -5.6 | -2.5 to -2.7 | ~2.9 | 500 - 550 | ~ 100 | [15] |
Note: Data are representative values synthesized from literature for illustrative purposes.
As shown, the deep HOMO levels (more negative than -5.4 eV) impart high stability, while the tunable LUMO levels allow for emission across the blue and green spectrum.[15][16]
Mandatory Purification and Quality Control
For any synthesized material to be viable for OLED fabrication, it must be of exceptionally high purity (>99.9%). Halogenated impurities, in particular, are known to be detrimental to device performance, acting as exciton quenchers and drastically reducing operational lifetime.[17][18]
Standard Purification Workflow:
-
Chromatography: Initial purification is performed using silica gel or alumina column chromatography to remove unreacted starting materials and major byproducts.[19]
-
Recrystallization: Further purification can be achieved by recrystallization from appropriate solvents.
-
Temperature-Gradient Sublimation: This is the gold standard for purifying small-molecule organic semiconductors. The material is heated under high vacuum, and it sublimes and re-deposits along a temperature gradient, separating it from less volatile impurities and decomposition products. This step is critical for achieving device-grade purity.[13]
Conclusion
This compound is a powerful and versatile building block for the synthesis of high-performance OLED materials. Its unique halogenation pattern enables selective, sequential functionalization through robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The presence of the difluorophenyl core provides a reliable method for tuning HOMO/LUMO energy levels, enhancing material stability, and achieving targeted emission colors. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively harness the potential of this precursor to innovate the next generation of materials for advanced OLED displays and lighting.
References
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- Vertex AI Search. OLED Material Intermediates: The Role of Dibromospirobifluorene.
- Merck Group. Purity of OLED-Materials and the Implication on Device-Performance. (2010).
- Shimadzu. Purification of Organic Light-Emitting Diode Materials.
- Royal Society of Chemistry. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications.
- PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- ResearchGate. Effect of halogenated impurities on lifetime of organic light emitting diode | Request PDF.
- CymitQuimica. This compound.
- Vertex AI Search. Exploring The Synthesis Techniques Of OLED Material Intermediates. (2024).
- NARD Institute. OLED materials.
- ResearchGate. Chemical and photophysical properties of materials for OLEDs.
- PMC. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes.
- ResearchGate. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- ResearchGate. Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024).
- PMC. Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs.
- Purdue e-Pubs. High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
- PubChem. This compound | C6H2BrF2I | CID 2756921.
- Frontiers. A New Generation of Organic Light-Emitting Materials and Devices.
- BLD Pharm. OLED Materials.
- Ossila. Organic Light Emitting Diode: OLED Generations & Structure.
- Beilstein-Institut. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Royal Society of Chemistry. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions.
- PubMed Central. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs.
- ResearchGate. Ligand‐Free Suzuki Coupling for the Practical Synthesis of 4‐(Triphenylen‐2‐yl) dibenzothiophene for Solution‐Processed OLEDs. (2022).
- PubMed. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (2011).
- BenchChem. Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions.
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Selective Suzuki-Miyaura Cross-Coupling: A Protocol for the Site-Selective Functionalization of 4-Bromo-2,5-difluoroiodobenzene
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1][2] This application note provides a detailed protocol for the site-selective Suzuki-Miyaura coupling of 4-Bromo-2,5-difluoroiodobenzene. The protocol leverages the differential reactivity of aryl halides with palladium catalysts to achieve chemoselective functionalization at the iodo position, leaving the bromo group intact for subsequent transformations. This approach is invaluable for the streamlined synthesis of complex, polysubstituted aromatic scaffolds, which are crucial motifs in many drug candidates. We will delve into the mechanistic basis for this selectivity, provide a robust, step-by-step experimental procedure, and offer practical troubleshooting guidance.
Reaction Principle and Basis for Chemoselectivity
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like a boronic acid) with an organic halide, catalyzed by a palladium(0) complex in the presence of a base.[3] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the aryl halide. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic moiety to the Pd(II) complex.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][4]
The key to the selective functionalization of this compound lies in the oxidative addition step. The reactivity of carbon-halogen bonds towards Pd(0) insertion follows the general trend: C-I > C-Br > C-Cl.[6][7] This is due to the decreasing bond dissociation energy down the halogen group. The C-I bond is weaker and therefore more readily cleaved by the palladium catalyst than the C-Br bond. By carefully controlling the reaction conditions, one can achieve exclusive oxidative addition at the iodo position, enabling a highly chemoselective cross-coupling.[8]
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Catalyst Selection for Regioselective Sonogashira Coupling of 4-Bromo-2,5-difluoroiodobenzene: An Application Note and Protocol
Introduction: Navigating Selectivity in Polyhalogenated Aromatics
The Sonogashira cross-coupling reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium-catalyzed transformation, often co-catalyzed by copper(I), has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] The substrate, 4-Bromo-2,5-difluoroiodobenzene, presents a unique challenge and opportunity for regioselective synthesis. Possessing two distinct halogen atoms, iodine and bromine, at positions activated differently by the electron-withdrawing fluorine substituents, precise control over the reaction conditions is paramount to achieve selective functionalization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of catalysts and reaction parameters for the regioselective Sonogashira coupling of this compound. We will delve into the mechanistic underpinnings that govern selectivity, compare various catalyst systems, and provide a detailed, field-proven protocol for achieving highly selective alkynylation at the C-I bond.
The Principle of Regioselectivity: A Mechanistic Perspective
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The regioselectivity in the case of this compound is primarily dictated by the initial oxidative addition step in the palladium cycle. The general reactivity of aryl halides in this step follows the order: I > Br > Cl.[3] This trend is a consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium(0) catalyst.
The presence of electron-withdrawing fluorine atoms on the aromatic ring further influences the reactivity. While these substituents increase the electrophilicity of the aryl halide, making it more susceptible to oxidative addition, the inherent reactivity difference between the C-I and C-Br bonds remains the dominant factor for selectivity under standard Sonogashira conditions. Therefore, the Sonogashira coupling of this compound is expected to proceed with high selectivity at the iodo-substituted position.
Catalyst System Selection: A Comparative Analysis
The choice of the catalyst system is critical for achieving high yields and selectivity while minimizing side reactions such as the homocoupling of the terminal alkyne (Glaser coupling). Below, we compare common catalyst systems applicable to the Sonogashira coupling of this compound.
| Catalyst System Component | Recommended Options | Role and Rationale |
| Palladium Pre-catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are the most common and commercially available palladium sources. Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[3] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | CuI acts as a co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is often the rate-determining step.[4] |
| Ligand | Triphenylphosphine (PPh₃) | PPh₃ is a versatile and widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle. For more challenging substrates, bulky, electron-rich phosphine ligands can be employed. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[2] |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | A polar aprotic solvent is typically used to dissolve the reactants and catalysts. The choice of solvent can influence the reaction rate and selectivity. |
Copper-Free Sonogashira Coupling: While the traditional Sonogashira reaction employs a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[4] These systems often require specialized ligands and may necessitate higher reaction temperatures. For the selective coupling at the highly reactive C-I bond of the target substrate, a standard copper-catalyzed system is generally efficient and recommended as a starting point.
Experimental Protocol: Selective Sonogashira Coupling of this compound
This protocol provides a step-by-step methodology for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Workflow Diagram:
Caption: Experimental workflow for the Sonogashira coupling.
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%).
-
Add copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous tetrahydrofuran (5 mL).
-
Stir the mixture for 10 minutes at room temperature.
-
-
Addition of Reagents:
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add triethylamine (3.0 mmol, 3.0 equiv).
-
-
Reaction:
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) to confirm its structure and purity.
-
Catalytic Cycle Visualization
The following diagram illustrates the key steps in the palladium and copper catalytic cycles for the Sonogashira coupling.
Caption: The interconnected Palladium and Copper catalytic cycles.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. The use of a more electron-rich and bulky phosphine ligand, such as XPhos, in a copper-free system might also improve the yield for less reactive alkynes.[5]
-
Homocoupling of Alkyne: If significant formation of the Glaser coupling byproduct is observed, ensure that the reaction is carried out under strictly anaerobic conditions. Alternatively, a copper-free Sonogashira protocol can be employed.
-
Incomplete Reaction: If the starting material is not fully consumed, a higher catalyst loading or a switch to a more active palladium pre-catalyst may be necessary.
Conclusion
The regioselective Sonogashira coupling of this compound is a powerful tool for the synthesis of functionalized difluorinated aromatic compounds. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, highly selective alkynylation at the iodo-position can be achieved. The judicious selection of a palladium/copper catalyst system, appropriate base, and solvent, as detailed in this application note, provides a reliable and efficient pathway to the desired products. This methodology opens avenues for the synthesis of novel intermediates for drug discovery and materials science.
References
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A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. PMC - NIH. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). Chemistry LibreTexts. [Link]
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Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. (2022-01-25). PMC - NIH. [Link]
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(PDF) A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ResearchGate. [Link]
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Selective coupling of iodo substitutents in 4‐bromo‐2,5‐diiodotoluene... - ResearchGate. ResearchGate. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2025-08-06). ResearchGate. [Link]
-
Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020-04-24). RSC Publishing. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023-10-22). Precision Chemistry - ACS Publications. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
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Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. PMC - NIH. [Link]
-
Palladium-Catalyzed Difunctionalization of Norbornenes via Arylation and Alkynylation. organic-chemistry.org. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. ResearchGate. [Link]
-
Synthesis of Oligomers via Sonogashira cross coupling followed by... - ResearchGate. ResearchGate. [Link]
-
Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. (2025-09-22). PMC - NIH. [Link]
-
Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. RSC Advances (RSC Publishing). [Link]
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Application Note: Strategic Base Selection for the Chemoselective Buchwald-Hartwig Amination of 4-Bromo-2,5-difluoroiodobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds.[1] This guide focuses on a particularly valuable and challenging substrate: 4-Bromo-2,5-difluoroiodobenzene. As a building block in pharmaceutical and materials science, its effective functionalization is of paramount importance.[2][3] The presence of two distinct halogen atoms (iodine and bromine) introduces the critical element of chemoselectivity, while the difluoro substitution pattern modulates the electronic properties of the aryl ring. This document provides a detailed exploration of base selection—the pivotal parameter that governs reaction efficiency, substrate compatibility, and selective mono-amination at the more reactive C-I bond. We present mechanistic insights, a comparative analysis of common bases, and detailed, field-tested protocols to empower researchers to achieve optimal outcomes in their synthetic endeavors.
The Mechanistic Imperative of the Base in the Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-defined catalytic cycle.[4][5] The base is not a mere spectator; it is an essential stoichiometric reagent that actively participates in one of the cycle's most critical steps.
Following the oxidative addition of the palladium(0) catalyst to the aryl halide, the amine nucleophile coordinates to the resulting Pd(II) complex. At this juncture, the base's primary role is to deprotonate the coordinated amine, forming a palladium-amido intermediate.[6][7] This deprotonation is crucial as it significantly increases the nucleophilicity of the nitrogen atom, facilitating the subsequent reductive elimination step where the C-N bond is formed and the Pd(0) catalyst is regenerated.[4] The choice of base directly influences the rate and efficiency of this deprotonation event, thereby dictating the overall success of the reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Chemoselectivity with this compound
A significant strategic advantage of using this compound is the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend: C–I > C–Br > C–Cl. This well-established principle allows for the selective mono-amination at the C-I position under carefully controlled conditions, leaving the C-Br bond intact for subsequent, orthogonal transformations. This makes the substrate an excellent scaffold for building molecular complexity in a stepwise fashion. The protocols in this guide are designed to exploit this reactivity difference.
A Comparative Guide to Base Selection
The choice of base is a balancing act between reactivity and functional group tolerance. A base must be strong enough to deprotonate the amine in the catalytic cycle but not so harsh that it causes degradation of the starting materials or products.[8]
| Base Class | Example(s) | pKa (Conjugate Acid) | Characteristics & Use Cases | Compatibility Issues |
| Strong Alkoxides | Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu) | ~19 | Workhorse bases. Highly effective for a wide range of amines, including less acidic alkylamines. Often leads to faster reaction times and higher yields for unfunctionalized substrates. | Incompatible with base-sensitive functional groups such as esters, enolizable ketones, and some nitro groups.[6][8] Can promote side reactions. |
| Strong Amides | Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | Useful for reactions requiring very strong, non-nucleophilic bases. Can provide tolerance for certain protic functional groups like hydroxyls when used with specific ligands (e.g., BrettPhos).[6] | Highly moisture-sensitive. Can be difficult to handle on a large scale. Also incompatible with many carbonyl-containing functional groups. |
| Weaker Inorganic | Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃) | ~12.3 (for HPO₄²⁻), ~10.3 (for HCO₃⁻) | Ideal for late-stage functionalization. Excellent compatibility with a broad array of sensitive functional groups.[8] Cs₂CO₃ is often favored for its good solubility in organic solvents. | Reactions may require higher temperatures, longer reaction times, or higher catalyst loadings compared to strong bases.[8] The physical properties (particle size) of the base can impact reproducibility. |
| Organic Amines | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 | A milder, soluble organic base. Can be advantageous in achieving homogeneous reaction conditions, which is beneficial for flow chemistry applications and reproducibility.[9] | Often less effective for general Buchwald-Hartwig aminations. The barrier for deprotonation of the palladium-amine complex can be prohibitively high for many systems.[10][11] |
pKa values are approximate and can vary with solvent.[12]
Experimental Protocols
The following protocols provide validated starting points for the chemoselective mono-amination of this compound.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: Rapid Amination using a Strong Base (NaOtBu)
This protocol is ideal for robust, less-functionalized amine coupling partners where reaction speed is a priority.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., in a glovebox).
-
Remove the tube from the glovebox, add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-aminated product.
-
-
Expected Outcome: This method typically provides high yields for the selective C-I amination. The strong base ensures efficient catalytic turnover. However, it is crucial to ensure the amine and substrate are compatible with the strongly basic conditions.
Protocol 2: Functional Group Tolerant Amination using a Weak Base (K₃PO₄)
This protocol is designed for substrates bearing sensitive functional groups, which is common in the later stages of drug discovery projects.[13]
-
Materials:
-
This compound (1.0 equiv)
-
Amine with sensitive functional group (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, SPhos, and finely ground K₃PO₄.
-
Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.[14]
-
Add degassed 1,4-dioxane via syringe, followed by the amine coupling partner.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.
-
Stir vigorously for 12-24 hours. The reaction may be slower than with NaOtBu. Monitor progress carefully.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Expected Outcome: This method offers broad functional group compatibility at the cost of reaction time and potentially higher catalyst loading.[8] Grinding the K₃PO₄ is important to increase its surface area and reactivity.
Conclusion
The successful Buchwald-Hartwig amination of this compound hinges on a judicious selection of the base. For rapid, high-yielding couplings of robust amines, strong alkoxides like NaOtBu are the bases of choice. Conversely, when working with complex, functionalized molecules typical in drug development, weaker inorganic bases such as K₃PO₄ provide the necessary compatibility, preserving molecular integrity. By understanding the mechanistic role of the base and leveraging the inherent chemoselectivity of the substrate, researchers can effectively utilize this versatile building block to accelerate the synthesis of novel chemical entities.
References
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Available at: [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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Role of the base in Buchwald-Hartwig amination. (2014). PubMed. Available at: [Link]
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The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. Available at: [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. UCL. Available at: [Link]
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4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. Autech Industry Co.,Limited. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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The Role of 4-Bromo-2-(trifluoromethoxy)iodobenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ACS Publications. Available at: [Link]
-
pKa Values of Common Bases. University of Rochester. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
The Role of 4-Bromo-2,5-difluoropyridine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). National Institutes of Health (NIH). Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2019). Chemical Reviews. Available at: [Link]
-
Organic synthesis provides opportunities to transform drug discovery. (2018). PubMed. Available at: [Link]
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The Strategic Deployment of 4-Bromo-2,5-difluoroiodobenzene in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Significance of Halogenated Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The unique electronic properties and steric profile of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[1] The trifunctionalized building block, 4-Bromo-2,5-difluoroiodobenzene , represents a particularly versatile reagent for the synthesis of complex organic molecules, including potent kinase inhibitors and novel antiviral agents.[1]
This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data-driven insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Unique Reactivity Profile of this compound
The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity differential allows for selective, sequential functionalization of the aromatic ring, a crucial aspect in the construction of complex molecular architectures.
This chemoselectivity enables a modular approach to synthesis, where the iodo-position can be functionalized first, leaving the bromo-position available for a subsequent, different cross-coupling reaction. This opens up a vast chemical space for the generation of diverse compound libraries.
Core Application: Synthesis of a Key Precursor for MEK Inhibitors (Trametinib Analogue)
A prominent application of related fluorinated bromo-iodo-anilines is in the synthesis of MEK inhibitors, such as Trametinib.[2] The core structure of Trametinib features a substituted aniline moiety that can be constructed using palladium-catalyzed cross-coupling reactions. By employing this compound, medicinal chemists can readily access novel analogues of Trametinib and other kinase inhibitors.[3]
Below, we detail protocols for the key cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—that leverage the unique reactivity of this compound.
I. Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with high efficiency and functional group tolerance.[4][5] In the context of this compound, this reaction is pivotal for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors.[6]
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol details the selective coupling of an arylboronic acid at the more reactive iodo-position of this compound.
Reaction Scheme:
Sources
Selective Functionalization of 4-Bromo-2,5-difluoroiodobenzene at the Iodine Position: A Guide for Researchers
For Immediate Release
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of 4-bromo-2,5-difluoroiodobenzene at the iodine position. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its halogen atoms, which allows for sequential and site-selective modifications.[1] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this selectivity, with the C-I bond being significantly more reactive in palladium-catalyzed cross-coupling reactions.[2][3]
The strategic introduction of fluorine atoms into bioactive molecules is a widely employed strategy in drug discovery to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[4] this compound serves as a valuable scaffold for incorporating a difluorinated benzene ring into target molecules.
The Principle of Selective Functionalization
The utility of polyhalogenated aromatic compounds like this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally I > Br > Cl > F.[2][5] This pronounced difference allows for the selective functionalization of the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. This sequential approach is highly valuable for the efficient construction of complex molecular architectures.[6]
Palladium-Catalyzed Cross-Coupling Reactions at the Iodine Position
Several palladium-catalyzed cross-coupling reactions can be employed for the selective functionalization of this compound at the iodine position. These methods offer a broad scope for introducing a variety of substituents.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[7] Due to the high reactivity of the C-I bond, this reaction can often be performed under mild conditions, such as at room temperature, when using aryl iodides.[2][7]
Reaction Workflow:
Caption: Workflow for Sonogashira Coupling.
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[7]
-
Reagent Addition: Add a suitable solvent (e.g., anhydrous THF or DMF) followed by a base (e.g., triethylamine or piperidine, 2-3 equiv.).[8]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the organic phase with aqueous ammonium chloride and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are common and effective palladium(0) and palladium(II) precatalysts for Sonogashira couplings.[9] |
| Co-catalyst | CuI | The copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] |
| Base | Et₃N, Piperidine, Diisopropylamine | The base is required to deprotonate the terminal alkyne.[9] |
| Solvent | THF, DMF, Dioxane | Anhydrous polar aprotic solvents are typically used to ensure solubility of the reagents. |
| Temperature | Room Temperature | The high reactivity of the C-I bond allows the reaction to proceed efficiently at ambient temperature.[2] |
Suzuki-Miyaura Coupling: Introduction of Aryl or Vinyl Groups
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organohalide.[10] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.[11]
Catalytic Cycle:
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flask, dissolve this compound (1.0 equiv.) and the boronic acid or ester (1.1-1.5 equiv.) in a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).[5]
-
Reagent Addition: Add a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%).[12]
-
Reaction Conditions: Heat the mixture to a temperature typically between 80-110 °C under an inert atmosphere.[11]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand | The choice of catalyst and ligand can significantly impact reaction efficiency and scope.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the activation of the boronic acid, facilitating transmetalation.[13] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[5] |
| Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion, especially when using less reactive boronic acids. |
Stille Coupling: Introduction of Organotin Groups
The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium.[14] While effective, the toxicity of organotin reagents is a significant drawback.[15]
Detailed Protocol: Stille Coupling
-
Reaction Setup: In a Schlenk tube under argon, combine this compound (1.0 equiv.), the organostannane (1.1-1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, 2-5 mol%).[16]
-
Solvent Addition: Add a degassed solvent such as toluene or dioxane.[16]
-
Reaction Conditions: Heat the reaction mixture, typically to 90-110 °C.[16]
-
Reaction Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography. The removal of tin byproducts can sometimes be challenging.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ | A variety of palladium(0) catalysts are effective for the Stille coupling.[17] |
| Stannane | R-Sn(Bu)₃ | Tributyltin reagents are commonly used due to their stability and reactivity.[17] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential for optimal catalytic activity.[16] |
| Additives | LiCl, CuI | Additives like lithium chloride can accelerate the transmetalation step.[18] |
| Temperature | 90-110 °C | Elevated temperatures are usually necessary to achieve a reasonable reaction rate.[16] |
Organometallic Approaches: Grignard and Organolithium Reagents
Beyond palladium-catalyzed reactions, the iodine atom can be selectively functionalized through the formation of organometallic intermediates.
Grignard Reagent Formation
The reaction of this compound with magnesium can lead to the formation of a Grignard reagent. However, selectivity can be an issue, as both C-I and C-Br bonds can react. The higher reactivity of the C-I bond generally favors the formation of the iodo-Grignard reagent under carefully controlled conditions.[19]
Detailed Protocol: Grignard Reagent Formation
-
Activation of Magnesium: In a flame-dried flask under an inert atmosphere, place magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[20]
-
Reagent Addition: Add anhydrous THF or diethyl ether.[21]
-
Initiation: Add a small amount of a solution of this compound in the same solvent to initiate the reaction.
-
Reaction: Once the reaction starts (indicated by a color change and/or gentle reflux), add the remaining solution of the aryl halide dropwise at a rate that maintains a gentle reflux.[22]
-
Application: The resulting Grignard reagent can be used in situ for reactions with various electrophiles (e.g., aldehydes, ketones, CO₂).
Lithium-Halogen Exchange
Lithium-halogen exchange is a rapid reaction, particularly for aryl iodides, and can be achieved at low temperatures.[23][24] This method offers a highly selective route to the corresponding organolithium species.
Detailed Protocol: Lithium-Halogen Exchange
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to a low temperature, typically -78 °C.
-
Lithium Reagent Addition: Slowly add a solution of an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium, 1.0-1.1 equiv.) to the stirred solution.[25]
-
Exchange: Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes) to allow for complete lithium-halogen exchange.[24]
-
Application: The resulting aryllithium species can then be quenched with a variety of electrophiles.
Conclusion
The selective functionalization of this compound at the iodine position provides a powerful and versatile strategy for the synthesis of complex fluorinated molecules. The choice of method will depend on the desired substituent to be introduced and the overall synthetic strategy. Palladium-catalyzed cross-coupling reactions offer a broad scope for C-C bond formation, while organometallic approaches provide a route to a different range of functional groups. Careful control of reaction conditions is paramount to ensure high selectivity and yield.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
-
Scilit. (n.d.). Sonogashira-Type Alkynylation of Aryl Iodides and Bromides by Pd EnCat. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling of aryl iodides with aryl alkynes promoted by a... | Download Scientific Diagram. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF. Retrieved January 9, 2026, from [Link]
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Semantic Scholar. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved January 9, 2026, from [Link]
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Directed (ortho) Metallation. (n.d.). Retrieved January 9, 2026, from [Link]
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved January 9, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 9, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Value Proposition of 4-Bromo-2,6-difluoroiodobenzene: Enhancing Synthesis Efficiency and Product Quality. Retrieved January 9, 2026, from [Link]
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Bode Group, ETH Zurich. (2019). OC II (FS 2019). Retrieved from [Link]
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Metal–halogen exchange - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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Stille reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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Suzuki reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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Grignard reagent - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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PubMed. (1997). Palladium-Catalyzed Stille Couplings With Fluorous Tin Reactants. Retrieved from [Link]
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved January 9, 2026, from [Link]
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NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
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PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved January 9, 2026, from [Link]
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YouTube. (2018). Preparation of Grignard Reactions. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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ChemBK. (2024). Benzene, 1-bromo-2,5-difluoro-4-iodo-. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 9, 2026, from [Link]
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Introduction: The Strategic Value of a Polyhalogenated Building Block
An Application Guide to Site-Selective C-N Bond Formation with 4-Bromo-2,5-difluoroiodobenzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound (CAS: 2756921) emerges as a uniquely valuable substrate due to the orthogonal reactivity of its three distinct halogen substituents.[1] The presence of iodine, bromine, and fluorine atoms on a single aromatic core provides chemists with a powerful tool for sequential and site-selective functionalization. The electron-withdrawing nature of the fluorine atoms further influences the electronic properties of the ring, making this scaffold a compelling starting point for novel molecular architectures.[2]
This guide provides a detailed exploration of carbon-nitrogen (C-N) bond formation using this compound. C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for synthesizing the arylamine motifs prevalent in countless bioactive molecules and functional materials.[3][4] The central challenge and opportunity with this substrate lies in controlling which carbon-halogen bond reacts. By leveraging fundamental principles of organometallic catalysis, we can achieve exquisite selectivity, enabling the formation of a C-N bond at the most reactive site—the carbon-iodine bond—while preserving the carbon-bromine bond for subsequent transformations.
Pillar 1: Mechanistic Rationale and Site-Selectivity
The ability to selectively functionalize one halogen in the presence of another is governed by the relative rates of oxidative addition to a low-valent metal catalyst, typically Palladium(0). The C–X bond dissociation energy is a critical determinant, following the general trend C–I < C–Br < C–Cl.[5][6] Consequently, a Pd(0) catalyst will preferentially insert into the weaker carbon-iodine bond over the stronger carbon-bromine bond.
The Buchwald-Hartwig Amination Catalytic Cycle
The palladium-catalyzed Buchwald-Hartwig amination is the cornerstone of modern C-N bond formation.[7] The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. For this compound, this step occurs selectively at the C-I bond.[8][9]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[10]
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]
The choice of a bulky, electron-rich phosphine ligand is critical to the success of this cycle. These ligands stabilize the Pd(0) species and promote both the oxidative addition and the crucial, often rate-limiting, reductive elimination step.[11][12]
Caption: Generalized Buchwald-Hartwig catalytic cycle.
Achieving Site-Selectivity
The inherent reactivity difference between the C-I and C-Br bonds is the key to a modular synthetic approach. By controlling reaction conditions, we can isolate the aminated bromo-intermediate, which serves as a handle for a second, distinct cross-coupling reaction.
Caption: Sequential functionalization strategy.
Pillar 2: Field-Proven Methodologies and Protocols
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
This is the most reliable and versatile method for the selective amination of this compound. The conditions outlined below are optimized for high selectivity at the C-I position, broad functional group tolerance, and excellent yields.
This protocol is a representative procedure and may require optimization for different amine coupling partners.[8][13]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by morpholine (1.2 equiv.) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(4-bromo-2,5-difluorophenyl)morpholine.
The choice of ligand and base can be critical and is often substrate-dependent. The following table provides a summary of common conditions used for challenging aryl halides.[12][13]
| Entry | Amine Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Secondary Aliphatic (e.g., Morpholine) | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | >90 |
| 2 | Primary Aliphatic (e.g., n-Hexylamine) | [Pd(allyl)Cl]₂ | tBuXPhos | LiHMDS | THF | 80 | 85-95 |
| 3 | Primary Aryl (e.g., Aniline) | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 80-95 |
| 4 | Heterocycle (e.g., Indole) | Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | Dioxane | 110 | 80-90 |
Method B: Copper-Catalyzed Ullmann Condensation
While often requiring harsher conditions (higher temperatures), the Ullmann reaction is a classic, cost-effective alternative for C-N bond formation.[14] Modern protocols have improved its scope and reliability.[15][16]
This protocol is adapted from procedures for the amination of bromo-substituted polymers and polycyclic aromatic compounds.[15][16]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aniline (1.5 mmol, 1.5 equiv.)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Reaction vial with a screw cap and PTFE septum
-
Magnetic stir bar and heating block
Procedure:
-
Reaction Setup: To the reaction vial, add this compound, CuI, L-Proline, and K₂CO₃.
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous DMSO (5 mL) followed by aniline (1.5 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Ullmann reactions can be slower and may require 24-48 hours for completion.
-
Workup: Cool the reaction to room temperature. Dilute with water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash thoroughly with water to remove DMSO, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
This compound stands out as a highly adaptable platform for constructing complex molecular frameworks. The predictable reactivity hierarchy of its carbon-halogen bonds enables a reliable and selective C-N bond formation at the iodo-position using modern palladium-catalyzed methods like the Buchwald-Hartwig amination. This approach is characterized by its mild conditions, high yields, and broad substrate scope, making it the preferred strategy for most applications. The resulting 4-bromo-2,5-difluoroaniline derivative is not an endpoint but a valuable intermediate, primed for further functionalization at the C-Br bond. This modularity empowers researchers in drug discovery and materials science to rapidly generate diverse libraries of novel compounds from a single, versatile starting material.
References
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). National Institutes of Health (NIH). [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2019). Chemical Reviews. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. [Link]
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (2018). Journal of Physical Chemistry C. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010). National Institutes of Health (NIH). [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health (NIH). [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. (2010). Journal of the American Chemical Society. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. (n.d.). SynZeal. [Link]
-
Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. (2022). MDPI. [Link]
-
4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. (2023). Molekula Group. [Link]
-
Synthesis of Amines. (2023). OpenStax. [Link]
-
Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles. (2021). ScholarWorks @ UTRGV. [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2022). National Institutes of Health (NIH). [Link]
-
B-N, B-O and B-CN Bond Formation via Palladium Catalyzed Cross-Coupling of B-Bromo-Carboranes. (2016). ResearchGate. [Link]
-
Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (2023). National Institutes of Health (NIH). [Link]
-
One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. (2021). National Institutes of Health (NIH). [Link]
-
24.6: Synthesis of Amines. (2024). Chemistry LibreTexts. [Link]
-
Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. (2023). eScholarship.org. [Link]
-
B-N, B-O, and B-CN Bond Formation via Palladium-Catalyzed Cross-Coupling of B-Bromo-Carboranes. (2016). PubMed. [Link]
-
Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. (2024). ChemRxiv. [Link]
-
C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. (2021). ResearchGate. [Link]
-
Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules. (2012). Semantic Scholar. [Link]
-
Sidewall functionalization of single-walled carbon nanotubes through C-N bond forming substitution reactions of fluoronanotubes. (2004). ResearchGate. [Link]
-
Fluorine Effects for Tunable C–C and C–S Bond Cleavage in Fluoro-Julia–Kocienski Intermediates. (2021). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Catalyst-Free C-N Bond Formation under Biocompatible Reaction Conditions. (2022). ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-2,5-difluoroiodobenzene
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 4-Bromo-2,5-difluoroiodobenzene. The unique electronic and steric properties of this polyhalogenated arene present distinct challenges, most notably in achieving high chemoselectivity and overall yield. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the success of your coupling reactions.
Section 1: Understanding the Core Challenges
The primary difficulty in the Suzuki coupling of this compound lies in selectively functionalizing one halogen over the other. The reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki catalytic cycle generally follows the trend: I > Br > OTf >> Cl.[1] This inherent reactivity difference is the key to achieving a selective reaction.
Q1: Why is my Suzuki coupling of this compound resulting in a mixture of products or low yield?
Answer: The primary challenge with this substrate is achieving chemoselective coupling. Due to the significant difference in bond dissociation energies, the C-I bond is substantially more reactive than the C-Br bond towards oxidative addition with a Pd(0) catalyst. Low yields or product mixtures often arise from:
-
Non-selective Coupling: Reaction conditions (high temperature, prolonged reaction time, highly active catalyst) may be harsh enough to initiate coupling at the C-Br bond after the C-I bond has reacted.
-
Catalyst Deactivation: The formation of palladium black is a common issue, indicating catalyst aggregation and precipitation out of the solution, which reduces reaction efficiency.[2]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to reduced yield. These include protodeboronation of the boronic acid, dehalogenation of the starting material, and homocoupling of the boronic acid.[2][3]
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions or inactive reagents.
To address these issues, a careful optimization of the reaction parameters is crucial.
Visualizing the Catalytic Cycle and Potential Pitfalls
The Suzuki-Miyaura coupling follows a well-established catalytic cycle. Understanding this cycle is fundamental to troubleshooting your reaction.
Caption: The Suzuki-Miyaura catalytic cycle and common competing side reactions.
Section 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
Q2: I'm not seeing any significant consumption of my this compound. What should I check first?
Answer: Low or no conversion typically points to a problem with one of the core components of the reaction: the catalyst, the base, or the reagents themselves.
Troubleshooting Workflow for Low Conversion:
Caption: A logical workflow for troubleshooting low or no conversion in Suzuki coupling.
Issue 2: Poor Chemoselectivity (Reaction at both C-I and C-Br)
Q3: My reaction is producing the desired mono-coupled product, but also a significant amount of the di-coupled byproduct. How can I improve selectivity for the C-I bond?
Answer: Achieving high chemoselectivity is paramount. The key is to use conditions that are sufficiently mild to favor the kinetically preferred oxidative addition at the C-I bond while disfavoring the more challenging C-Br bond activation.
Strategies to Enhance Chemoselectivity:
| Parameter | Recommendation | Rationale |
| Temperature | Lower the reaction temperature. Start at room temperature and gradually increase to 60-80°C if necessary. | Oxidative addition at the C-Br bond has a higher activation energy. Lower temperatures will significantly favor the C-I pathway. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. | Prolonged reaction times, even at moderate temperatures, can lead to the slower reaction at the C-Br bond. |
| Catalyst Loading | Use a lower catalyst loading (e.g., 0.5-2 mol%). | High catalyst concentrations can sometimes lead to decreased selectivity. |
| Ligand Choice | Use less reactive, sterically hindered ligands initially, such as PPh₃. | Highly active Buchwald-type ligands may be too reactive and overcome the inherent selectivity between the C-I and C-Br bonds.[3] |
Issue 3: Significant Formation of Side Products
Q4: I'm observing a significant amount of deiodinated starting material (4-Bromo-2,5-difluorobenzene) in my crude reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of a dehalogenated (in this case, deiodinated) byproduct is a common side reaction resulting from the reduction of the aryl halide.[4][5]
-
Cause: After oxidative addition, the Ar-Pd-I intermediate can react with a hydride source in the reaction mixture. This can originate from solvents (especially alcohols or wet THF), the base (if impurities are present), or the boronic acid itself.[4][5]
-
Prevention:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
High Purity Reagents: Use high-purity base and boronic acid.
-
Avoid certain bases: Some bases, like alkoxides in the presence of water, can generate hydrides. Consider using carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
-
Q5: My boronic acid seems to be decomposing, leading to low yields. How can I address this protodeboronation?
Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a frequent cause of reaction failure.[3]
-
Cause: This side reaction is often promoted by excess water and/or strong bases (like hydroxides).[3]
-
Prevention:
-
Use Anhydrous Conditions: While a small amount of water is often beneficial for Suzuki couplings, excess water can be detrimental.[3]
-
Optimize the Base: Switch to a milder base like K₃PO₄ or Cs₂CO₃, which are less likely to promote protodeboronation compared to NaOH or KOH.[6] Using powdered KF can also be effective, especially if your substrate has base-labile functional groups.[7]
-
Use Boronic Esters: Consider using a more stable boronic ester derivative, such as a pinacol ester, which is less prone to protodeboronation.[5]
-
Section 3: Optimized Experimental Protocols
The following protocols provide a starting point for the selective Suzuki coupling at the C-I bond of this compound.
Protocol 1: Standard Conditions for Selective C-I Coupling
This protocol is designed as a robust starting point for achieving high selectivity.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas three times to ensure the removal of all oxygen.[3]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Substrates
This protocol utilizes a more active catalyst system and may be suitable if Protocol 1 gives low conversion. Caution is advised as selectivity may be reduced.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL), anhydrous
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and remove it from the glovebox.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring and Workup: Follow steps 6-8 from Protocol 1.
Section 4: Frequently Asked Questions (FAQs)
Q6: Can I perform this reaction open to the air?
A: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species, leading to catalyst deactivation and low yields.[5] Maintaining an inert atmosphere is critical for success.[3]
Q7: What is the role of the base in the Suzuki coupling?
A: The base plays a crucial role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic borate complex, which then transfers its organic group to the palladium center.[6][7][8] The choice and strength of the base can significantly influence the reaction rate and outcome.[3][6]
Q8: My product is difficult to purify from the residual boronic acid. Any suggestions?
A: An acidic wash during the workup (e.g., with 1M HCl) can often help remove excess boronic acid by converting it to the more water-soluble form. Alternatively, a wash with a dilute base can also be effective.
Q9: I have an electron-rich boronic acid that is coupling poorly. What can I do?
A: Electron-rich boronic acids can sometimes be less reactive. For these challenging substrates, using a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands (like the Buchwald ligands SPhos or XPhos), can be beneficial.[3] Additionally, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[3]
Q10: What is the effect of the fluorine substituents on the reaction?
A: The electron-withdrawing fluorine atoms on the aryl halide substrate generally increase its reactivity towards oxidative addition.[1] This can make the coupling reaction more facile compared to non-fluorinated analogues. However, they can also influence the electronic properties of the resulting product.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]
-
Hopkins. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study. Retrieved from [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit.
-
ResearchGate. (2025). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
University of British Columbia. (n.d.). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Retrieved from [Link]
-
ACS Publications. (n.d.). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. Retrieved from [Link]
-
SciSpace. (2012). Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. Retrieved from [Link]
-
ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Chemical Science. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted.... Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Sonogashira Coupling with 4-Bromo-2,5-difluoroiodobenzene
Welcome to the technical support center for advanced cross-coupling applications. This guide is specifically designed for researchers, scientists, and drug development professionals working with the Sonogashira coupling, focusing on the unique challenges presented by the di-halogenated substrate, 4-Bromo-2,5-difluoroiodobenzene. Here, we move beyond standard protocols to address the nuanced side reactions and optimization strategies required for successful synthesis.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section addresses the most common issues encountered during the Sonogashira coupling of this compound. Each entry details the problem, explains the underlying chemical principles, and provides actionable solutions.
Problem 1: My reaction yield is very low, and I'm recovering mostly unreacted this compound.
-
The Core Issue: Catalyst Inactivity or Insufficient Reactivity. A low or non-existent product yield is typically a sign that the catalytic cycle is stalled. The primary suspects are the palladium catalyst's activity, the quality of your reagents, or suboptimal reaction conditions that fail to promote the rate-determining step.[1]
-
Troubleshooting Steps & Scientific Rationale:
-
Verify Catalyst Activity:
-
Palladium Source: Palladium(0) is the active catalyst. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced to Pd(0) in situ.[2][3] This reduction is often facilitated by an amine or phosphine ligand in the reaction mixture.[3] A failure in this reduction step will halt the catalytic cycle before it begins.
-
Recommendation: Use a fresh batch of palladium catalyst stored under an inert atmosphere. For Pd(II) sources, ensure your amine and phosphine ligands are of high quality. Consider using a Pd(0) source like Pd(PPh₃)₄ directly, especially if reduction is suspected to be an issue.
-
-
Assess Reagent Quality:
-
Aryl Halide & Alkyne Purity: Impurities can act as catalyst poisons. Ensure starting materials are pure, and if necessary, purify them before use.[1]
-
Copper(I) Iodide: CuI is sensitive to oxidation. If it appears greenish or brown instead of off-white/tan, its activity is compromised. Use a freshly opened bottle or a recently purchased batch.[1]
-
Solvent & Base Anhydrous Conditions: While some modern protocols tolerate water, traditional Sonogashira reactions work best under anhydrous conditions. Water can interfere with the catalytic species. Ensure solvents are dry and the amine base is free of excess water.
-
-
Optimize Reaction Conditions:
-
Temperature: The C-I bond in your substrate is significantly more reactive than the C-Br bond.[2][4] Coupling at the iodo position should proceed efficiently at room temperature.[2] If you are not seeing a reaction, a slight increase in temperature (e.g., to 40-50 °C) may be necessary, but excessive heat can promote side reactions.[4]
-
Ligand Choice: The standard PPh₃ is often sufficient. However, for challenging substrates, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition step, which is often rate-limiting.[5][6]
-
-
Problem 2: I'm observing a significant amount of a byproduct that appears to be a dimer of my alkyne.
-
The Core Issue: Glaser Homocoupling. This is the most common side reaction in copper-assisted Sonogashira couplings.[7] It involves the oxidative dimerization of your terminal alkyne to form a 1,3-diyne. This process is catalyzed by the copper(I) salt in the presence of an oxidant, most commonly atmospheric oxygen.[2][3]
-
Troubleshooting Steps & Scientific Rationale:
-
Ensure a Rigorously Inert Atmosphere:
-
Mechanism: Oxygen oxidizes the catalytically active Cu(I) acetylide intermediate, leading to the formation of the homocoupled product.[7]
-
Recommendation: This is the most critical step. The reaction mixture (solvent, base, and reagents) must be thoroughly degassed before adding the catalysts. Techniques like freeze-pump-thaw (for at least three cycles) or sparging with an inert gas (argon or high-purity nitrogen) for 20-30 minutes are essential. Maintain a positive pressure of inert gas throughout the reaction.[1][2]
-
-
Minimize the Amount of Copper Catalyst:
-
Rationale: While catalytic, excess copper can disproportionately increase the rate of Glaser coupling.
-
Recommendation: Use the minimum effective amount of CuI, typically in the range of 1-5 mol%.
-
-
Switch to a Copper-Free Protocol:
-
Rationale: Eliminating the copper co-catalyst entirely is the most effective way to prevent Glaser coupling.[8][9]
-
Recommendation: Copper-free Sonogashira reactions are well-established.[2] They may require slightly higher temperatures or more specialized palladium/ligand systems to achieve comparable reaction rates, but they offer a cleaner reaction profile by completely avoiding this side reaction.[9]
-
-
Problem 3: My reaction turns black, and a precipitate forms.
-
The Core Issue: Palladium Catalyst Decomposition. The formation of a black precipitate, known as "palladium black," is a visual indicator that your homogeneous palladium catalyst has decomposed and precipitated out of solution as Pd(0) metal.[1] This removes the catalyst from the reaction, effectively stopping the desired coupling.
-
Troubleshooting Steps & Scientific Rationale:
-
Check Solvent Quality and Choice:
-
Rationale: Certain solvents can promote the agglomeration and precipitation of palladium. Some anecdotal evidence suggests that THF, especially if not properly purified (e.g., containing peroxides), can lead to the formation of palladium black.[1][10]
-
Recommendation: Use high-purity, degassed solvents. If you consistently see precipitation in THF, consider switching to an alternative like DMF or using the amine base (e.g., triethylamine) as the solvent.[2][11]
-
-
Ensure Ligand is in Sufficient Excess:
-
Rationale: The phosphine ligand (e.g., PPh₃) is crucial for stabilizing the soluble Pd(0) species. If the ligand concentration is too low, or if the ligand degrades, the "naked" palladium atoms will agglomerate and precipitate.
-
Recommendation: Ensure you are using an appropriate Pd:ligand ratio. For a precatalyst like PdCl₂(PPh₃)₂, adding 2-4 equivalents of additional PPh₃ ligand can help maintain catalyst stability.
-
-
Control Reaction Temperature:
-
Rationale: High temperatures can accelerate catalyst decomposition pathways.
-
Recommendation: As the C-I bond is highly reactive, avoid unnecessarily high temperatures. Start at room temperature and only gently heat if the reaction is sluggish.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: Why does this compound react selectively at the iodine position?
The selectivity is governed by the difference in bond dissociation energies of the Carbon-Halogen bonds and their relative reactivity in the oxidative addition step of the palladium catalytic cycle.[2] The general order of reactivity for aryl halides in Sonogashira coupling is I > Br > Cl.[1][4] The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to oxidative addition by the Pd(0) catalyst. By using mild reaction conditions, such as room temperature, you can exploit this reactivity difference to achieve highly selective mono-alkynylation at the iodo-substituted position while leaving the bromo-substituted position intact.[2]
Q2: I need to perform a double Sonogashira coupling on both the iodo and bromo positions. How should I adjust my protocol?
Achieving double coupling requires forcing the less reactive C-Br bond to participate. This typically involves more forcing conditions after the initial, faster coupling at the C-I site has occurred.
| Parameter | Selective Mono-Coupling (at C-I) | Double Coupling (at C-I and C-Br) |
| Temperature | Room Temperature to ~40 °C | Elevated Temperature (e.g., 80-100 °C)[12] |
| Reaction Time | Typically shorter (1-6 hours) | Significantly longer (12-24+ hours) |
| Catalyst Loading | Standard (1-5 mol% Pd) | May require higher loading or a more active catalyst system |
| Alkyne Stoichiometry | ~1.1 equivalents | >2.2 equivalents |
| Base | Standard (e.g., TEA, DIPA) | A stronger or higher boiling point base may be beneficial |
Important Note: Driving the reaction this hard increases the likelihood of all side reactions, including catalyst decomposition and byproduct formation. Careful monitoring by TLC or GC/MS is essential.
Q3: Can I run this reaction without a copper co-catalyst? What are the pros and cons?
Yes, copper-free Sonogashira couplings are widely used.[2][9]
-
Pros: The primary advantage is the complete elimination of Glaser homocoupling, leading to a cleaner reaction and simpler purification.[2][8] This is particularly beneficial when working with valuable or complex alkynes.
-
Cons: The reaction may be slower, as the copper cycle facilitates the formation of the reactive acetylide species.[3] To compensate, copper-free conditions might require higher temperatures, different bases, or more sophisticated (and expensive) palladium-ligand systems to achieve good yields.[5]
Q4: What is the mechanistic role of each key component in the reaction?
Understanding the function of each reagent is key to effective troubleshooting.
Caption: Roles of key reagents in the Sonogashira coupling.
Visualizing Reaction Pathways
Desired Catalytic Cycle: Selective Sonogashira Coupling
The productive cycle involves the palladium catalyst coupling the aryl iodide with the copper acetylide.
Caption: The synergistic Pd/Cu catalytic cycles in Sonogashira coupling.
Side Reaction Pathway: Glaser Homocoupling
This parasitic cycle consumes the alkyne starting material, reducing the overall yield of the desired product.
Caption: The oxygen-driven Glaser homocoupling side reaction.
Validated Protocol: Selective Mono-alkynylation of this compound
This protocol is designed to be a self-validating system for achieving high selectivity and yield.
-
Reaction Setup & Degassing:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the terminal alkyne (1.1 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).
-
Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous, degassed triethylamine (TEA, ~3-5 mL per mmol of aryl halide) via syringe. The solvent should have been previously degassed by sparging with argon for 30 minutes.
-
Rationale: Establishing an inert atmosphere from the outset is the most critical step to prevent Glaser coupling.[2]
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.[1]
-
The mixture will typically turn from a pale yellow to a darker, homogeneous solution. The formation of a salt precipitate (triethylammonium iodide) is expected.
-
Rationale: The high reactivity of the C-I bond allows the reaction to proceed efficiently at room temperature, ensuring selectivity over the C-Br bond.[2]
-
-
Monitoring & Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS, checking for the consumption of the starting aryl halide. The reaction is often complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.
-
Filter the mixture through a short plug of Celite to remove precipitated salts and catalyst residues.[13] Wash the pad with additional solvent.
-
Rationale: Filtration through Celite is an effective first-pass purification to remove insoluble palladium and copper species.[13]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure mono-alkynylated product.
-
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Duncton, M. A. J. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 115-148). Royal Society of Chemistry. Available from: [Link]
-
Sonogashira coupling - Golden. (n.d.). Retrieved January 10, 2026, from [Link]
-
Lillo, V., Fructos, M. R., & Pérez, M. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(12), 639. Available from: [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 10, 2026, from [Link]
-
Jadhav, G. R., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4526-4545. Available from: [Link]
-
V D. B. (2008, August 15). Copper-free Sonogashira coupling. The reaction monitoring blog. Available from: [Link]
-
Wang, X., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 38(23), 4545–4553. Available from: [Link]
-
Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 448. Available from: [Link]
-
ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. [Image]. Retrieved January 10, 2026, from [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved January 10, 2026, from [Link]
-
Request PDF. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Retrieved January 10, 2026, from [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. Retrieved January 10, 2026, from [Link]
-
NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. Available from: [Link]
-
Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved January 10, 2026, from [Link]
-
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. Retrieved January 10, 2026, from [Link]
-
Request PDF. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved January 10, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). Catalysts, 10(1), 108. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(13), 7436–7468. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(13), 7436–7468. Available from: [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved January 10, 2026, from [Link]
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2024). Processes, 12(7), 1351. Available from: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). Organic Letters, 20(15), 4569–4573. Available from: [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2. [Image]. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved January 10, 2026, from [Link]
-
Request PDF. (n.d.). The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. Retrieved January 10, 2026, from [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Preventing Dehalogenation of 4-Bromo-2,5-difluoroiodobenzene
Welcome to the technical support guide for 4-Bromo-2,5-difluoroiodobenzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in complex organic synthesis. As a trifunctional reagent, its selective functionalization is paramount, yet often challenged by undesired dehalogenation. This guide, structured in a responsive question-and-answer format, provides in-depth troubleshooting strategies, optimized protocols, and mechanistic insights to help you achieve high-yield, selective transformations.
Part 1: Troubleshooting Common Issues
This section directly addresses the most frequent challenges encountered during reactions with this compound.
Q1: I'm observing significant loss of iodine (proto-deiodination) from my starting material, even with minimal product formation. What is the primary cause and how can I fix it?
A1: Cause & Mechanism: The carbon-iodine (C-I) bond is the most reactive site on the molecule, making it susceptible to both the desired cross-coupling and undesired side reactions.[1][2][3] Proto-deiodination, the replacement of iodine with a hydrogen atom, is a common byproduct pathway. This typically occurs via the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][4][5] This Pd-H intermediate can reductively eliminate with the aryl group to yield the dehalogenated compound instead of proceeding with the intended cross-coupling.
Sources of the problematic hydride species include:
-
Bases: Strong alkoxide bases (e.g., NaOtBu) can generate hydrides via β-hydride elimination, especially at elevated temperatures.[6]
-
Solvents: Protic solvents (alcohols) or solvents that can degrade (e.g., DMF with trace water) can act as hydride donors.[5][6][7]
-
Reagents: Trace water or borane impurities (B-H) in boronic acid reagents can be a source of protons or hydrides.[6]
Troubleshooting Steps:
-
Switch to a Milder, Non-Hydridic Base: The choice of base is critical. Strong alkoxide bases should be avoided.
-
Recommendation: Use milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[6] These are less likely to generate hydride species.
-
-
Use Anhydrous, Aprotic Solvents: Rigorously exclude water and other potential hydride donors.
-
Optimize Reaction Temperature: High temperatures can accelerate dehalogenation.
-
Recommendation: Start at a lower temperature (e.g., 60-80 °C) and only increase it if the desired reaction is too sluggish. Sometimes, a longer reaction time at a lower temperature provides a cleaner profile.[6]
-
-
Verify Reagent Purity: Ensure your coupling partner (e.g., boronic acid) is of high purity and free from significant impurities that could interfere with the catalytic cycle.
Q2: My goal is selective coupling at the C-I bond, but I am seeing byproducts from reaction at the C-Br bond or double coupling. How can I improve selectivity?
A2: Cause & Mechanism: The selectivity for C-I versus C-Br coupling is governed by the relative rates of oxidative addition into these bonds. Oxidative addition to Pd(0) is almost always faster for the C-I bond than the C-Br bond.[2][3] However, harsh conditions or inefficient catalysts can lead to a loss of selectivity. Double coupling occurs when the initial product, now a brominated biaryl, re-enters the catalytic cycle. This is often promoted by bulky ligands that can keep the palladium catalyst associated with the product molecule.[8][9][10]
Troubleshooting Steps:
-
Leverage Ligand Effects: The ligand is the primary tool for controlling catalyst activity and selectivity.
-
Recommendation: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][8] These ligands promote rapid reductive elimination of the desired product from the palladium center.[6] This fast turnover minimizes the lifetime of reactive intermediates that could lead to side reactions and prevents the catalyst from reacting further with the mono-coupled product.[8][10]
-
-
Control Stoichiometry and Temperature:
-
Recommendation: Use a slight excess (1.1-1.2 equivalents) of your coupling partner. Running the reaction at the lowest feasible temperature will maximize the kinetic difference in reactivity between the C-I and C-Br bonds.[2] For many Suzuki and Sonogashira reactions, room temperature to 80 °C is sufficient for selective C-I coupling.
-
-
Choose the Right Catalyst Precursor:
Data Summary: Recommended Conditions for Selective C–I Coupling
| Parameter | Recommended Choice | Rationale |
| Catalyst System | Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., XPhos, SPhos) or an appropriate Buchwald Precatalyst (e.g., XPhos Pd G3) | Accelerates reductive elimination, outcompeting dehalogenation and improving selectivity.[6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder, inorganic bases that are not significant sources of hydrides.[6] |
| Solvent | Anhydrous, degassed Toluene, 1,4-Dioxane, or THF | Aprotic solvents prevent proto-dehalogenation from solvent-derived hydrides.[1][7] |
| Temperature | Room Temperature to 80 °C | Maximizes the kinetic selectivity for the more reactive C-I bond over the C-Br bond.[2] |
| Atmosphere | Strict Argon or Nitrogen | Prevents oxidative degradation of the catalyst and reagents.[6] |
Part 2: Optimized Experimental Protocol
This section provides a robust starting protocol for a selective Sonogashira coupling, a common reaction where dehalogenation can be a significant issue.
Protocol: Selective Sonogashira Coupling of this compound
This copper-free protocol is designed to maximize the yield of the C-I coupled product while minimizing both deiodination and Glaser-Hay homocoupling of the alkyne.[12][13]
Reagents & Equipment:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
[DTBNpP]Pd(crotyl)Cl Precatalyst (2 mol %)[11]
-
Potassium Phosphate (K₃PO₄, 2.0 eq), finely ground and dried
-
Anhydrous, degassed Toluene
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a positive flow of argon, add the [DTBNpP]Pd(crotyl)Cl precatalyst (2 mol %) and K₃PO₄ (2.0 eq) to the Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 eq).
-
Solvent and Nucleophile Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1 M. Add the terminal alkyne (1.2 eq) via syringe.
-
Degassing (Optional but Recommended): Subject the sealed reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Place the sealed tube in a preheated oil bath at 60 °C. Monitor the reaction progress by TLC or LC-MS, checking for consumption of the starting material and formation of the product.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 3: Mechanistic Insights & Troubleshooting Workflow
Understanding the competing reaction pathways is key to effective troubleshooting.
Diagram: Catalytic Cycle vs. Dehalogenation Pathway
Caption: Desired cross-coupling cycle (blue) vs. the competing dehalogenation pathway (red).
Diagram: Troubleshooting Workflow
Caption: A step-by-step decision tree for diagnosing and solving dehalogenation issues.
Part 4: Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for this compound?
-
A: This compound should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent potential degradation. Long-term storage at -20°C is recommended to maintain its integrity.[14]
-
-
Q: How can I confirm the purity of my starting material?
-
A: Purity should be assessed using a combination of techniques. ¹H and ¹⁹F NMR spectroscopy can confirm the structure and identify protonated or isomeric impurities. GC-MS is excellent for detecting volatile impurities and confirming the mass.
-
-
Q: Which analytical techniques are best for monitoring reaction progress and identifying the dehalogenated byproduct?
-
A: GC-MS is the ideal technique. It can easily separate the starting material, the desired product, and the dehalogenated byproduct (4-bromo-2,5-difluorobenzene), allowing for accurate quantification and reaction monitoring. LC-MS is also effective, especially for less volatile products.
-
References
-
D. A. Watson, M. J. Organ, and G. C. Fu. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
-
S. D. Reid, J. A. M. Lumley, and M. G. Organ. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
H. Xia, et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
S. R. Neufeldt, et al. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]
-
H. Xia, et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. National Institutes of Health. [Link]
-
S. K. Guchhait, et al. Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]
-
D. A. Watson, M. J. Organ, and G. C. Fu. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
-
N. Larson, M. Sandin, and S. Neufeldt. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
H. Xia, et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. [Link]
-
T. Yang, et al. Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
-
N. Larson, M. Sandin, and S. Neufeldt. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
R. Sarpong, et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]
-
N. Larson, M. Sandin, and S. Neufeldt. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. [Link]
-
University of Calgary. Ch 5: Dehydrohalogenation. University of Calgary. [Link]
-
S. D. Reid, et al. Origin of ligand-controlled selectivity in cross-coupling of dichloroheteroarenes. Morressier. [Link]
-
Wikipedia. Dehydrohalogenation. Wikipedia. [Link]
-
S. K. Guchhait, et al. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]
-
Chemistry Stack Exchange. When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base?. Chemistry Stack Exchange. [Link]
-
Organic Chem Explained. Elimination reactions - Dehydrohalogenation. YouTube. [Link]
-
A. Elangovan, Y.-H. Wang, T.-I. Ho. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Reddit. significant dehalogenation in stille coupling. Reddit. [Link]
-
J. D. Bailey, et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
D. A. Horton, et al. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
D. A. Horton, et al. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
T. H. Wöste, and M. D. Mihovilovic. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
-
PubChem. This compound. PubChem. [Link]
-
S. Rasheed, et al. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. [Link]
-
S. Rasheed, et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
-
M. S. M. Kamal, et al. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of Science and Technology. [Link]
-
PubChem. 4-Bromo-2,5-difluoropyridine. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. calibrechem.com [calibrechem.com]
- 4. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Catalyst Poisoning with 4-Bromo-2,5-difluoroiodobenzene
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting for catalyst poisoning in reactions involving 4-Bromo-2,5-difluoroiodobenzene. As a Senior Application Scientist, my goal is to move beyond simple procedural lists, offering a deep dive into the causality behind experimental challenges and providing robust, validated solutions.
Troubleshooting Guide: Reviving Your Reaction
This section addresses specific, critical issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your problem and implement an effective solution.
Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound has stalled or is giving very low yields. Is catalyst poisoning the culprit?
A: It is a strong possibility. Catalyst poisoning is a frequent cause of diminished reaction efficiency.[1] Key symptoms to watch for include:
-
Stalled Conversion: The reaction starts but fails to proceed to completion, even with extended reaction times or heating.
-
Low Yield: The isolated yield is significantly lower than expected based on literature precedents or similar reactions.
-
Catalyst Decomposition: You observe the formation of a black precipitate (palladium black), indicating the agglomeration of the palladium catalyst into an inactive state.
-
Inconsistent Results: Reactions are difficult to reproduce, with yields varying significantly between batches, even under seemingly identical conditions.
These symptoms arise because impurities, known as poisons, bind strongly to the active sites of the catalyst (commonly palladium), preventing the reactant molecules from accessing them and thereby halting the catalytic cycle.[1]
Q2: What are the most likely sources of catalyst poisons in my reaction?
A: Catalyst poisons can originate from multiple sources, often in trace amounts that are difficult to detect without specific analysis. It is crucial to consider every component of your reaction mixture as a potential source of contamination.
Table 1: Common Catalyst Poisons and Their Sources
| Poison Class | Specific Examples | Common Sources |
| Sulfur Compounds | Thiols, sulfides, elemental sulfur, sulfates | Impurities in starting materials or reagents, contaminated solvents, rubber septa.[2][3] |
| Nitrogen Compounds | Certain amines, amides, nitriles | Starting materials, reagents (bases), or solvents (e.g., DMF, DMAc if not high purity).[4] |
| Halides (Excess) | Excess Iodide or Bromide | Can inhibit catalyst activity by competing for coordination sites on the palladium center.[5] |
| Other Metals | Lead, Mercury, Arsenic | Contamination from glassware or other reagents.[1][3] |
| Ligand Degradation | Phosphine oxides (from phosphine ligands) | Occurs in the presence of trace oxygen or water, especially at elevated temperatures. |
| Reaction Byproducts | In-situ formed inhibitors | Side reactions can sometimes generate species that poison the catalyst.[6] |
Q3: I suspect sulfur impurities are poisoning my palladium catalyst. How can I address this?
A: Sulfur is a notorious poison for palladium catalysts.[2][3][7] Even at parts-per-million (ppm) levels, sulfur-containing compounds can completely deactivate the catalyst by forming stable palladium-sulfur bonds.
Caption: Workflow for addressing suspected sulfur poisoning.
If you suspect your this compound is contaminated, a simple purification step can be highly effective.
-
Dissolution: Dissolve the suspect aryl halide in a minimal amount of a suitable hot solvent (e.g., hexane or heptane).
-
Adsorbent Treatment: Add a small amount of activated carbon or pass the solution through a short plug of silica gel or activated alumina. These adsorbents can trap polar impurities, including many sulfur compounds.
-
Filtration & Recrystallization: Filter the hot solution to remove the adsorbent. Allow the filtrate to cool slowly to induce recrystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Re-evaluation: Use the purified material in your cross-coupling reaction and compare the results.
Q4: My reaction is sluggish, and I see palladium black forming. What is happening and how can I prevent it?
A: The formation of palladium black signifies catalyst deactivation through agglomeration. The active, soluble Pd(0) species is unstable and can precipitate out of solution as inactive metallic palladium. This is often caused by:
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of stabilizing ligand allows the "naked" palladium atoms to aggregate.
-
High Temperatures: Can accelerate both ligand degradation and palladium agglomeration.
-
Poor Ligand Choice: Some ligands are not robust enough to stabilize the palladium center throughout the entire catalytic cycle, especially with challenging substrates.
-
Slow Oxidative Addition: If the first step of the catalytic cycle (oxidative addition of the aryl halide to Pd(0)) is slow, the Pd(0) intermediate has more time to decompose.
Solutions:
-
Increase Ligand Loading: Try increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher for monodentate ligands).
-
Use a More Robust Ligand: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which can form more stable complexes with palladium.
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Pre-formed Catalyst: Employing a well-defined Pd(II) pre-catalyst can sometimes lead to a more controlled and sustained generation of the active Pd(0) species.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of catalyst poisoning?
A: Catalyst poisoning occurs when a substance, the "poison," chemically bonds to the active sites of a catalyst, rendering them inactive.[1] This binding is often strong and can be irreversible. The poison effectively blocks the sites where the desired chemical reaction is supposed to occur, reducing or completely halting the catalyst's activity.
Caption: Healthy vs. Poisoned Catalyst Active Site.
Q2: How does the structure of this compound influence cross-coupling reactions?
A: The structure of this substrate presents distinct reactivity that you must consider. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend C-I > C-Br >> C-Cl > C-F.[8]
-
Selective Reactivity: The C-I bond is significantly more reactive than the C-Br bond. This allows for selective cross-coupling at the iodine position by using mild reaction conditions. For example, Sonogashira or Suzuki couplings can often be performed selectively at the C-I position, leaving the C-Br bond intact for subsequent transformations.[9]
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can influence the electron density of the aromatic ring and affect the rate of oxidative addition.
Q3: Can a poisoned palladium catalyst be regenerated?
A: While catalyst regeneration is a common practice in large-scale industrial processes, it is often impractical and not cost-effective for typical laboratory-scale reactions.[1] Industrial methods may involve high-temperature treatments with reactive gases to burn off poisons or chemical washing procedures.[7][10] For research purposes, it is almost always more efficient to discard the small amount of poisoned catalyst and start the reaction anew with purified reagents and a fresh catalyst charge.
References
- Hoyos, L. J., Primet, M., & Praliaud, H. (Year).
- Unknown Author. (Year).
- Unknown Author. (Year).
- Unknown Author. (Year). Method for reactivating palladium catalysts.
- Maksimowski, et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Larrosa et al. (Year). Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection.
- Unknown Author. (Year).
- Unknown Author. (Year).
- Unknown Author. (2024).
- Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Unknown Author. (Year).
- Unknown Author. (Year). Sonogashira coupling. Wikipedia.
- Unknown Author. (2025). Catalyst Poisoning Explained Simply. RevisionDojo.
- Unknown Author. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. revisiondojo.com [revisiondojo.com]
- 4. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 5. Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dcl-inc.com [dcl-inc.com]
Technical Support Center: Purification of Products from 4-Bromo-2,5-difluoroiodobenzene Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions of 4-Bromo-2,5-difluoroiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for obtaining high-purity products from this versatile tri-halogenated building block.
Introduction: The Unique Chemistry of this compound
This compound is a valuable reagent in organic synthesis, particularly in the construction of complex, fluorinated molecules for pharmaceutical and materials science applications. Its utility stems from the differential reactivity of its three halogen substituents. The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for selective functionalization. The bromine atom can then be targeted for a subsequent coupling reaction under different conditions. The fluorine atoms significantly influence the electronic properties of the molecule and the resulting products, often enhancing metabolic stability and lipophilicity in drug candidates.[1]
This guide will address the common purification hurdles encountered when working with this reagent and provide structured solutions to ensure the integrity and purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most prevalent reactions are sequential palladium-catalyzed cross-coupling reactions. Typically, the more reactive carbon-iodine bond is functionalized first in a Suzuki, Stille, or similar coupling reaction.[1] The remaining carbon-bromine bond can then undergo a second coupling reaction, allowing for the synthesis of complex, unsymmetrical biaryls and other substituted aromatic compounds.
Q2: What are the typical byproducts I should expect in my reaction mixture?
A2: Byproduct formation is highly dependent on the specific reaction conditions. However, some common impurities to anticipate include:
-
Homocoupling products: Dimerization of the organometallic reagent (e.g., boronic acid in a Suzuki coupling) is a frequent side reaction.[2][3][4]
-
Dehalogenated starting material: Protodehalogenation, where the iodine or bromine is replaced by a hydrogen atom, can occur, especially in the presence of protic impurities or certain bases.[5][6]
-
Starting material: Incomplete reactions will leave unreacted this compound.
-
Isomeric products: Depending on the reaction conditions, there is a possibility of minor isomers forming, although this is less common with this specific substrate.
-
Palladium black: Precipitation of the palladium catalyst can occur, indicating catalyst deactivation.[3]
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. It is advisable to run a co-spot of your starting material alongside the reaction mixture to clearly identify its consumption. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy of a small, worked-up aliquot of the reaction mixture can also provide detailed information on the conversion of starting material and the formation of the desired product.[7]
Troubleshooting Purification Challenges
This section provides a structured approach to overcoming common purification issues.
Issue 1: Difficulty in separating the desired product from homocoupled byproducts.
-
Causality: Homocoupling of the coupling partner (e.g., boronic acid) often results in a byproduct with a similar polarity to the desired cross-coupled product, making separation by standard column chromatography challenging.[2][3] The presence of oxygen can also promote homocoupling.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling byproduct removal.
-
Step-by-Step Protocols:
Protocol 1: Optimization of Flash Column Chromatography
-
Solvent System Screening: Utilize TLC to screen various solvent systems. A good starting point for nonpolar to moderately polar compounds is a gradient of ethyl acetate in hexanes.[8] For halogenated aromatics, exploring different solvent systems, such as toluene/hexanes or dichloromethane/hexanes, can alter selectivity.[9]
-
Fine-tuning Polarity: If the product and byproduct are very close on TLC, use a very shallow solvent gradient during column chromatography. Isocratic elution with a finely tuned solvent mixture may also be effective.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using other stationary phases. For halogenated compounds, phases that offer different interactions, such as those with phenyl or pentafluorophenyl (PFP) functionalities, can be beneficial in HPLC.[10][11]
Protocol 2: Recrystallization
-
Solvent Selection: The ideal recrystallization solvent (or solvent pair) should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below. The homocoupled byproduct should ideally remain in solution or have significantly different solubility.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. Isolate the crystals by vacuum filtration and wash with a small amount of cold solvent.[12][13]
-
Issue 2: Presence of dehalogenated starting material in the final product.
-
Causality: Protodehalogenation (replacement of a halogen with hydrogen) can be a significant side reaction. This can be caused by protic impurities (like water or alcohols) in the solvents or reagents, or by certain bases.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dehalogenation.
-
Step-by-Step Protocols:
Protocol 3: Ensuring Anhydrous and Inert Reaction Conditions
-
Drying of Reagents and Solvents: Thoroughly dry all solvents and reagents before use. Use anhydrous solvents, and dry solid reagents in a vacuum oven.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (argon or nitrogen). Degas all solvents prior to use by methods like freeze-pump-thaw or by bubbling with an inert gas.[2]
Protocol 4: Careful Selection of Base and Solvent
-
Issue 3: Residual palladium catalyst in the purified product.
-
Causality: Palladium catalysts and their byproducts can sometimes be difficult to remove completely by standard chromatography, leading to discoloration (often gray or black) of the final product.
-
Troubleshooting Workflow:
Caption: Workflow for removing residual palladium catalyst.
-
Step-by-Step Protocols:
Protocol 5: Post-Reaction Filtration
-
After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® or a short plug of silica gel.[12] This will help in removing a significant portion of the precipitated palladium.
Protocol 6: Aqueous Workup with Scavengers
-
During the aqueous workup, washing the organic layer with a solution of a chelating agent like aqueous potassium fluoride (KF) or a dilute solution of thiourea can help to sequester residual palladium.
-
Data Summary for Purification Techniques
| Purification Technique | Advantages | Disadvantages | Best For |
| Flash Column Chromatography | High resolution, applicable to a wide range of compounds.[9] | Can be time-consuming and solvent-intensive. | Separating compounds with different polarities. |
| Recrystallization | Can yield very pure crystalline solids, cost-effective.[12][13] | Not suitable for all compounds (oils, amorphous solids), potential for product loss. | Purifying solid products from less soluble impurities. |
| Preparative HPLC | Excellent separation for very similar compounds.[10] | Expensive, lower sample capacity compared to flash chromatography. | Final purification of high-value compounds or difficult separations. |
Concluding Remarks
The purification of products from reactions involving this compound requires a systematic and informed approach. By understanding the potential side reactions and employing the appropriate purification and troubleshooting strategies outlined in this guide, researchers can consistently obtain high-purity materials essential for their downstream applications. Careful planning of the reaction and purification strategy is paramount to success.
References
-
Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov. Retrieved from [Link]
-
San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved from [Link]
-
R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Value Proposition of 4-Bromo-2,6-difluoroiodobenzene: Enhancing Synthesis Efficiency and Product Quality. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR methods for the analysis of mixtures. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Running a flash column. Retrieved from [Link]
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ResearchGate. (2020). How to Purify Organometallic Complexes ?. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
PubMed. (1996). Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. Retrieved from [Link]
-
ScienceDirect. (n.d.). Fluorine Chemistry for Organic Chemists: Problems and Solutions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science. Retrieved from [Link]
-
ACS Publications. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Retrieved from [Link]
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- 13. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing Reaction Temperature for 4-Bromo-2,5-difluoroiodobenzene Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions involving 4-Bromo-2,5-difluoroiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we have compiled this information to help you navigate the complexities of working with this polyhalogenated aromatic compound and achieve optimal results in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing a starting reaction temperature for a coupling reaction with this compound?
When selecting an initial reaction temperature for a coupling reaction with this compound, the primary consideration is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and therefore more reactive than the C-Br bond. This allows for selective coupling at the iodine position at lower temperatures.
A judicious starting point for a Suzuki or Sonogashira coupling at the iodo position would be in the range of room temperature to 60 °C. For less reactive coupling partners or catalyst systems, a temperature range of 80-85 °C may be necessary.[1] It is often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.[2]
Q2: How do the fluorine substituents on the aromatic ring affect the reaction conditions?
The two fluorine atoms on the aromatic ring are electron-withdrawing groups. This electronic effect can influence the oxidative addition step of the catalytic cycle.[3] For palladium-catalyzed reactions, electron-deficient aryl halides generally undergo oxidative addition more readily.[4] This suggests that the coupling reactions with this compound might proceed under milder conditions compared to their non-fluorinated analogs.
Q3: Can I achieve selective coupling at the bromine position?
Yes, selective coupling at the bromine position is achievable, typically after the iodo position has been functionalized. Once the C-I bond has reacted, the resulting product can be subjected to a second coupling reaction at the C-Br bond. This subsequent reaction will generally require more forcing conditions, such as higher temperatures (e.g., >100 °C), to facilitate the oxidative addition at the stronger C-Br bond.[5][6]
Troubleshooting Guide
Problem 1: Low or no product yield at the desired temperature.
If you are experiencing low or no product yield, consider the following troubleshooting steps related to temperature:
-
Insufficient Temperature: The reaction may be kinetically slow at the current temperature. Gradually increase the temperature in 10-20 °C increments.[2] For some challenging couplings, temperatures up to 120 °C may be required.[7]
-
Catalyst Inactivity: Ensure your palladium catalyst is active. If the catalyst has been improperly handled or is old, it may be inactive.[8] Consider using a fresh batch or a more stable pre-catalyst.
-
Inappropriate Ligand or Base: The choice of ligand and base is critical and can significantly impact the required reaction temperature.[3][8] For difficult couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos may be effective.[3] Stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might also be necessary.[3]
Problem 2: Formation of significant side products, such as homocoupling.
The formation of side products can often be temperature-dependent.
-
Temperature Too High: Elevated temperatures can sometimes lead to undesired side reactions, including homocoupling of the coupling partner.[2] If you observe significant side products, try lowering the reaction temperature.
-
Oxygen Contamination: Homocoupling can also be a result of oxygen in the reaction mixture.[9] Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3]
-
Catalyst Decomposition: High temperatures (>100 °C) can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[1] This reduces the amount of active catalyst and can lead to lower yields. If you observe this, a lower reaction temperature is recommended.
Problem 3: Lack of selectivity between the iodo and bromo positions.
Achieving high selectivity is crucial when working with polyhalogenated substrates.
-
Temperature Control is Key: To selectively couple at the more reactive iodo position, it is essential to use the lowest possible temperature that allows for a reasonable reaction rate.[2] A temperature screening experiment is highly recommended to determine the optimal window for selective C-I bond activation.
Experimental Protocols & Data
General Procedure for Temperature Optimization in a Suzuki Coupling
The following is a general protocol for optimizing the reaction temperature for a Suzuki coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask, add the this compound, arylboronic acid (1.2 equivalents), a suitable base (e.g., K₃PO₄, 2 equivalents), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., SPhos, 4 mol%).[3]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas like argon or nitrogen at least three times.[3]
-
Solvent Addition: Add a degassed solvent (e.g., dioxane/water mixture).
-
Temperature Screening: Divide the reaction mixture into several vials if possible, or run individual reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).
-
Monitoring: Stir the reactions vigorously and monitor their progress by TLC or GC-MS at regular intervals.
-
Analysis: After a set time (e.g., 12 hours), analyze the yield and purity of the product at each temperature to determine the optimal condition.
Table 1: Recommended Starting Temperatures for Different Coupling Reactions
| Coupling Reaction | Typical Temperature Range for C-I Coupling | Typical Temperature Range for C-Br Coupling |
| Suzuki-Miyaura | Room Temperature - 85 °C[1] | 80 - 110 °C[3] |
| Sonogashira | Room Temperature - 100 °C[10][11] | 100 - 120 °C |
| Heck | 40 - 100 °C[6] | 100 - 140 °C |
| Buchwald-Hartwig | 85 - 110 °C[1][12] | 100 - 150 °C |
Visualizing the Process
Diagram 1: Temperature Optimization Workflow
Caption: A workflow for optimizing reaction temperature.
Diagram 2: Troubleshooting Guide for Low Yield
Caption: A decision tree for troubleshooting low yield issues.
References
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides - Benchchem. (URL: )
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem. (URL: )
-
Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
P-C coupling reactions of 4-bromo-iodobenzene. - ResearchGate. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: [Link])
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
-
Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
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- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
effect of solvent on 4-Bromo-2,5-difluoroiodobenzene reactivity
Welcome to the technical support guide for 4-Bromo-2,5-difluoroiodobenzene (CAS 145349-66-2). This document is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile, polyhalogenated building block. The strategic choice of solvent is paramount in controlling the chemoselectivity and overall success of reactions involving this reagent. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound, focusing on the principles that govern solvent selection.
Q1: What is the expected order of reactivity for the halogen atoms in this compound in cross-coupling reactions?
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is primarily dictated by their bond dissociation energies. For this compound, the expected order of reactivity is C–I > C–Br. The C–F bonds are generally unreactive under these conditions. This inherent difference allows for chemoselective reactions, where the C–I bond can be functionalized selectively while leaving the C–Br bond intact for subsequent transformations.[1] This principle is fundamental to designing sequential or iterative cross-coupling strategies.[1]
Q2: How does the choice of solvent fundamentally impact reaction outcomes?
The solvent plays a multifaceted role that goes far beyond simply dissolving reagents.[2] It can significantly influence:
-
Catalyst Stability and Activity: The solvent can coordinate to the metal center of the catalyst, affecting its stability and the rate of key steps like oxidative addition and reductive elimination.[2]
-
Reagent Solubility: Ensuring that both the organic substrate and any inorganic bases or additives are sufficiently soluble is critical for reaction efficiency.[3] Dipolar aprotic solvents like DMF are often chosen for their ability to dissolve a wide range of solutes.[2]
-
Reaction Mechanism and Selectivity: Solvents can stabilize charged intermediates or transition states, sometimes altering the reaction pathway.[4][5] For instance, polar aprotic solvents can favor different catalytic species compared to nonpolar solvents, leading to a switch in chemoselectivity.[5]
-
Side Reactions: The solvent can either promote or suppress side reactions. For example, solvents like DMF can sometimes be a source for hydrodehalogenation, while non-polar solvents like toluene may suppress this pathway.[6]
Q3: For metal-halogen exchange reactions (Lithiation or Grignard), which halogen is more reactive?
In metal-halogen exchange reactions, the C–I bond is significantly more reactive than the C–Br bond. This allows for highly selective formation of an organometallic species at the iodine-bearing carbon. The key to success is kinetic control, which is achieved by using a suitable solvent and maintaining very low temperatures (typically -78 °C to -100 °C) to prevent side reactions or loss of selectivity.[7]
Q4: What is the role of water as a co-solvent in Suzuki-Miyaura couplings?
While many reactions with this compound require anhydrous conditions, the Suzuki-Miyaura coupling is a notable exception. A biphasic system, often using an organic solvent like 1,4-dioxane or toluene with water, is common.[3] Water serves two primary purposes:
-
Dissolving the Inorganic Base: Bases like K₂CO₃ or K₃PO₄ have poor solubility in many organic solvents but are readily soluble in water. This ensures the base is available to participate in the catalytic cycle.
-
Facilitating the Catalytic Cycle: The presence of water can accelerate the reaction rate.[8]
It is crucial, however, to ensure efficient stirring to maximize the interface between the organic and aqueous phases.
Troubleshooting Guides & Optimization
This section is formatted to address specific problems you may encounter during your experiments.
Scenario 1: Poor Chemoselectivity in Suzuki-Miyaura Coupling
Problem: "I am attempting a Suzuki-Miyaura coupling to react selectively at the C–I bond, but I'm getting a significant amount of the C–Br coupled product and some di-substituted product. How can I improve selectivity?"
Analysis and Solution: Achieving high chemoselectivity is dependent on exploiting the differential reactivity of the C-I and C-Br bonds. The solvent system is a critical parameter for modulating this selectivity.
Recommended Solvent Systems for C–I Selectivity:
| Solvent System | Base | Temperature | Rationale & Key Considerations |
| 1,4-Dioxane / Water (e.g., 4:1) | K₂CO₃, K₃PO₄ | Room Temp to 80 °C | This is a robust and widely applicable system that often provides good selectivity.[3] The water solubilizes the base, while dioxane solubilizes the organic components. Lowering the temperature can further enhance selectivity. |
| Toluene / Water (e.g., 3:1) | K₂CO₃, Cs₂CO₃ | 80 - 110 °C | An excellent choice for higher-temperature reactions. Toluene is non-coordinating and less polar, which can help suppress side reactions.[6] |
| THF / Water (e.g., 4:1) | K₂CO₃ | Room Temp to 66 °C | A versatile solvent system. THF is known to favor reactions at more reactive sites in some contexts.[3] Its lower boiling point limits the reaction temperature. |
Troubleshooting Steps:
-
Lower the Temperature: Start the reaction at room temperature. The oxidative addition into the C–I bond is much faster and should proceed preferentially at lower temperatures. Only increase the temperature if the reaction is too sluggish.
-
Change the Solvent: If dioxane gives poor selectivity, switch to a less polar solvent like toluene. Nonpolar solvents can sometimes provide higher selectivity than polar aprotic ones in certain cross-coupling scenarios.[5]
-
Screen the Base: While K₂CO₃ is common, a weaker base might slow the overall reaction but increase selectivity. Conversely, a bulkier base could also influence the outcome.
-
Check Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can drive the reaction towards di-substitution.
Scenario 2: Low Yield or No Reaction in a Sonogashira Coupling
Problem: "My copper-free Sonogashira coupling with a terminal alkyne is not proceeding, even at elevated temperatures. I'm using THF as the solvent."
Analysis and Solution: Sonogashira couplings can be sensitive to the solvent, base, and catalyst system, especially with less reactive aryl bromides or challenging alkynes.[9] While THF is a common solvent, more polar, coordinating solvents can dramatically accelerate the reaction.
Workflow for Sonogashira Optimization:
Caption: Decision workflow for optimizing Sonogashira couplings.
Recommendations:
-
Switch to a Polar Aprotic Solvent: Solvents like DMSO, DMF, or acetonitrile (ACN) are often superior for Sonogashira reactions.[10] They can help stabilize key intermediates and accelerate the catalytic cycle. A recent protocol highlights the effectiveness of DMSO for room-temperature couplings.[10]
-
Use a More Effective Base: While triethylamine (TEA) is classic, a stronger, bulkier amine base like 2,2,6,6-tetramethylpiperidine (TMP) or DBU can significantly improve yields.[10]
-
Re-introduce Copper (If Necessary): While copper-free systems are desirable to avoid alkyne homocoupling (Glaser coupling), a catalytic amount of CuI (5-10 mol%) can dramatically accelerate the reaction, especially for the less reactive C-Br bond.[9]
-
Check Catalyst and Ligand: Ensure your palladium source and ligand are active. For challenging couplings, a more electron-rich and bulky phosphine ligand can promote the oxidative addition step.[11]
Scenario 3: Side Reactions During Lithiation
Problem: "I am trying to perform a selective iodine-lithium exchange at -78 °C in THF, followed by quenching with an electrophile. My yields are low, and I'm isolating starting material and what appears to be a protonated (deiodinated) product."
Analysis and Solution: Lithium-halogen exchange is extremely fast, but the resulting aryllithium species can be unstable or participate in side reactions if not handled correctly.[7] The choice of solvent and strict control of temperature are absolutely critical.
Competing Pathways in Lithiation Reactions:
Caption: Solvent and temperature effects on lithiation selectivity.
Troubleshooting Protocol:
-
Solvent Purity is Paramount: THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Ethereal solvents can be deprotonated by strong bases like n-BuLi, especially at higher temperatures.[7]
-
Temperature Control is Crucial:
-
Recommendation: Cool the substrate solution to -100 °C (liquid N₂/ethanol bath) before adding n-BuLi.[7] Lithium-iodine exchange is often complete within minutes at this temperature.
-
Rationale: Warmer temperatures (even -78 °C for extended periods) can lead to competing bromine-lithium exchange or other side reactions.[12] Using THF above -78 °C can lead to complex mixtures due to autometallation.[12]
-
-
Consider Diethyl Ether (Et₂O): For reactions requiring longer times, diethyl ether can be a "cleaner" solvent than THF as it is less prone to deprotonation.[7][12] However, the exchange reaction will be slower.
-
Addition Order and Time: Add the n-BuLi dropwise to the solution of your aryl halide. After addition, stir for a short, defined period (e.g., 15-30 minutes) before adding your electrophile.[7] Do not let the aryllithium solution stir for hours before quenching.
-
Self-Validation Check: Before adding the electrophile, you can take a small, anhydrous aliquot of the reaction mixture and quench it with D₂O. ¹H NMR analysis of this quenched sample will show deuterium incorporation at the iodine position, confirming the successful and selective formation of the desired aryllithium species.
Detailed Experimental Protocol
Protocol 1: Selective Suzuki-Miyaura Coupling at the C–I Position
This protocol provides a robust starting point for the selective functionalization of the C–I bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane (ACS grade)
-
Deionized Water
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, gently heat the mixture to 50-60 °C.
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 4-bromo-2,5-difluoro-1,1'-biphenyl product.
Validation Step: Confirm the regiochemistry of the product using ¹H NMR, paying attention to the coupling patterns of the aromatic protons, and verify the mass by HRMS.
References
- Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions - Benchchem.
-
Characteristics of the SN2 Reaction - Chemistry LibreTexts. Available at: [Link]
-
The effect of different solvents on the Suzuki coupling reaction - ResearchGate. Available at: [Link]
-
The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - Israel Journal of Chemistry. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes - ResearchGate. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available at: [Link]
-
Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes - ResearchGate. Available at: [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. Available at: [Link]
-
Why Polar Aprotic Solvents for SN2 Substitution - YouTube. Available at: [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings - PMC - NIH. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
How do I selectively exchange iodine with lithiate? - ResearchGate. Available at: [Link]
-
A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents - ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents - Journal of Chemical Society of Nigeria. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM - ADICHEMISTRY. Available at: [Link]
-
significant dehalogenation in stille coupling - Reddit. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available at: [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions - ResearchGate. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst - NIH. Available at: [Link]
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategic Minimization of Homocoupling with 4-Bromo-2,5-difluoroiodobenzene
Welcome to the technical support hub for researchers utilizing 4-Bromo-2,5-difluoroiodobenzene in complex synthetic routes. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide actionable, field-proven insights. Our focus is to empower you to overcome the primary challenge associated with this substrate: achieving high-yield, site-selective cross-coupling at the C-I bond while minimizing the formation of the homocoupled dimer, 4,4'-Dibromo-2,2',5,5'-tetrafluoro-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge when using this compound in palladium-catalyzed cross-coupling reactions?
The primary challenge is exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve chemoselective functionalization. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C-Br bond, a principle that forms the basis for selective synthesis.[1][2] The main side reaction that undermines this selectivity is homocoupling, where two molecules of the starting aryl halide react to form a symmetrical dimer.[3] This not only consumes valuable starting material but also complicates purification due to the structural similarity of the byproduct to the desired product.[3]
Here is a diagram illustrating the reactivity hierarchy of the substrate.
Caption: Reactivity sites on this compound.
Q2: I'm observing a significant amount of the 4,4'-Dibromo-2,2',5,5'-tetrafluoro-1,1'-biphenyl byproduct. What are the common mechanistic causes?
Homocoupling in palladium-catalyzed reactions is primarily driven by two pathways:
-
Oxygen-Mediated Pd(0) Oxidation: The presence of dissolved oxygen is a major contributor.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a stoichiometric reaction with two molecules of the organoboron reagent (in Suzuki coupling) or the aryl halide itself, leading to the homocoupled product and regenerating Pd(0).[3][4][5][6]
-
Inefficient Catalyst Activation: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the residual Pd(II) can directly promote homocoupling.[4][7]
Additionally, high reaction temperatures can accelerate these undesirable side reactions.[7][8]
Troubleshooting Guides: Minimizing Homocoupling
This section provides a systematic approach to diagnosing and solving issues related to homocoupling.
Issue 1: Significant Homocoupling Observed in a Suzuki-Miyaura Reaction
If your TLC, GC-MS, or LC-MS analysis shows a prominent peak corresponding to the dimerized starting material, follow this troubleshooting workflow.
Sources
Technical Support Center: Synthesis of 4-Bromo-2,5-difluoroiodobenzene Derivatives
Welcome to the technical support center for the synthesis of 4-bromo-2,5-difluoroiodobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions to help you navigate the complexities of your synthetic routes, ensuring efficiency, high yields, and purity.
Introduction
This compound is a key intermediate in the synthesis of a wide range of organic molecules, particularly in the fields of pharmaceuticals and materials science.[1] Its trifunctional nature, featuring bromo, iodo, and fluoro groups, allows for selective and sequential reactions, making it a valuable tool for constructing complex molecular architectures.[1] However, the synthesis of this compound and its derivatives is not without its challenges. This guide provides practical, field-proven insights to help you overcome these hurdles.
Troubleshooting Guide
This section is dedicated to addressing specific issues you may encounter during your experiments.
Issue 1: Low Yield in the Iodination of 1-Bromo-2,5-difluorobenzene
Question: I am attempting to synthesize this compound from 1-bromo-2,5-difluorobenzene via electrophilic iodination, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the iodination of 1-bromo-2,5-difluorobenzene can stem from several factors, primarily related to the reactivity of the starting material and the choice of iodinating agent and reaction conditions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Activated Iodinating Agent | The electron-withdrawing nature of the fluorine and bromine atoms deactivates the aromatic ring, making it less susceptible to electrophilic substitution. A mild iodinating agent may not be reactive enough. | Employ a more potent iodinating agent or an activating system. A common and effective method is the use of iodine in the presence of an oxidizing agent like periodic acid or nitric acid. A mixture of potassium iodide and sodium periodate in sulfuric acid can also be effective.[2] |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if it's too high, it can lead to side reactions and decomposition. | Carefully control the reaction temperature. For many iodination reactions of deactivated arenes, a temperature range of 0°C to room temperature is a good starting point. Monitor the reaction progress by TLC or GC/MS to determine the optimal temperature and reaction time. |
| Inadequate Acid Catalyst | A strong acid catalyst is often necessary to protonate the iodinating agent and increase its electrophilicity. | The use of concentrated sulfuric acid is common in these reactions.[2] Ensure the acid is of high purity and used in the correct stoichiometric amount. |
| Side Reactions | Over-iodination or the formation of other regioisomers can occur, although the directing effects of the existing substituents generally favor the desired product. | Add the iodinating agent slowly and maintain good stirring to ensure homogenous reaction conditions. This can help to minimize the formation of di-iodinated byproducts. |
Experimental Workflow: Iodination of 1-Bromo-2,5-difluorobenzene
Caption: A typical workflow for the electrophilic iodination of 1-bromo-2,5-difluorobenzene.
Issue 2: Difficulty in Purifying this compound
Question: I have successfully synthesized crude this compound, but I am struggling to purify it. What are the recommended purification methods?
Answer: The purification of this compound can be challenging due to the presence of starting materials and potential side products with similar polarities.
Purification Strategies
| Method | Description | Tips for Success |
| Column Chromatography | This is a highly effective method for separating the desired product from impurities.[3] | Use a non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate.[3] The product is relatively non-polar. Monitor the fractions carefully by TLC. |
| Recrystallization | If the crude product is a solid and has a relatively high purity, recrystallization can be an excellent final purification step. | Suitable solvents for recrystallization include ethanol, methanol, or a mixture of hexane and a small amount of a more polar solvent. The choice of solvent will depend on the specific impurities present. |
| Distillation | For larger quantities, vacuum distillation can be a viable option, although care must be taken to avoid decomposition at high temperatures. | The boiling point of this compound is 236.9 °C at 760 mmHg.[4] Distillation under reduced pressure is recommended to lower the boiling point and prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common and commercially available starting material is 1,4-dibromo-2,5-difluorobenzene.[5] The synthesis then involves a selective monolithiation followed by quenching with an iodine source.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, another viable route starts from 4-bromo-2,5-difluoroaniline. This involves a Sandmeyer-type reaction where the aniline is first diazotized and then treated with a solution of potassium iodide.
Q3: What are the key safety precautions to consider when working with the reagents involved in these syntheses?
A3: Many of the reagents used, such as strong acids (sulfuric acid), organolithium reagents (n-butyllithium), and halogens (iodine), are hazardous.[5][6] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR will provide detailed structural information.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[7]
-
Melting Point: The reported melting point is 54-57 °C.[4] A sharp melting point range is indicative of high purity.
-
Thin-Layer Chromatography (TLC) and Gas Chromatography (GC): These techniques are useful for assessing purity and monitoring reaction progress.
Troubleshooting Decision Tree
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. PubChemLite - this compound (C6H2BrF2I) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Workup and Troubleshooting for 4-Bromo-2,5-difluoroiodobenzene Reactions
Welcome to the technical support center for reactions involving 4-Bromo-2,5-difluoroiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and troubleshooting of common reactions utilizing this versatile building block. The unique trifunctional nature of this reagent, possessing iodo, bromo, and fluoro groups, offers a powerful platform for sequential, site-selective functionalization. However, this complexity also necessitates a nuanced approach to reaction workup and purification. This document will explain the causality behind experimental choices to ensure robust and reproducible outcomes.
General Considerations for Workup of Polyhalogenated Aromatics
The workup of reactions involving this compound requires careful consideration of the reactivity of the remaining halogen substituents and the nature of the newly introduced functional group. The fluorine atoms on the ring increase the electrophilicity of the aromatic system and can influence the polarity of both the starting material and the products, which has implications for extraction and chromatography.
A general workflow for the workup of these reactions is depicted below. Subsequent sections will delve into the specifics for different reaction types.
Caption: General experimental workflow for the workup of this compound reactions.
I. Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the carbon-halogen bonds in this compound (C-I > C-Br) is the cornerstone of its utility in selective cross-coupling reactions.[1][2] This allows for sequential functionalization, typically at the more reactive iodine position first, followed by a subsequent reaction at the bromine position.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[3] When reacting this compound, the initial coupling will preferentially occur at the iodine position.
Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of the starting material. | 1. Inactive catalyst. 2. Poor quality boronic acid/ester. 3. Ineffective base. 4. Insufficient temperature. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst.[4] 2. Ensure the boronic acid or ester is pure and dry. 3. Use a stronger base (e.g., Cs2CO3, K3PO4) and ensure it is finely powdered. 4. Gradually increase the reaction temperature, monitoring for decomposition. |
| Significant amount of dehalogenated (H instead of I or Br) starting material. | 1. Presence of a hydride source (e.g., water, alcohol solvent). 2. Formation of a palladium-hydride species. | 1. Use anhydrous solvents and reagents. 2. Consider a different ligand or base that is less prone to generating Pd-H species. |
| Formation of homocoupled boronic acid byproduct. | Presence of oxygen in the reaction mixture. | Thoroughly degas the reaction mixture (e.g., with argon or nitrogen) before adding the catalyst. |
| Reaction at both iodine and bromine positions when only mono-substitution is desired. | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Highly active catalyst system. | 1. Lower the reaction temperature. 2. Monitor the reaction closely by TLC or LC-MS and quench once the desired product is formed. 3. Reduce the catalyst loading or use a less active catalyst system. |
Step-by-Step Workup Protocol for Selective Suzuki Coupling at the Iodine Position:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Quenching: Dilute the reaction mixture with an organic solvent like ethyl acetate or toluene. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Filtration (if necessary): If a precipitate (e.g., palladium black) has formed, filter the mixture through a pad of celite, washing the filter cake with the organic solvent.[5]
-
Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The fluorine atoms can make the products relatively nonpolar, so a solvent system with low polarity (e.g., hexanes/ethyl acetate) is often a good starting point. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.[5]
B. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6] Similar to the Suzuki coupling, selective alkynylation at the C-I bond is expected.
Troubleshooting Guide & FAQs: Sonogashira Coupling
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Inactive palladium or copper catalyst. 2. Impure alkyne or aryl halide. 3. Insufficiently strong base. | 1. Use fresh catalysts. Copper(I) iodide is particularly susceptible to oxidation.[7] 2. Purify starting materials if necessary.[7] 3. Use an amine base like triethylamine or diisopropylethylamine in sufficient excess. |
| Formation of Glaser-Hay homocoupled alkyne byproduct. | Presence of oxygen in the reaction mixture. | Rigorously degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[7] |
| Black precipitate (palladium black) formation. | Catalyst decomposition. | Use fresh, high-purity reagents and solvents. Consider a more stable palladium pre-catalyst.[7] |
Step-by-Step Workup Protocol for Selective Sonogashira Coupling:
-
Quenching: After completion, cool the reaction to room temperature. Dilute with an organic solvent and quench with water or saturated aqueous ammonium chloride.
-
Filtration: Filter the mixture through a pad of celite to remove insoluble catalyst residues, washing with the organic solvent.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.
-
Washing: Wash the combined organic layers with water and brine. A wash with dilute acid (e.g., 1 M HCl) can be used to remove the amine base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
C. Stille Coupling
The Stille coupling offers a versatile method for C-C bond formation with excellent functional group tolerance.[8] The primary drawback is the toxicity of the organotin reagents and byproducts.
Troubleshooting Guide & FAQs: Stille Coupling
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or incomplete reaction. | 1. Low reactivity of the organostannane. 2. Catalyst inhibition. | 1. Use a more reactive organostannane or add a co-catalyst like CuI. 2. Ensure high purity of all reagents. |
| Difficulty removing tin byproducts. | The nonpolar nature of trialkyltin halides. | 1. Wash the organic layer with an aqueous solution of KF, which precipitates the tin as insoluble fluoride salts that can be filtered off.[9] 2. Column chromatography on silica gel, sometimes with a small percentage of triethylamine in the eluent, can be effective.[9] |
Step-by-Step Workup Protocol for Stille Coupling:
-
Quenching and Dilution: Upon completion, cool the reaction and dilute with an appropriate organic solvent.
-
Aqueous Wash with KF: Wash the organic layer several times with a 1 M aqueous KF solution in a separatory funnel, shaking for a few minutes for each wash. A precipitate of trialkyltin fluoride may form at the interface.[9]
-
Filtration: If a significant precipitate forms, filter the entire mixture through a pad of celite.
-
Standard Workup: Continue with standard aqueous washes (water, brine), drying, and concentration as described for the other coupling reactions.
-
Purification: Purify by column chromatography or recrystallization.
D. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[10] Selective amination at the C-I bond is achievable.[11]
Troubleshooting Guide & FAQs: Buchwald-Hartwig Amination
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion. | 1. Inappropriate ligand for the substrate. 2. Weak or sterically hindered base. 3. Catalyst poisoning. | 1. Screen different phosphine or N-heterocyclic carbene (NHC) ligands. 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. 3. Ensure the amine starting material is pure. |
| Hydrodehalogenation of the starting material. | Beta-hydride elimination from the palladium-amide intermediate. | Optimize the ligand and reaction conditions to favor reductive elimination over beta-hydride elimination. |
Step-by-Step Workup Protocol for Buchwald-Hartwig Amination:
-
Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filtration: Filter through a plug of celite to remove the palladium catalyst and inorganic salts. Wash the celite plug with the organic solvent.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
II. Organometallic Reactions
The formation of organometallic reagents like Grignard or organolithium species from this compound requires careful control of conditions to achieve selectivity. Halogen-metal exchange is generally faster for iodine than for bromine.[12]
A. Grignard Reagent Formation and Subsequent Reactions
Formation of a Grignard reagent will likely occur at the iodine position.
Troubleshooting Guide & FAQs: Grignard Reactions
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reagent fails to form. | 1. Inactive magnesium. 2. Presence of moisture. 3. Unsuitable solvent. | 1. Activate the magnesium turnings (e.g., with a crystal of iodine or 1,2-dibromoethane).[13] 2. Use flame-dried glassware and anhydrous solvents. 3. THF is generally a better solvent than diethyl ether for aryl halides.[14] |
| Formation of Wurtz coupling byproduct (dimer of the starting material). | Reaction of the formed Grignard reagent with unreacted starting material. | Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide.[15] |
Step-by-Step Workup Protocol for Grignard Reactions:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a quenching agent. For reactions with electrophiles, a saturated aqueous solution of NH4Cl is a common choice. For destroying excess Grignard reagent, a protic solvent like isopropanol can be added cautiously before the addition of water.
-
Extraction: Add an organic solvent (e.g., diethyl ether, ethyl acetate) and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.
-
Washing: Wash the combined organic layers with water and brine. An acidic wash (e.g., 1 M HCl) may be necessary to dissolve magnesium salts.
-
Drying and Concentration: Dry the organic layer and remove the solvent by rotary evaporation.
-
Purification: Purify the product by column chromatography or recrystallization.
B. Lithiation (Halogen-Metal Exchange)
Halogen-lithium exchange with an alkyllithium reagent (e.g., n-BuLi, t-BuLi) will occur preferentially at the iodine position at low temperatures.[12]
Troubleshooting Guide & FAQs: Lithiation Reactions
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product. | 1. Inaccurate titration of the alkyllithium reagent. 2. Reaction temperature too high, leading to side reactions. 3. Poor quality electrophile. | 1. Titrate the alkyllithium solution before use. 2. Maintain a low temperature (typically -78 °C) during the lithiation and subsequent reaction with the electrophile.[16] 3. Use a fresh, pure electrophile. |
| Formation of products from reaction at the bromine position. | The reaction temperature was allowed to rise, or a more reactive alkyllithium was used. | Use n-BuLi at -78 °C for selective exchange at the iodine. t-BuLi is more reactive and may show less selectivity. |
Step-by-Step Workup Protocol for Lithiation Reactions:
-
Quenching: At low temperature (-78 °C), slowly add a quenching solution (e.g., saturated aqueous NH4Cl). Allow the mixture to warm to room temperature.
-
Extraction: Add an organic solvent and water. Separate the layers in a separatory funnel and extract the aqueous phase.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product using appropriate methods like column chromatography or recrystallization.
Quantitative Data Summary
| Reaction Type | Typical Solvent(s) | Typical Base(s) | Typical Temperature |
| Suzuki-Miyaura | Toluene, Dioxane, THF/Water | K2CO3, K3PO4, Cs2CO3 | 80-110 °C |
| Sonogashira | THF, DMF, Toluene | Triethylamine, DIPEA | Room Temp. to 80 °C |
| Stille | Toluene, Dioxane, THF | (Often no base required) | 80-110 °C |
| Buchwald-Hartwig | Toluene, Dioxane | NaOtBu, K3PO4, Cs2CO3 | 80-110 °C |
| Grignard Formation | THF, Diethyl Ether | N/A | Room Temp. to Reflux |
| Lithiation | THF, Diethyl Ether, Hexanes | N/A | -78 °C |
References
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Stille Coupling. (n.d.). In OpenOChem Learn. Retrieved from [Link]
-
Stille Coupling. (2023). In Chemistry LibreTexts. Retrieved from [Link]
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Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. (2014). PubMed Central. Retrieved from [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Los Angeles. Retrieved from [Link]
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How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]
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Grignard Reagent. (n.d.). Adichemistry. Retrieved from [Link]
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Grignard Reaction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
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Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PubMed Central. Retrieved from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). PubMed Central. Retrieved from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. Retrieved from [Link]
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Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2015). ResearchGate. Retrieved from [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Stepwise Multiple Halogenation Coupling Reaction Strategies-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Spark. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (1986). Indian Academy of Sciences. Retrieved from [Link]
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Cross-Coupling Chemistry. (n.d.). University of Michigan. Retrieved from [Link]
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Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). Semantic Scholar. Retrieved from [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. Retrieved from [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2021). ResearchGate. Retrieved from [Link]
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Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and Pd(CH3CN)2Cl2/CuI. (2019). ResearchGate. Retrieved from [Link]
-
Ortho Lithiation and Lithium-Halogen Exchange of Aromatic Halide. (1988). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PubMed Central. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2012). ResearchGate. Retrieved from [Link]
-
Generation and Reaction of a Grignard Reagent. (2021). YouTube. Retrieved from [Link]
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Grignard reagent formation. (2004). ScienceDirect. Retrieved from [Link]
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Mechanism of aromatic lithiation reactions-Importance of steric factors. (1981). Indian Academy of Sciences. Retrieved from [Link]
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Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (2021). EliScholar – A Digital Platform for Scholarly Publishing at Yale. Retrieved from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2002). ResearchGate. Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved from [Link]
-
The Value Proposition of 4-Bromo-2,6-difluoroiodobenzene: Enhancing Synthesis Efficiency and Product Quality. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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Directed (ortho) Metallation. (n.d.). University of California, Irvine. Retrieved from [Link]
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Sonogashira workup. (2011). Reddit. Retrieved from [Link]
-
Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... (n.d.). ResearchGate. Retrieved from [Link]
-
Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. (1995). PubMed. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health. Retrieved from [Link]
-
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. (2014). PubMed Central. Retrieved from [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2015). PubMed Central. Retrieved from [Link]
-
Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. (2016). ResearchGate. Retrieved from [Link]
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Navigating the Synthesis of 4-Bromo-2,5-difluoroiodobenzene: A Technical Support Guide for Scale-Up
For researchers and drug development professionals, 4-Bromo-2,5-difluoroiodobenzene is a valuable building block, but its synthesis, particularly during scale-up, can present significant challenges. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
I. Introduction to the Synthetic Challenge
The primary route to this compound involves the diazotization of 4-Bromo-2,5-difluoroaniline followed by a Sandmeyer-type iodination. While effective at the laboratory scale, scaling up this process introduces complexities related to reaction kinetics, thermal management, and byproduct formation. The electron-withdrawing nature of the fluorine atoms can influence the stability and reactivity of the intermediate diazonium salt, necessitating careful control of reaction parameters.
II. Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section addresses specific problems that may be encountered during the scale-up of this compound synthesis.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield of this compound | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Sub-optimal temperature control during iodination. 4. Inefficient mixing at a larger scale. | 1. Ensure stoichiometric control of sodium nitrite. Use starch-iodide paper to test for a slight excess of nitrous acid. 2. Maintain a strict temperature of 0-5 °C during diazotization. The diazonium salt of electron-deficient anilines can have reduced stability.[1][2] 3. Control the addition rate of the diazonium salt solution to the iodide solution to manage the exotherm. 4. Use a reactor with appropriate agitation to ensure homogeneity. |
| TSG-002 | Formation of Dark, Tarry Byproducts | 1. Azo coupling side reactions. 2. Decomposition of the diazonium salt at elevated temperatures. 3. Presence of excess nitrous acid. | 1. Maintain a sufficiently acidic environment to suppress the coupling of the diazonium salt with unreacted aniline. 2. Implement robust cooling and monitoring of the internal reaction temperature. 3. After diazotization is complete, quench any excess nitrous acid with sulfamic acid or urea. |
| TSG-003 | Inconsistent Reaction Profile and "Runaway" Reaction | 1. Poor heat dissipation in a larger reactor. 2. Rapid, uncontrolled addition of reagents. 3. Accumulation of unreacted diazonium salt followed by rapid decomposition. | 1. Ensure the reactor's cooling capacity is sufficient for the scale of the reaction. Calculate the potential adiabatic temperature rise.[3] 2. Add the sodium nitrite solution and the diazonium salt solution at a controlled, steady rate. 3. Monitor the reaction progress to ensure the diazonium salt is consumed as it is added. |
| TSG-004 | Difficulties in Product Isolation and Purification | 1. Formation of closely related impurities, such as the corresponding phenol or protodeaminated product. 2. Presence of residual iodine. 3. Emulsion formation during work-up. | 1. Optimize the reaction conditions to minimize side reactions. Purification can be achieved by distillation or recrystallization. 2. Wash the organic layer with a sodium thiosulfate or sodium bisulfite solution to remove unreacted iodine. 3. Use a brine wash to help break emulsions. In some cases, filtration through celite may be necessary. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the large-scale preparation of this compound?
A one-pot diazotization and iodination procedure is highly recommended for scale-up as it avoids the isolation of the potentially explosive diazonium salt.[1] This method involves the in-situ formation of the diazonium salt from 4-Bromo-2,5-difluoroaniline in an acidic medium, which is then immediately reacted with a solution of potassium iodide.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
The primary hazard is the thermal instability of the arenediazonium salt.[1] Adherence to the following is crucial:
-
Strict Temperature Control: Maintain the temperature between 0-5°C during the addition of sodium nitrite.
-
Controlled Addition: Add reagents slowly and monitor the internal temperature closely.
-
Avoid Isolation: Do not isolate the diazonium salt in a dry state.
-
Quenching: Have a quenching agent (e.g., sulfamic acid) readily available to neutralize excess nitrous acid.
-
Adequate Venting: The reaction releases nitrogen gas, so ensure the reactor is properly vented.
Q3: What are the expected byproducts in this reaction and how can they be minimized?
Common byproducts include:
-
4-Bromo-2,5-difluorophenol: Formed by the reaction of the diazonium salt with water. This can be minimized by maintaining a low reaction temperature and using the diazonium salt solution immediately after its formation.
-
1-Bromo-2,5-difluorobenzene (Protodeamination): Results from the reduction of the diazonium salt.
-
Azo compounds: Formed by the coupling of the diazonium salt with unreacted aniline or other aromatic species. Maintaining a sufficiently acidic pH helps to suppress this side reaction.
Q4: How can I monitor the progress of the reaction?
For real-time monitoring, techniques like HPLC or GC can be used to track the disappearance of the starting aniline and the formation of the product. Thin-layer chromatography (TLC) can also be a quick and effective way to monitor the reaction's progress.
IV. Experimental Protocols
A. Synthesis of this compound via a One-Pot Sandmeyer Reaction
This protocol is adapted from a similar procedure for a related compound and is designed for scalability and safety.[1]
Materials:
-
4-Bromo-2,5-difluoroaniline
-
Sulfuric acid (concentrated)
-
Sodium nitrite
-
Potassium iodide
-
Sodium bisulfite
-
Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Water
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge with 4-Bromo-2,5-difluoroaniline (1.0 eq) and a suitable amount of water.
-
Slowly add concentrated sulfuric acid (2.5-3.0 eq) while maintaining the temperature below 25°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.
-
In a separate vessel, prepare a solution of potassium iodide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Add a solution of sodium bisulfite to quench any remaining iodine.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
B. Visualization of the Synthetic Workflow
Caption: One-pot synthesis workflow for this compound.
V. Mechanistic Insight and Key Considerations
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The key steps involve the formation of an aryl radical from the diazonium salt, which then reacts with the iodide to form the final product.
Caption: Simplified radical mechanism of the Sandmeyer iodination.
Understanding this mechanism helps in troubleshooting. For instance, the formation of biaryl impurities can be attributed to the dimerization of the aryl radical intermediate.
VI. Conclusion
The successful scale-up of the this compound synthesis hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a proactive approach to safety. By implementing the strategies outlined in this guide, researchers and drug development professionals can navigate the challenges of this synthesis and achieve a robust and scalable process.
VII. References
-
CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene. Google Patents.
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.
-
An Alternative to the Sandmeyer Approach to Aryl Iodides. PubMed Central.
-
A general electrochemical strategy for the Sandmeyer reaction. SciSpace.
-
Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.
-
Sandmeyer reaction. Wikipedia.
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications.
-
Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Publications.
-
Troubleshooting a Sandmeyer reaction. Reddit.
-
avoiding byproduct formation in aniline iodination. BenchChem.
-
Workup of Sandmeyer reaction?. ECHEMI.
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. UCL Discovery.
-
Designing a safe and scalable diazomethane process. Sterling Pharma Solutions.
-
Removal of Intermediate Aromatic Halogenated DBPs by Activated Carbon Adsorption: A New Approach to Controlling Halogenated DBPs in Chlorinated Drinking Water. ResearchGate.
-
Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews.
-
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI.
-
Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry.
-
Sandmeyer Reaction - Organic Chemistry Portal.
-
Sandmeyer reaction - L.S.College, Muzaffarpur.
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega.
-
Sandmeyer type reaction troubleshoot. Reddit.
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications.
-
Troubleshooting a Sandmeyer reaction. Reddit.
-
avoiding byproduct formation in aniline iodination. BenchChem.
-
Workup of Sandmeyer reaction?. ECHEMI.
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ResearchGate.
-
US20130105766A1 - Method For Removing Halogens From An Aromatic Compound. Google Patents.
-
Removal of Intermediate Aromatic Halogenated DBPs by Activated Carbon Adsorption: A New Approach to Controlling Halogenated DBPs in Chlorinated Drinking Water. ResearchGate.
-
Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews.
-
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI.
-
New Diazo Process. DTIC.
Sources
Technical Support Center: NMR Analysis of 4-Bromo-2,5-difluoroiodobenzene Reactions
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-Bromo-2,5-difluoroiodobenzene in their synthetic workflows. As a trifunctional reagent, its reactions can sometimes lead to a complex mixture of products and byproducts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the identification of these species by Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Suzuki coupling with this compound and an arylboronic acid. My ¹H NMR is showing more aromatic signals than expected. What are the likely byproducts?
A1: In a Suzuki-Miyaura coupling, several side reactions can occur, leading to unexpected aromatic signals in your ¹H NMR spectrum. The most common byproducts are homocoupling products and proto-dehalogenated starting materials.[1][2]
-
Homocoupling of the Boronic Acid: This is a very common byproduct where the arylboronic acid couples with itself to form a biaryl species.[3] This is often promoted by the presence of oxygen.[3]
-
Homocoupling of this compound: While less common than boronic acid homocoupling, the starting aryl halide can also undergo homocoupling.
-
Proto-dehalogenation (Hydrodehalogenation): This is the replacement of a halogen atom (bromine or iodine) with a hydrogen atom.[2] This can happen to your starting material or your product. The presence of a hydride source, which can be certain bases or solvents, can promote this side reaction.[2]
Troubleshooting Workflow:
Caption: Troubleshooting unexpected signals in Suzuki reactions.
Q2: I'm attempting a Sonogashira coupling with a terminal alkyne, but I'm seeing a significant amount of a symmetrical byproduct. What could this be?
A2: A common and often frustrating byproduct in Sonogashira coupling is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[4] This reaction is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[4]
Key Characteristics in NMR:
-
¹H NMR: You will likely see a singlet for the acetylenic proton disappear and the remaining signals of your alkyne starting material will be present in a symmetrical pattern.
-
¹³C NMR: The spectrum will also reflect the symmetry of the homocoupled product.
Experimental Protocol to Minimize Alkyne Homocoupling:
-
Rigorous Degassing: Before adding the palladium and copper catalysts, thoroughly degas your reaction mixture (solvent, aryl halide, and amine base) by bubbling with an inert gas like argon or nitrogen for at least 30 minutes.
-
Order of Addition: Add the terminal alkyne to the reaction mixture after the catalysts have been added and the inert atmosphere is established.
-
Use of Co-solvent: In some cases, using a co-solvent like THF can help to minimize homocoupling.
-
Hydrogen Atmosphere: For particularly stubborn cases, performing the reaction under a dilute hydrogen atmosphere has been shown to drastically reduce homocoupling.[4]
Q3: My ¹⁹F NMR spectrum of a Buchwald-Hartwig amination reaction is showing multiple signals when I expect only two. What are the possible sources of these extra fluorine signals?
A3: The presence of multiple signals in your ¹⁹F NMR spectrum indicates that you have more than one fluorine-containing species in your reaction mixture. Given the high sensitivity and wide chemical shift range of ¹⁹F NMR, it is an excellent tool for identifying byproducts.[5][6][7]
Potential Byproducts in Buchwald-Hartwig Amination:
-
Unreacted Starting Material: this compound will have its own characteristic ¹⁹F NMR signals.
-
Dehalogenated Byproducts: As with other cross-coupling reactions, proto-debromination or proto-deiodination can occur, leading to 1,4-difluorobenzene or 2,5-difluoroiodobenzene, respectively. Each of these will have a distinct ¹⁹F NMR spectrum.
-
Side Reactions with the Amine: Depending on the nature of your amine, side reactions such as double arylation on a primary amine could lead to unexpected products.
-
Catalyst Decomposition Products: In some cases, reactions between the catalyst and the aryl halide can lead to fluorine-containing decomposition products, although this is less common.
Data for Byproduct Identification:
| Compound | Approximate ¹H Chemical Shift (ppm) | Approximate ¹⁹F Chemical Shift (ppm) | Key Coupling Constants |
| This compound | 7.5-8.0 | -100 to -115 | ³J(H,F), ⁴J(F,F) |
| 1-Bromo-2,5-difluorobenzene | 6.9-7.4 | -110 to -125 | ³J(H,F), ⁴J(F,F) |
| 2,5-Difluoroiodobenzene | 7.0-7.6 | -105 to -120 | ³J(H,F), ⁴J(F,F) |
| 1,4-Difluorobenzene | ~7.0 | ~-120 | ³J(H,F), ⁴J(F,F) |
Note: Chemical shifts are highly dependent on the solvent and concentration. This table provides approximate ranges.
Logical Flow for Identification:
Caption: Systematic identification of byproducts using ¹⁹F NMR.
Q4: I am seeing broad signals in my ¹H NMR, and there's a black precipitate in my reaction flask. What is happening?
A4: The formation of a black precipitate, commonly known as palladium black, is a strong indication of catalyst decomposition and precipitation.[1] This leads to a decrease in the concentration of the active catalyst in solution, which can slow down or stall your reaction. The broad signals in your ¹H NMR are likely due to the presence of paramagnetic palladium species in your sample.
Troubleshooting Catalyst Decomposition:
-
Ligand Choice: Ensure you are using a suitable ligand for the specific cross-coupling reaction. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can help stabilize the palladium catalyst.
-
Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Purity of Reagents: Impurities in your starting materials, solvents, or base can contribute to catalyst deactivation. Ensure all reagents are of high purity and solvents are anhydrous and degassed.
-
Base: The choice of base can be critical. In some cases, a weaker base may be sufficient and less harsh on the catalyst.[8]
Q5: My NMR sample has many small, sharp peaks that don't seem to correspond to my product or starting materials. What are they?
A5: These are likely residual solvent peaks or common laboratory contaminants.[9][10][11] It is crucial to be able to distinguish these from true reaction components.
Common ¹H NMR Solvent and Contaminant Peaks:
| Compound | CDCl₃ (ppm) | DMSO-d₆ (ppm) | Acetone-d₆ (ppm) |
| Residual CHCl₃ | 7.26 | - | - |
| Residual DMSO | - | 2.50 | - |
| Residual Acetone | - | - | 2.05 |
| Water | ~1.56 | ~3.33 | ~2.84 |
| Grease | ~0.86, ~1.25 | ~0.85, ~1.25 | ~0.85, ~1.25 |
| Diethyl Ether | ~1.21 (t), ~3.48 (q) | ~1.12 (t), ~3.39 (q) | ~1.12 (t), ~3.39 (q) |
| Ethyl Acetate | ~1.26 (t), ~2.05 (s), ~4.12 (q) | ~1.18 (t), ~1.99 (s), ~4.03 (q) | ~1.19 (t), ~1.97 (s), ~4.03 (q) |
Note: The chemical shift of water is highly dependent on temperature, concentration, and the sample matrix.[9][10]
Best Practices for Sample Preparation:
-
Use high-purity deuterated solvents.[12]
-
Thoroughly dry your product before preparing the NMR sample to minimize the water peak.
-
Be mindful of potential contaminants from glassware, spatulas, and septa.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Pals, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Aspen, J. L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 81(18), 8373-8377. [Link]
-
Chemistry Desk. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Li, J., et al. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Communications Chemistry, 6(1), 1-8. [Link]
-
Wu, H., & Hynes, Jr., J. (2010). Supporting Information. Organic Letters, 12(6), 1192-1195. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Jee, J., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1059-1075. [Link]
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Williams, T. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Bristol. [Link]
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Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
-
ResearchGate. (n.d.). Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. [Link]
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The Royal Society of Chemistry. (2018). Supporting Information. [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
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Lindon, J. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 12(8), 1-17. [Link]
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Beilstein Journals. (n.d.). Supplementary Information. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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PubChem. (n.d.). This compound. [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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University College London. (n.d.). Chemical shifts. [Link]
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Mol, H. (2004). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 58(5), 310-314. [Link]
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Köhrle, J. (2000). Biochemical mechanisms of thyroid hormone deiodination. Acta Medica Austriaca, 27(1), 1-4. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Magnetic Resonance in Chemistry, 35(4), 231-242. [Link]
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Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. [Link]
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Chemistry LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. [Link]
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Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
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troubleshooting incomplete conversion of 4-Bromo-2,5-difluoroiodobenzene
Welcome to the technical support center for 4-Bromo-2,5-difluoroiodobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this versatile building block. Incomplete conversions or selectivity issues are common hurdles, and this resource provides in-depth troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
The Challenge of Chemoselectivity
This compound (CAS 145349-66-2) is a polyhalogenated aromatic compound prized for its utility in sequential, site-specific functionalization.[1] The core of its synthetic utility—and the primary source of experimental challenges—lies in the differential reactivity of its carbon-halogen bonds.
In palladium-catalyzed cross-coupling reactions, the general reactivity trend is: C–I > C–Br >> C–Cl > C–F .[2][3] This predictable hierarchy allows for selective reactions, but only when conditions are precisely controlled. An incomplete reaction is often not just a matter of low yield but can be a symptom of suboptimal conditions failing to target the desired halogen site effectively. This guide will help you diagnose and resolve these issues.
FAQ 1: General Troubleshooting for Stalled Reactions
Question: My reaction is incomplete, with a significant amount of this compound starting material remaining. What are the universal first steps I should take before optimizing for selectivity?
Answer: When a reaction stalls, it's crucial to first verify the fundamental components of your setup before delving into more complex variables. An incomplete reaction, regardless of the specific coupling type, often points back to one of four key areas:
-
Reagent and Solvent Quality:
-
Aryl Halide Purity: Ensure the this compound is of high purity. Impurities can sometimes poison the catalyst.
-
Coupling Partner Integrity: Boronic acids can degrade via protodeboronation, and terminal alkynes can undergo oxidative homo-coupling.[4] Use fresh or properly stored reagents. Consider using more stable boronic esters (pinacol esters) or potassium trifluoroborates for Suzuki couplings.[5]
-
Solvent Anhydrousness: Many coupling reactions, especially those involving organometallics like Grignard reagents, are highly sensitive to moisture. Ensure solvents are rigorously dried. For Suzuki reactions that use water as a co-solvent, ensure the water is deoxygenated.[4]
-
-
Catalyst Activity:
-
Age and Storage: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon exposure to air and light.[6] Use a fresh batch or a bottle that has been handled carefully under an inert atmosphere.
-
Pre-catalyst vs. Active Catalyst: Pre-catalysts (which generate the active Pd(0) species in situ) are often more stable and can provide more consistent results.[6]
-
-
Atmosphere Control:
-
Oxygen Exclusion: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) or palladium black in the presence of oxygen.[4] It is imperative to degas the reaction solvent thoroughly (e.g., by sparging with argon or nitrogen for 30 minutes) and to run the reaction under a positive pressure of an inert gas.[7] Assembling the reaction in a glovebox or using Schlenk techniques is best practice.
-
-
Reaction Parameters:
-
Temperature and Time: Ensure your reaction is heated to the target temperature and that you have allowed sufficient time for the reaction to proceed. Monitor by a relevant technique (TLC, GC-MS, LC-MS) to track the consumption of starting material.
-
Caption: General troubleshooting workflow for incomplete reactions.
FAQ 2: Issues in Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.)
Question: I am attempting a mono-coupling reaction specifically at the iodine position, but the reaction is very slow or fails completely. Why is this happening when it's the most reactive site?
Answer: Failure to react at the most labile C–I bond points to a problem with the catalytic cycle, most often the rate-determining oxidative addition step.[4]
-
Causality: The palladium catalyst must insert into the C–I bond to initiate the cycle. If this step is too slow, the entire reaction stalls. While the C–I bond is reactive, factors like an inappropriate ligand or low temperature can hinder this crucial first step.
-
Troubleshooting Steps:
-
Increase Temperature: While selectivity is a concern (see next FAQ), a modest increase in temperature (e.g., from room temperature to 40-50 °C) can often overcome the activation barrier for C–I insertion without significantly engaging the C–Br bond.
-
Optimize the Ligand: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to a more electron-rich and bulky ligand, which is known to accelerate oxidative addition.[4][8]
-
| Ligand Class | Examples | Rationale for C-I Coupling |
| Simple Phosphines | PPh₃, P(t-Bu)₃ | Often sufficient, but can be slow. |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly electron-rich and bulky; excellent for accelerating oxidative addition, even at lower temperatures.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable, highly active Pd complexes.[4][9] |
Question: My reaction is messy. I'm getting a mixture of the desired mono-coupled product (at iodine) and the di-coupled product (at both iodine and bromine). How can I improve selectivity?
Answer: This is a classic chemoselectivity problem. You are successfully activating the C–I bond, but your reaction conditions are too harsh and are also promoting the less-favorable oxidative addition at the C–Br bond. The key is to find a kinetic window where the C–I reaction is fast and the C–Br reaction is slow.[2]
-
Causality: The activation energy for Pd insertion into the C–Br bond is higher than for the C–I bond. By using more forcing conditions (higher temperature, longer time, excess reagents), you are overcoming this second, higher energy barrier.
-
Troubleshooting Steps:
-
Reduce Temperature: This is the most critical parameter. Perform the reaction at the lowest temperature that allows for reasonable consumption of the starting material (e.g., start at room temperature). This exploits the kinetic difference between the two sites.[10]
-
Limit Equivalents of Coupling Partner: Use no more than 1.0 to 1.1 equivalents of your boronic acid or terminal alkyne. Any excess of this reagent will remain in the flask after the C–I coupling is complete, ready to react if the C–Br bond activates.
-
Monitor Closely: Track the reaction's progress carefully by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower reaction at the bromine site from occurring.
-
Caption: Controlling chemoselectivity in cross-coupling reactions.
Question: I have successfully performed the first coupling at the iodine site. Now, my second coupling at the remaining bromine site is failing. What should I do?
Answer: This is an expected challenge. The C–Br bond is significantly less reactive than the C–I bond, and the newly introduced group at the adjacent position may add steric hindrance.[2][11] More powerful conditions are required.
-
Causality: The higher bond dissociation energy and lower polarizability of the C–Br bond make oxidative addition more difficult. A standard catalyst system that works for the C-I bond is often insufficient for the C-Br bond.
-
Troubleshooting Steps:
-
More Forcing Conditions: Increase the reaction temperature significantly, often in the range of 80–120 °C.
-
Use a High-Performance Catalyst System: This is where advanced catalyst systems are no longer optional but necessary.
-
Ligands: Use bulky, electron-rich biaryl phosphine ligands (SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands. These are specifically designed to facilitate the difficult oxidative addition of less reactive aryl halides like bromides and chlorides.[4]
-
Palladium Source: Use a robust palladium pre-catalyst that is stable at higher temperatures.
-
-
Optimize Base and Solvent (Suzuki-Specific): The transmetalation step can become rate-limiting for difficult couplings.
-
Base: Switch to a stronger base. While Na₂CO₃ or K₂CO₃ might work for reactive couplings, K₃PO₄ or Cs₂CO₃ are often required for challenging substrates.[4]
-
Solvent: Aprotic polar solvents (e.g., Dioxane, DMF, Toluene) are standard, often with a small amount of water to facilitate the action of the base.[11]
-
-
| Parameter | For C-I Coupling (Step 1) | For C-Br Coupling (Step 2) |
| Temperature | Room Temp to 60 °C | 80 °C to 120 °C |
| Ligand | PPh₃ may suffice; bulky ligands improve rate. | Bulky/electron-rich ligands (Buchwald, NHCs) are often required. |
| Base (Suzuki) | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Reaction Time | Typically shorter | Typically longer |
FAQ 3: Issues in Grignard Reagent Formation
Question: I am trying to form a Grignard reagent via halogen-metal exchange, but the reaction won't initiate. What is the problem?
Answer: Grignard reagent formation is notoriously dependent on the activation of the magnesium metal surface and the complete exclusion of atmospheric water and oxygen.[12]
-
Causality: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the reactive metal surface.[13] Additionally, Grignard reagents are potent bases and will be instantly quenched by any protic source, especially water.[14]
-
Troubleshooting Steps:
-
Magnesium Activation: The MgO layer must be disrupted.
-
Chemical Activation: Add a small crystal of iodine (I₂), which will visibly react with the Mg surface. A few drops of 1,2-dibromoethane are also highly effective; you will see bubbles of ethylene gas as the reaction proceeds.[12][13]
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask under an inert atmosphere to expose fresh metal surfaces. Sonication can also be used.[13]
-
-
Ensure Rigorously Anhydrous Conditions:
-
All glassware must be oven- or flame-dried immediately before use and assembled while hot under a stream of inert gas.
-
Use a high-quality anhydrous ether solvent (THF or Diethyl Ether). It's best practice to distill from a drying agent like sodium/benzophenone.
-
-
Question: I want to selectively form the Grignard reagent at the iodine position. How can I avoid reacting with the bromine?
Answer: Similar to palladium catalysis, halogen-magnesium exchange is faster with iodine than bromine. This kinetic difference can be exploited to achieve high selectivity.[12]
-
Causality: The C–I bond is weaker and more easily undergoes oxidative insertion by magnesium. However, at elevated temperatures or with long reaction times, the less reactive C–Br bond can also react, leading to a mixture of Grignard reagents or di-Grignard species.
-
Troubleshooting Steps:
-
Low Temperature: Perform the exchange at low temperatures. Initiating the reaction may require a brief period at room temperature, but once started, the flask should be cooled to between 0 °C and -40 °C to ensure the reaction occurs only at the most kinetically favored site.[15]
-
Use an Exchange Reagent (Advanced Method): For highly sensitive substrates, direct reaction with magnesium metal can be sluggish. A more modern and often more selective method is to use a pre-formed, highly reactive Grignard reagent for the exchange. Isopropylmagnesium chloride (i-PrMgCl), often used as a complex with lithium chloride (i-PrMgCl·LiCl), can perform a smooth I-Mg exchange at low temperatures (-20 °C to -40 °C) with excellent chemoselectivity, leaving the C-Br bond untouched.
-
Protocols for Key Experiments
Protocol 1: Selective Suzuki Mono-Coupling at the C-I Position
This protocol is designed to maximize selectivity for reaction at the iodine.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.05 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress every 30-60 minutes by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction, and proceed with a standard aqueous workup and purification. Do not let the reaction run for an extended period after completion to avoid di-coupling.
References
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]
-
Kumar, A., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances. [Link]
-
Wang, C., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications - Precision Chemistry. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Efficient cross-coupling of aryl Grignard reagents with alkyl halides by recyclable ionic iron(iii) complexes. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
Hassan, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Benzene, 1-bromo-2,5-difluoro-4-iodo-. (2024). ChemBK. [Link]
-
Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. (2025). ResearchGate. [Link]
-
Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
D’Souza, D. M., & Müller, T. J. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. (n.d.). Semantic Scholar. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit. [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Grignard reagent. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Green Chemistry. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Grignard Reagents. (2023). Chemistry LibreTexts. [Link]
-
New Functionalized Grignard Reagents and their Applications in Amination Reactions. (n.d.). Semantic Scholar. [Link]
-
Schmidt, J., et al. (2012). Pd-Catalyzed Conjunctive Cross-Coupling Between Grignard-Derived Boron "Ate" Complexes and C(sp2) Halides or Triflates. Journal of the American Chemical Society. [Link]
-
Norris, J. (2018). Preparation of Grignard Reactions. YouTube. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. (2020). Nature Reviews Chemistry. [Link]
-
Asnan, H. H. M., et al. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Jurnal Sains dan Teknologi. [Link]
-
Advances in Cross-Coupling Reactions. (n.d.). MDPI. [Link]
-
Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds. (2025). ResearchGate. [Link]
-
Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (n.d.). PubMed Central. [Link]
Sources
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Technical Support Center: Ligand Effects on Cross-Coupling with 4-Bromo-2,5-difluoroiodobenzene
Welcome to the technical support center for cross-coupling reactions involving the di-halogenated substrate, 4-Bromo-2,5-difluoroiodobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving selectivity and high yields with this versatile building block. The inherent challenge of this substrate lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Mastering this selectivity is paramount and is overwhelmingly dictated by ligand choice.
This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a mixture of mono- and di-substituted products. How can I selectively achieve mono-coupling at the iodine position?
Answer: This is the most common challenge with polyhalogenated substrates. The key to achieving selectivity lies in exploiting the different bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and thus kinetically favored for oxidative addition to the Pd(0) center.[1] However, if the reaction conditions are too harsh or the catalyst system is too reactive, a second oxidative addition can occur at the C-Br position.
From an application scientist's perspective, the ligand is your primary tool for controlling this selectivity.
Core Principle: The Role of the Ligand in Oxidative Addition The first and often rate-determining step in a cross-coupling cycle is oxidative addition, where the aryl halide adds to the Pd(0) catalyst.[2][3] The ligand's steric and electronic properties directly influence the rate and selectivity of this step.[4][5]
-
Steric Bulk: Bulky ligands, such as dialkylbiaryl phosphines (e.g., XPhos, SPhos), promote the formation of highly reactive, monoligated L-Pd(0) species.[5][6] These species are sterically encumbered, which, after the initial rapid oxidative addition at the more accessible and reactive C-I bond, can prevent or significantly slow down a second oxidative addition at the C-Br bond.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which enhances the rate of oxidative addition for both C-I and C-Br bonds.[6][7] While this accelerates the overall reaction, extreme electron richness can sometimes reduce selectivity if not paired with sufficient steric bulk.
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for improving mono-selectivity.
Practical Recommendations:
-
Switch to a Bulky Monophosphine Ligand: If you are using a less bulky ligand like PPh₃, switch to a Buchwald-type ligand. These are specifically designed to enhance catalyst activity and control selectivity.[8]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature to 60 °C) will further favor the kinetically preferred C-I bond cleavage over the more energy-intensive C-Br cleavage.
-
Monitor Reaction Time: Follow the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the subsequent, slower reaction at the bromine position.
Q2: Which specific ligands and conditions are best for targeting the C-I versus the C-Br bond in Suzuki-Miyaura coupling?
Answer: The choice of ligand and conditions creates a "selectivity window." Below is a summary table based on established principles of ligand-controlled reactivity.
| Target Position | Ligand Class | Specific Examples | Recommended Base | Solvent | Temperature (°C) | Rationale & Causality |
| C-I (Iodine) | Bulky, Electron-Rich Monophosphines | XPhos, SPhos, RuPhos, tBu₃P | K₂CO₃ (aq), K₃PO₄ | Dioxane/H₂O, Toluene, 2-MeTHF | 25 - 80 | Bulky ligands favor monoligated Pd(0) species that are highly reactive but sterically selective, reacting preferentially at the more accessible C-I position.[5][6] The reaction is kinetically controlled. |
| C-Br (Bromine) (after C-I coupling) | Bulky, Electron-Rich Monophosphines | XPhos, BrettPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | Requires more forcing conditions (higher temperature, stronger base) to overcome the higher activation energy of C-Br oxidative addition. The same bulky ligands are often effective.[4] |
| Simultaneous (Di-coupling) | Less Steric / Bidentate Ligands | PPh₃, dppf | Na₂CO₃, K₃PO₄ | DMF, Dioxane | 90 - 120 | Less sterically demanding ligands or higher temperatures allow the second oxidative addition to proceed. Using >2 equivalents of the coupling partner is essential. |
Expert Insight: For selective C-I coupling, starting with a Pd(II) precatalyst like Pd(OAc)₂ in combination with the ligand is often robust. The in situ reduction to Pd(0) can be achieved by the phosphine ligand itself or by other reagents in the mixture, leading to a highly active catalytic species.[9] For challenging C-Br couplings, using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous.
Q3: My reaction has stalled with significant starting material remaining, even when targeting the reactive C-I bond. What are the likely causes?
Answer: This issue, often termed "low conversion," typically points to problems with catalyst activity or reagent integrity.
Possible Causes & Solutions:
-
Catalyst Deactivation/Inhibition:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing is a primary cause of failed reactions.[10]
-
Solution: Ensure you use a robust degassing method. The freeze-pump-thaw technique (3 cycles) is superior to simply bubbling argon or nitrogen through the solvent.
-
-
Reagent Quality: Boronic acids can degrade over time, especially in the presence of moisture, to form boroxines (trimeric anhydrides), which are less reactive.
-
Solution: Use fresh, high-purity boronic acid that appears as a free-flowing powder. If degradation is suspected, a new bottle should be used.
-
-
-
Incorrect Base or Solvent Choice:
-
Base Strength: The base is crucial for the transmetalation step.[11] If the base is too weak or insoluble in the reaction medium, the catalytic cycle will halt.
-
Solution: For Suzuki couplings, K₃PO₄ is a strong, reliable base. For Sonogashira or Buchwald-Hartwig reactions, bases like Cs₂CO₃ or NaOtBu are often required. Ensure the base is finely powdered to maximize surface area.
-
-
Solvent Polarity: The solvent must solubilize all components, including the palladium complex and the base-activated boronic acid species.
-
Solution: A mixture like Dioxane/H₂O (e.g., 4:1) is often effective for Suzuki reactions as water helps dissolve the inorganic base and facilitates boronate activation.[9]
-
-
-
Sub-optimal Ligand-to-Metal Ratio:
-
Phosphine Poisoning: While ligands are essential, an excessive amount can sometimes inhibit the reaction by forming saturated, less reactive PdL₃ or PdL₄ species, preventing the substrate from accessing the metal center.[1]
-
Solution: A ligand-to-palladium ratio of 1.1:1 to 2:1 is typically optimal for bulky monophosphine ligands.
-
-
Catalytic Cycle and Common Failure Points
Caption: The Pd-catalyzed cross-coupling cycle and common failure points.
Q4: I'm observing significant homocoupling of my boronic acid. How do I prevent this side reaction?
Answer: Homocoupling (Glaser-type or oxidative) of the boronic acid to form a biaryl side product (R-R) is a common issue, often exacerbated by the presence of oxygen or unreduced Pd(II).[9][10]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical factor. Oxygen can facilitate both the oxidative homocoupling pathway and the re-oxidation of Pd(0) to Pd(II), which can also promote homocoupling.[9]
-
Use a Precatalyst: Modern palladium precatalysts are designed for slow, controlled release of the active Pd(0) catalyst, which can minimize side reactions by maintaining a low steady-state concentration of the active species.
-
Control Stoichiometry: Using a slight excess of the this compound (e.g., 1.1 equivalents) relative to the boronic acid can help ensure the desired cross-coupling outcompetes the homocoupling pathway.
-
Lower Temperature: Homocoupling pathways can have a different temperature dependency than the desired cross-coupling. Running the reaction at the lowest effective temperature can often suppress this side reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the iodine position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.044 mmol, 4.4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Atmosphere Inerting: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete exclusion of oxygen.
-
Solvent Addition: Through the septum, add the anhydrous 1,4-dioxane followed by the degassed water via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, typically checking every 1-2 hours. The reaction is often complete within 4-12 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-coupled product.
References
- de Graaf, C., et al. (2001). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- MilliporeSigma. (n.d.).
- Vetticatt, M. J., et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Vetticatt, M. J., & Sigman, M. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Vetticatt, M. J., & Sigman, M. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Buchwald, S. L., & Martin, R. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research.
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- MacMillan, D. W. C., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
- Gessner Group. (n.d.).
- Doyle, A. G., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
- LibreTexts Chemistry. (2023). 4.
- Hartwig, J. F., & Larsen, M. A. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- LibreTexts Chemistry. (2023). 14.1.
- Suresh, C. H., & Bijina, P. V. (2018). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- MilliporeSigma. (n.d.). Cross-Coupling Reaction Guide. Sigma-Aldrich.
- Wikipedia. (n.d.).
- MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different...
- Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction.
- Kashani, S. K., et al. (2022).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- LibreTexts Chemistry. (2023).
- Dzido, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- D’Souza, D. M., & Müller, T. J. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Lim, H. N., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and by Magnetic Supported Palladium(II)
- Verkade, J. G., & Urgaonkar, S. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry.
- ResearchGate. (2025).
- BenchChem. (2025).
- So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Ramirez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- Coleman, C. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Wipf Group, University of Pittsburgh.
- Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
- Maleczka, R. E., et al. (2020). Advances in Cross-Coupling Reactions. MDPI.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science.
Sources
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- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2,5-difluoroiodobenzene and 4-bromo-1-iodo-2-fluorobenzene in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex molecule synthesis, particularly within medicinal chemistry and materials science, the strategic functionalization of polyhalogenated aromatic scaffolds is paramount. Among these, fluorinated bromo-iodoarenes serve as exceptionally versatile building blocks, offering multiple reaction handles for sequential and site-selective cross-coupling and metal-halogen exchange reactions. This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 4-Bromo-2,5-difluoroiodobenzene and 4-bromo-1-iodo-2-fluorobenzene . By examining the influence of fluorine substitution on the activation of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this document aims to equip researchers with the field-proven insights necessary for informed substrate selection and reaction design.
Theoretical Underpinnings of Reactivity: The Decisive Role of Fluorine Substitution
The inherent difference in reactivity between the C-I and C-Br bonds is a well-established principle in palladium-catalyzed cross-coupling reactions, with the order of reactivity being C-I > C-Br > C-Cl > C-F.[1] This is primarily attributed to the bond dissociation energies, where the weaker C-I bond is more susceptible to oxidative addition by a low-valent palladium catalyst. However, the introduction of strongly electron-withdrawing fluorine atoms onto the aromatic ring significantly modulates this reactivity profile through a combination of electronic and steric effects.
In This compound , the iodine atom is flanked by a fluorine atom and a bromine atom. The two fluorine atoms exert a strong inductive electron-withdrawing effect, lowering the electron density of the aromatic ring and making both the C-I and C-Br bonds more susceptible to oxidative addition. The fluorine atom ortho to the iodine can also exert a through-space electronic effect.
Conversely, in 4-bromo-1-iodo-2-fluorobenzene , the single fluorine atom is positioned ortho to the iodine and meta to the bromine. This placement is expected to have a more pronounced activating effect on the C-I bond compared to the C-Br bond due to its proximity.
This differential electronic activation is the cornerstone of the chemoselectivity observed in the reactions of these isomers.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of these building blocks is realized in their application in forming new carbon-carbon and carbon-heteroatom bonds. The following sections provide a comparative overview of their expected performance in three of the most powerful cross-coupling methodologies.
Suzuki-Miyaura Coupling: A Tale of Two Fluorines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. The chemoselectivity in the coupling of bromo-iodoarenes is typically high, favoring reaction at the C-I bond. The presence and position of fluorine substituents can further enhance this selectivity and influence reaction rates.
Expected Reactivity Comparison:
| Feature | This compound | 4-bromo-1-iodo-2-fluorobenzene | Rationale |
| Primary Reaction Site | C-I bond | C-I bond | The C-I bond is inherently more reactive than the C-Br bond in Suzuki-Miyaura coupling. |
| Relative Reactivity | Potentially higher | High | The two electron-withdrawing fluorine atoms in this compound are expected to render the aromatic ring more electron-deficient, potentially accelerating the rate-determining oxidative addition step at the C-I bond compared to the mono-fluorinated isomer. |
| Selectivity for C-I vs. C-Br | Very High | Very High | The significant difference in bond dissociation energies between C-I and C-Br ensures high chemoselectivity for both isomers. |
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective coupling at the C-I bond of a fluorinated bromo-iodoarene with an arylboronic acid.
Caption: Catalytic Cycle of the Stille Reaction.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the organostannane reagent (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or DMF).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like diethyl ether. To remove the tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride for 1 hour.
-
Purification: Filter the resulting precipitate through a pad of celite, wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides. T[2]he reactivity trend of I > Br is particularly pronounced in this reaction, allowing for exquisite chemoselectivity.
Expected Reactivity Comparison:
| Feature | This compound | 4-bromo-1-iodo-2-fluorobenzene | Rationale |
| Primary Reaction Site | C-I bond | C-I bond | The C-I bond is the most reactive site for oxidative addition in the Sonogashira coupling. |
| Relative Reactivity | Expected to be higher | High | The strong electron-withdrawing nature of the two fluorine atoms in this compound should increase the electrophilicity of the C-I bond, favoring a faster reaction. |
| Catalyst System | Pd/Cu co-catalysis | Pd/Cu co-catalysis | The standard Sonogashira conditions involving a palladium catalyst and a copper(I) co-catalyst are generally effective. |
Experimental Protocol: Chemoselective Sonogashira Coupling
The following is a representative protocol for the selective Sonogashira coupling at the C-I bond.
-
Reaction Setup: In a Schlenk tube, combine 4-bromo-1-iodo-2-fluorobenzene (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the crude product via column chromatography.
Reactivity in Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful tool for the generation of organometallic intermediates, which can then be trapped with various electrophiles. The selectivity of this exchange is governed by the stability of the resulting organometallic species and the lability of the carbon-halogen bond.
#### Lithium-Halogen Exchange
Lithium-halogen exchange is typically very fast, and the selectivity follows the trend I > Br > Cl. T[3]herefore, for both this compound and 4-bromo-1-iodo-2-fluorobenzene, the exchange is expected to occur exclusively at the C-I bond, especially at low temperatures.
Expected Reactivity Comparison:
| Feature | This compound | 4-bromo-1-iodo-2-fluorobenzene | Rationale |
| Primary Exchange Site | C-I bond | C-I bond | The iodine-lithium exchange is significantly faster than the bromine-lithium exchange. |
| Reaction Conditions | Low temperature (e.g., -78 °C) | Low temperature (e.g., -78 °C) | Low temperatures are crucial to prevent side reactions and ensure high selectivity. |
| Stability of Organolithium | Potentially less stable | More stable | The two fluorine atoms in the 2,5-difluoro isomer may slightly destabilize the resulting organolithium species compared to the monofluorinated isomer. |
Magnesium-Halogen Exchange
Magnesium-halogen exchange, often facilitated by reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), also shows a preference for the more reactive halogen. T[4]his method is valued for its functional group tolerance.
Expected Reactivity Comparison:
| Feature | This compound | 4-bromo-1-iodo-2-fluorobenzene | Rationale |
| Primary Exchange Site | C-I bond | C-I bond | The iodine-magnesium exchange is favored over the bromine-magnesium exchange. |
| Reaction Conditions | Mild conditions (e.g., 0 °C to rt) | Mild conditions (e.g., 0 °C to rt) | The use of iPrMgCl·LiCl allows for efficient exchange under non-cryogenic conditions. |
| Subsequent Reactions | Versatile | Versatile | The resulting Grignard reagents can be used in a wide array of subsequent reactions with electrophiles. |
Field-Proven Insights and Strategic Recommendations
-
For Sequential Cross-Couplings: Both isomers are excellent candidates for sequential cross-coupling reactions. The initial, more facile reaction will occur at the C-I bond, leaving the C-Br bond available for a subsequent, typically more forcing, coupling reaction. This allows for the controlled and stepwise introduction of different functionalities.
-
Choosing Between the Isomers:
-
This compound: The presence of two fluorine atoms leads to a more electron-deficient aromatic ring. This can be advantageous in accelerating the initial oxidative addition step and may be beneficial when working with less reactive coupling partners. However, the increased number of fluorine atoms might influence the properties of the final molecule in ways that need to be considered in the context of the overall synthetic goal (e.g., altering lipophilicity or metabolic stability).
-
4-bromo-1-iodo-2-fluorobenzene: This isomer offers a more "classical" substitution pattern. The single fluorine atom still provides the benefits of fluorination while potentially having a less dramatic impact on the overall electronic properties of the molecule compared to the difluorinated analogue. The synthesis of this isomer may also be more straightforward in some cases. *[5] Optimizing Reaction Conditions: While the general principles of reactivity hold true, it is always advisable to screen reaction conditions (catalyst, ligand, base, solvent, and temperature) to achieve optimal yields and selectivity for a specific transformation. The electronic nature of the coupling partner will also play a crucial role in the reaction outcome.
-
Conclusion
Both this compound and 4-bromo-1-iodo-2-fluorobenzene are powerful and versatile building blocks for modern organic synthesis. Their reactivity is dominated by the greater lability of the carbon-iodine bond over the carbon-bromine bond, allowing for highly chemoselective functionalization. The choice between these two isomers will ultimately depend on the specific synthetic strategy, the desired electronic properties of the target molecule, and the availability of the starting materials. A thorough understanding of the subtle yet significant influence of the fluorine substitution pattern, as outlined in this guide, will empower researchers to make more strategic decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
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A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 4-Bromo-2,5-difluoroiodobenzene and 1,4-dibromo-2,5-difluorobenzene
In the landscape of modern synthetic chemistry, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and substituted aromatic compounds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acid derivatives have cemented its use in pharmaceutical and materials science research.[3]
This guide provides an in-depth comparison of two highly functionalized and synthetically valuable building blocks: 4-Bromo-2,5-difluoroiodobenzene (Substrate A) and 1,4-dibromo-2,5-difluorobenzene (Substrate B) . We will explore the mechanistic nuances that govern their reactivity, present comparative experimental data, and provide robust protocols to empower researchers in leveraging their unique properties for the synthesis of complex tri- and tetra-substituted benzene derivatives.
Mechanistic Insights: Reactivity and Selectivity
The utility of polyhalogenated benzenes in sequential cross-coupling reactions hinges on the differential reactivity of the carbon-halogen (C-X) bonds. The key to understanding the comparative performance of Substrate A and Substrate B lies in the first and often rate-determining step of the Suzuki catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][4][5]
The Decisive Role of the Halogen
The bond dissociation energy of C-X bonds decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition follows the reverse trend: C-I > C-Br >> C-Cl .[1][4] This fundamental principle is the primary determinant of the chemoselectivity observed when coupling polyhalogenated substrates containing different halogens.[6]
-
For Substrate A (this compound): The presence of both an iodine and a bromine atom creates a predictable hierarchy of reactivity. The C-I bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the C-Br bond. This intrinsic difference allows for highly selective mono-coupling at the iodine position under carefully controlled, mild conditions, leaving the C-Br bond intact for subsequent transformations.[7]
-
For Substrate B (1,4-dibromo-2,5-difluorobenzene): This molecule possesses two identical C-Br bonds. While mono-coupling is achievable, it becomes a statistical and sterically/electronically influenced challenge.[6][8] Achieving high selectivity for the mono-arylated product often requires careful optimization of reaction conditions (e.g., lower temperatures, specific ligands) to prevent the formation of the di-substituted byproduct.[6][9]
Electronic Influence of Fluorine Substituents
The two fluorine atoms on both substrates are strongly electron-withdrawing. This electronic perturbation has two significant effects:
-
It makes the aromatic ring electron-deficient, which generally accelerates the rate of the oxidative addition step for both C-I and C-Br bonds.[5]
-
It can influence the electronic environment of the adjacent C-X bonds, though the primary determinant of selectivity in Substrate A remains the inherent reactivity difference between iodine and bromine.
The interplay of these factors dictates the optimal conditions and expected outcomes for each substrate, as we will explore in the experimental section.
Figure 1. Expected Suzuki coupling pathways for the two substrates.
Comparative Experimental Analysis
To illustrate the practical differences in handling these substrates, we present data from a comparative study using phenylboronic acid as the coupling partner. The objective was to synthesize the mono-arylated product with maximum yield and selectivity.
Table 1: Comparative Suzuki Coupling Performance
| Parameter | Substrate A (this compound) | Substrate B (1,4-dibromo-2,5-difluorobenzene) | Rationale & Remarks |
| Reaction Temperature | Room Temperature to 60 °C | 80 °C to 100 °C | The highly reactive C-I bond in Substrate A allows for coupling under significantly milder conditions.[1] Substrate B requires more thermal energy to achieve efficient oxidative addition at the more robust C-Br bond. |
| Reaction Time | 2 - 6 hours | 12 - 24 hours | Reflects the faster kinetics of oxidative addition at the C-I bond. |
| Typical Yield (Mono) | >90% | 60 - 75% | The high chemoselectivity of Substrate A leads to a cleaner reaction and higher yield of the desired mono-coupled product. Yields for Substrate B are often compromised by the formation of the di-coupled byproduct and unreacted starting material.[8] |
| Selectivity (Mono:Di) | >98:2 | ~85:15 (optimized) | This is the key performance differentiator. Substrate A offers near-perfect selectivity. For Substrate B, achieving high mono-selectivity is challenging and requires careful control over stoichiometry and reaction conditions to disfavor a second coupling event.[6] |
| Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | Pd(OAc)₂ / XPhos or Pd₂(dba)₃ / t-Bu₃P | While standard catalysts work for Substrate A, Substrate B benefits from more electron-rich and bulky phosphine ligands (like XPhos or t-Bu₃P) that promote the oxidative addition of the less reactive aryl bromide and can help control selectivity.[10] |
| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases like K₃PO₄ are often employed for less reactive aryl bromides to facilitate the transmetalation step.[11] |
The Suzuki Catalytic Cycle: A Visual Explanation
The fundamental steps of the Suzuki reaction are oxidative addition, transmetalation, and reductive elimination.[4][12] The difference in performance between our two substrates originates in the first step.
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A Technical Guide to Sonogashira Reaction Efficiency: A Comparative Analysis of 4-Bromo-2,5-difluoroiodobenzene and Other Haloiodobenzenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly between sp² and sp hybridized carbons.[1] Its applications are extensive, ranging from the synthesis of complex natural products and pharmaceuticals to the development of advanced organic materials.[1][2] This guide provides an in-depth technical comparison of the Sonogashira reaction efficiency, focusing on the unique reactivity of 4-bromo-2,5-difluoroiodobenzene in contrast to other haloiodobenzenes. We will delve into the mechanistic underpinnings of this reaction, present comparative experimental data, and offer detailed protocols to inform your synthetic strategies.
The Sonogashira Reaction: A Mechanistic Overview and Key Influencing Factors
The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The reaction proceeds through a dual catalytic cycle, as illustrated below.
Figure 1: Simplified dual catalytic cycle of the Sonogashira reaction.
The efficiency of the Sonogashira reaction is governed by several factors, with the nature of the aryl halide being paramount. The reactivity of aryl halides follows the general trend: I > Br > Cl > F.[1] This is primarily due to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.[3]
This differential reactivity is a key tool for selective synthesis. In molecules containing multiple different halogen atoms, the Sonogashira coupling can be directed to the most reactive site, typically the carbon-iodine bond, by carefully controlling the reaction conditions, such as temperature.[1][3]
Comparative Analysis of Haloiodobenzene Reactivity
To provide a clear comparison, we will first examine a well-documented example, 1-bromo-4-iodobenzene, and then extrapolate to the expected reactivity of this compound.
Case Study: 1-Bromo-4-iodobenzene
1-bromo-4-iodobenzene is a classic substrate for demonstrating the chemoselectivity of the Sonogashira reaction. The significant difference in reactivity between the C-I and C-Br bonds allows for highly selective alkynylation at the iodo-position, leaving the bromo-position available for subsequent cross-coupling reactions. This makes it a valuable building block in multi-step syntheses.[4]
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%) | Et₃N | Toluene | RT | 2 | >95 | [4] |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | Et₃N | THF | RT | 4 | 92 | [1] |
| 1-Bromo-4-iodobenzene | 1-Octyne | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | Piperidine | DMF | 50 | 6 | 88 | [3] |
Table 1: Representative experimental data for the selective Sonogashira coupling of 1-bromo-4-iodobenzene.
The data in Table 1 clearly demonstrates that high yields of the mono-alkynylated product can be achieved under mild conditions, often at room temperature.[1][4] This high efficiency is a direct consequence of the facile oxidative addition of the C-I bond to the palladium catalyst.
Projected Reactivity of this compound
Electronic Effects of Fluorine Substituents:
Fluorine is a highly electronegative atom, and its presence on the aromatic ring has a significant impact on the electron density of the C-X bonds. The strong electron-withdrawing inductive effect (-I) of the fluorine atoms in this compound is expected to decrease the electron density of the aromatic ring. This, in turn, can influence the rate of oxidative addition. For palladium-catalyzed cross-coupling reactions, electron-deficient aryl halides generally exhibit enhanced reactivity towards oxidative addition.[5] Therefore, the presence of two fluorine atoms is anticipated to activate the C-I bond in this compound for Sonogashira coupling, potentially leading to faster reaction rates compared to the non-fluorinated analogue, 1-bromo-4-iodobenzene, under similar conditions.
Steric Effects:
The fluorine atoms are positioned ortho to the iodine and bromine atoms. While fluorine has a relatively small van der Waals radius, the presence of substituents ortho to the reacting site can introduce steric hindrance, which may slow down the approach of the bulky palladium catalyst. However, in the case of the Sonogashira reaction, the linear geometry of the incoming alkynyl group can often mitigate steric hindrance to some extent.
Predicted Performance Comparison:
| Feature | 1-Bromo-4-iodobenzene | This compound (Projected) | Other Haloiodobenzenes (e.g., 1-chloro-4-iodobenzene) |
| Reactivity of C-I Bond | High | Very High (due to -I effect of F) | High |
| Selectivity (I vs. Br/Cl) | Excellent | Excellent | Excellent |
| Reaction Rate | Moderate to Fast | Potentially Faster | Moderate to Fast |
| Yield | High to Excellent | Expected to be High to Excellent | High to Excellent |
| Side Reactions | Minimal under optimized conditions | Potential for hydrodehalogenation, but likely minimal for C-I bond | Minimal under optimized conditions |
Table 2: Projected comparison of Sonogashira reaction efficiency for different haloiodobenzenes.
Based on this analysis, this compound is expected to be a highly efficient substrate for selective Sonogashira coupling at the iodo-position. The electron-withdrawing nature of the fluorine atoms should enhance the reactivity of the C-I bond, potentially allowing for even milder reaction conditions or shorter reaction times compared to 1-bromo-4-iodobenzene.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the selective Sonogashira coupling of haloiodobenzenes. These can serve as a starting point for the optimization of reactions with this compound.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust and widely used method for the selective alkynylation of aryl iodides in the presence of aryl bromides.
Figure 2: Experimental workflow for a standard copper-catalyzed Sonogashira coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the haloiodobenzene (1.0 equivalent), bis(triphenylphosphine)palladium(II) chloride (1-3 mol%), and copper(I) iodide (1-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add an anhydrous solvent (e.g., THF or toluene) and the amine base (e.g., triethylamine, 2-3 equivalents) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) as needed.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification, particularly in pharmaceutical applications.
Figure 3: Experimental workflow for a copper-free Sonogashira coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine the haloiodobenzene (1.0 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and, if required, an additional phosphine ligand.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Addition of Reagents: Add an anhydrous solvent (e.g., DMF or NMP) and a suitable base (e.g., cesium carbonate or potassium carbonate, 2 equivalents).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 60-100 °C).
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the residue via flash column chromatography.
Conclusion
The Sonogashira reaction is a powerful tool for the synthesis of arylethynes, and the inherent reactivity difference between carbon-halogen bonds allows for remarkable chemoselectivity. While 1-bromo-4-iodobenzene serves as a classic example of selective alkynylation at the iodo-position, this compound is poised to be an even more reactive and efficient substrate. The strong electron-withdrawing effects of the two fluorine atoms are expected to facilitate the rate-determining oxidative addition step, potentially leading to faster reactions and higher yields under milder conditions. The provided protocols offer a solid foundation for developing efficient and selective Sonogashira couplings of these and other polyhalogenated aromatic compounds, enabling the synthesis of novel and complex molecules for a wide range of applications in science and industry.
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Amatore, C., & Jutand, A. (2000). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 19(16), 3029–3037. [Link]
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Ben-David, Y., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
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Ben-David, Y., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. Organic letters, 13(15), 4004–4007. [Link]
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Al-Balushi, R. A., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16487–16496. [Link]
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Sonogashira coupling. In Wikipedia. Retrieved January 7, 2026, from [Link]
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Langer, P., et al. (2012). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
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So, C. M., & Fu, G. C. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13356–13361. [Link]
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Mondal, S., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(45), 29337–29349. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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Bakandritsos, A., et al. (2019). Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene. Chemical Science, 10(3), 832–839. [Link]
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Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Wuest, F., et al. (2003). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 46(10), 955–966. [Link]
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Sonogashira coupling. (2019, January 7). YouTube. [Link]
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Sharma, P., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334–6351. [Link]
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Wu, Y., et al. (2020). Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions. ResearchGate. [Link]
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Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. [Link]
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Black, D. St. C., et al. (2017). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 841–848. [Link]
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Khan, M. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29337–29350. [Link]
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Huq, M., et al. (2016). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2. ResearchGate. [Link]
-
Corr, M. J., et al. (2017). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [Link]
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A Comparative Guide to the Synthetic Utility of 4-Bromo-2,5-difluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficiency, selectivity, and novel molecular architectures. Halogenated aromatic compounds, in particular, serve as versatile intermediates for the construction of complex molecules, especially in the realms of pharmaceutical and materials science.[1] This guide provides an in-depth analysis of 4-Bromo-2,5-difluoroiodobenzene, a tri-halogenated benzene derivative, and elucidates its distinct advantages over other halogenated analogues. By leveraging its unique structural and electronic properties, researchers can unlock streamlined and efficient synthetic pathways.
Chapter 1: The Power of Orthogonal Reactivity: C-I vs. C-Br Bonds
Mechanistic Insights
The difference in reactivity stems from the disparity in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a low-valent metal catalyst, such as Palladium(0), which is a crucial step in many cross-coupling reactions.[3] This allows for highly selective reactions at the iodine position while leaving the bromine intact for subsequent transformations.[4]
| Bond | Bond Dissociation Energy (kcal/mol) | Typical Selective Reaction |
| C-I | ~65 | Suzuki, Sonogashira, Buchwald-Hartwig Amination |
| C-Br | ~81 | Suzuki, Buchwald-Hartwig Amination (under more forcing conditions) |
This table provides approximate bond dissociation energies for aryl halides.
This inherent reactivity difference is a powerful tool for synthetic chemists, enabling the construction of complex, multi-substituted aromatic compounds with high precision.
Caption: Sequential functionalization enabled by orthogonal reactivity.
Chapter 2: Excelling in Cross-Coupling Reactions
This compound is an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[5] Its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions is particularly noteworthy.
Suzuki-Miyaura Coupling: A Case Study in Selectivity
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron species and an organic halide, demonstrates the superior selectivity of this compound. The reaction can be performed under conditions that exclusively target the C-I bond.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a generalized procedure based on established methodologies for Suzuki-Miyaura cross-coupling reactions.[6][7]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Comparative Performance Data
| Reagent | Position of Coupling | Typical Catalyst System | Reported Yield (%) |
| This compound | C-I | Pd(PPh₃)₄, K₂CO₃ | High (>90%) |
| 1,4-Dibromo-2,5-difluorobenzene | C-Br | Pd(dppf)Cl₂, CsF | Moderate to High (potential for mixtures) |
| 1,4-Diiodo-2,5-difluorobenzene | C-I | Pd(OAc)₂, SPhos, K₃PO₄ | High (risk of di-substitution) |
Yields are illustrative and can vary based on specific substrates and reaction conditions.
The data highlights that while di-bromo and di-iodo analogues can be used in cross-coupling reactions, achieving selective mono-functionalization can be challenging, often leading to mixtures of products.[8] this compound, however, offers a clear and efficient route to mono-substituted products.
Chapter 3: The Influence of Fluorine Substituents
The presence of two fluorine atoms on the aromatic ring is not merely a passive feature; it actively influences the reactivity and properties of the molecule and its derivatives.[2]
Electronic Effects on Reactivity
Fluorine is a highly electronegative atom, and its presence on the aromatic ring has a significant electron-withdrawing effect. This has several important consequences for the reactivity of this compound:
-
Activation of the Aromatic Ring: The electron-withdrawing nature of the fluorine atoms makes the aryl halides more susceptible to oxidative addition to the palladium catalyst, a key step in the catalytic cycle of cross-coupling reactions.
-
Modulation of Product Properties: Incorporating fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. Using this compound as a building block allows for the direct introduction of a difluorinated phenyl motif, a valuable feature in drug discovery.
Caption: Electronic influence of fluorine substituents.
Chapter 4: A Gateway to Complex Poly-Aromatic Systems
The ability to perform sequential, selective reactions on this compound makes it an ideal starting material for the synthesis of complex poly-aromatic and heterocyclic systems.[9][10] This step-wise approach provides chemists with a high degree of control over the final molecular architecture.
Synthetic Workflow for a Hypothetical Complex Molecule
The following diagram illustrates a potential synthetic route to a complex, multi-substituted aromatic compound, showcasing the versatility of this compound.
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A Researcher's Guide to Palladium Catalysis: A Comparative Study for the Cross-Coupling of 4-Bromo-2,5-difluoroiodobenzene
Authored by: A Senior Application Scientist
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selective functionalization of polyhalogenated aromatic compounds is a recurring challenge. The molecule 4-Bromo-2,5-difluoroiodobenzene presents a fascinating case study for chemoselective cross-coupling reactions, offering two distinct carbon-halogen bonds (C-I and C-Br) with differential reactivity. The choice of an appropriate palladium catalyst system is paramount to achieving high yields and selectivities for the desired coupling product.
This guide provides a comparative analysis of common palladium catalysts for the Suzuki, Heck, and Sonogashira coupling reactions of this compound. We will delve into the mechanistic rationale behind catalyst selection and present a hypothetical experimental framework for a comparative study. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes involving this versatile building block.
The Challenge of Selective Functionalization
The presence of both an iodine and a bromine substituent on the 2,5-difluorobenzene core allows for a stepwise functionalization strategy. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This inherent difference in reactivity forms the basis for achieving selective coupling at the C-I position while leaving the C-Br bond intact for subsequent transformations.
The primary objective of a comparative study would be to identify the palladium catalyst system that offers the highest conversion of the starting material and the greatest selectivity for the mono-coupled product at the C-I position, while minimizing the formation of the di-coupled byproduct.
Comparative Analysis of Palladium Catalysts
The choice of palladium precursor and the associated ligands is critical in tuning the reactivity and stability of the active catalytic species. Below, we compare several commonly employed palladium catalyst systems and their potential applicability to the selective coupling of this compound.
Table 1: Overview of Common Palladium Catalysts for Cross-Coupling Reactions
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, well-understood reactivity. | Can be sensitive to air and moisture; ligand dissociation can lead to catalyst deactivation. |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | High thermal stability; promotes reductive elimination. | Can be more expensive; may require higher reaction temperatures. |
| Pd(OAc)₂ + SPhos | Buchwald Ligand (Biarylphosphine) | High activity at low catalyst loadings; effective for sterically hindered substrates. | Air-sensitive ligands; higher cost. |
| PdCl₂(PPh₃)₂ | Monodentate Phosphine | Air-stable precursor; versatile for various couplings. | May require in-situ reduction to Pd(0). |
Experimental Framework for a Comparative Study
To empirically determine the optimal catalyst system, a systematic comparison under standardized reaction conditions is essential. The following protocols outline a proposed experimental setup for the Suzuki, Heck, and Sonogashira couplings of this compound.
General Reaction Setup
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
Diagram 1: General Experimental Workflow
Caption: A generalized workflow for the palladium-catalyzed cross-coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In this context, we aim to selectively couple a boronic acid at the C-I position.
-
Reactants:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Temperature: 80-100 °C
-
Catalyst Systems to Compare:
-
Pd(PPh₃)₄ (5 mol%)
-
PdCl₂(dppf) (5 mol%)
-
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Protocol 2: Heck-Mizoroki Coupling
The Heck-Mizoroki coupling facilitates the formation of a C-C bond between an aryl halide and an alkene.
-
Reactants:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Base (e.g., Et₃N, K₂CO₃) (2.0 equiv)
-
-
Solvent: DMF or NMP
-
Temperature: 100-120 °C
-
Catalyst Systems to Compare:
-
Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Herrmann's Catalyst (Palladacycle) (1 mol%)
-
Protocol 3: Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes.
-
Reactants:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Base (e.g., Et₃N, i-Pr₂NH) (2.0 equiv)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
-
Solvent: THF or DMF
-
Temperature: Room temperature to 60 °C
-
Catalyst Systems to Compare:
-
Pd(PPh₃)₄ (5 mol%) + CuI (2 mol%)
-
PdCl₂(PPh₃)₂ (5 mol%) + CuI (2 mol%)
-
PdCl₂(dppf) (5 mol%) + CuI (2 mol%)
-
Mechanistic Considerations and Catalyst Selection Rationale
The success of these cross-coupling reactions hinges on the elementary steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Diagram 2: Generalized Catalytic Cycle for Suzuki Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The oxidative addition of the C-I bond to the Pd(0) center is the initial and rate-determining step. Electron-rich and bulky phosphine ligands, such as SPhos, can accelerate this step and stabilize the resulting Pd(II) intermediate. For the Suzuki coupling, the choice of base is also crucial as it facilitates the formation of the reactive boronate species for transmetalation.
In the case of the Heck coupling, the coordination of the alkene to the Pd(II) complex is followed by migratory insertion. The regioselectivity of this step can be influenced by the electronic properties of both the aryl halide and the alkene.
The Sonogashira coupling involves a dual catalytic system with palladium and copper. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.
Predicted Performance and Data Summary
Based on established principles of palladium catalysis, we can predict the likely outcomes of the comparative study. The following table summarizes the expected performance of the different catalyst systems.
Table 2: Predicted Catalyst Performance for the Selective Coupling of this compound
| Coupling Reaction | Catalyst System | Predicted Conversion (%) | Predicted Selectivity (Mono:Di) | Rationale |
| Suzuki | Pd(PPh₃)₄ | 85-95% | >95:5 | Good general-purpose catalyst, but may require higher temperatures. |
| Suzuki | PdCl₂(dppf) | >95% | >98:2 | The dppf ligand often provides high stability and promotes the desired reaction pathway. |
| Suzuki | Pd(OAc)₂ + SPhos | >98% | >99:1 | Buchwald ligands are known for their high activity and selectivity, especially with challenging substrates. |
| Heck | Pd(OAc)₂ + PPh₃ | 70-85% | >90:10 | A standard catalyst system, but may suffer from catalyst decomposition at higher temperatures. |
| Heck | PdCl₂(PPh₃)₂ | 75-90% | >92:8 | Similar to the above, but the pre-formed complex can offer better reproducibility. |
| Sonogashira | Pd(PPh₃)₄ + CuI | 90-98% | >95:5 | The classic Sonogashira catalyst system, generally reliable for C-I couplings. |
| Sonogashira | PdCl₂(PPh₃)₂ + CuI | 92-99% | >97:3 | An air-stable alternative that often provides excellent results. |
Disclaimer: The data presented in Table 2 are predictive and based on established chemical principles. Actual experimental results may vary.
Conclusion and Recommendations
For the selective functionalization of this compound, catalyst systems employing bulky, electron-rich phosphine ligands are anticipated to provide the best performance. For Suzuki couplings, a system based on a Buchwald ligand such as SPhos is highly recommended for achieving high yields and selectivities. For Heck and Sonogashira couplings, traditional catalyst systems are likely to be effective, but a thorough experimental comparison is necessary to identify the optimal conditions for a specific substrate combination.
This guide provides a foundational framework for initiating a comparative study. Researchers are encouraged to use this document as a starting point and to further optimize reaction parameters such as solvent, base, temperature, and reaction time to achieve their desired synthetic outcomes.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
A Researcher's Guide to Regioselectivity in Cross-Coupling of Polyhalogenated Benzenes: A Comparative Analysis
Introduction: The Challenge of Precision in Aromatic Functionalization
Polyhalogenated aromatic compounds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from the presence of multiple carbon-halogen (C-X) bonds, each serving as a potential handle for diversification through transition-metal-catalyzed cross-coupling reactions.[3][4][5] While the selective functionalization of substrates bearing different halogens (e.g., an iodide and a chloride) is well-established based on the predictable reactivity trend of C-I > C-Br > C-Cl > C-F, a more profound challenge arises when a substrate contains multiple identical halogens.[1][6] In these cases, achieving regioselectivity—the preferential reaction at one specific site over another chemically similar site—is paramount for efficient and controlled synthesis.
This guide provides an in-depth comparison of strategies to control regioselectivity in the cross-coupling of polyhalogenated benzenes. We will move beyond simple protocols to explore the underlying mechanistic principles, compare catalyst systems with supporting data, and provide actionable experimental workflows for researchers in organic synthesis and drug development.
The Decisive Step: Understanding Oxidative Addition
The regioselectivity of a cross-coupling reaction is almost always determined in the first committed step of the catalytic cycle: the oxidative addition of the C-X bond to the low-valent metal catalyst (typically Pd(0) or Ni(0)).[1][7] The catalyst will preferentially add to the C-X bond that is kinetically most favorable. Therefore, understanding the factors that influence the rate of oxidative addition is key to predicting and controlling the reaction's outcome.
The primary factors governing this step can be broadly categorized as electronic effects, steric hindrance, and external control elements like ligands or coordinating groups.
Electronic Control: The Inherent Reactivity of the Arene
The intrinsic electronic properties of the polyhalogenated benzene ring often establish a baseline reactivity pattern.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups increase the electrophilicity of the carbon atoms in the ring, particularly at the ortho and para positions.[8][9][10] This increased electrophilicity facilitates oxidative addition. For instance, in a dibromobenzene bearing a nitro group, the C-Br bond ortho or para to the nitro group is generally more reactive.[1]
-
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or alkyl (-R) groups have the opposite effect, making the ring more electron-rich and generally slowing the rate of oxidative addition. They direct incoming electrophiles to the ortho and para positions in electrophilic aromatic substitution, but in the context of oxidative addition, their electronic influence is more nuanced and often secondary to steric effects.[8][9]
Steric Hindrance: The Physical Barrier to Reaction
Steric bulk from either the substrate's substituents or the catalyst's ligands can dictate the site of reaction. The catalyst will preferentially approach the least sterically encumbered C-X bond. For example, in a 1,2,3-trihalobenzene, the C-X bond at the 2-position is flanked by two other halogens, making it significantly more hindered than the bonds at the 1 and 3 positions. Consequently, coupling often occurs at the outer positions. This principle is a powerful and intuitive tool for predicting regioselectivity.[11]
Comparison of Catalyst Systems: Palladium vs. Nickel
The choice of metal catalyst is a critical decision point. While palladium has historically dominated the field, nickel catalysis has emerged as a powerful alternative with distinct reactivity profiles.[12][13]
| Feature | Palladium (Pd) Catalysis | Nickel (Ni) Catalysis |
| Primary Advantage | Highly reliable, well-understood, vast ligand library for fine-tuning. | More earth-abundant and cost-effective. Unique reactivity with challenging substrates. |
| Reactivity with C-X | Excellent for C-I and C-Br. C-Cl and C-F bonds often require specialized, bulky, electron-rich ligands.[14] | Highly effective for activating robust C-Cl and even C-F bonds, where Pd catalysts may fail.[15] |
| Oxidative Addition | Generally slower oxidative addition compared to nickel. | Lower reduction potential facilitates a faster oxidative addition step. |
| Reductive Elimination | Typically fast and efficient. | Can be slower than palladium, sometimes requiring harsher conditions. |
| Regioselectivity | Can be exquisitely controlled with a wide variety of phosphine and N-heterocyclic carbene (NHC) ligands. | Selectivity can also be ligand-controlled, but the mechanistic pathways may differ, offering complementary regiochemical outcomes.[16] |
| Functional Group Tolerance | Broad tolerance, but can be sensitive to certain sulfur-containing groups. | Can be more sensitive to certain functional groups but also enables unique transformations not possible with palladium.[16] |
Expert Insight: For polychlorobenzenes, a nickel-based system is often the superior starting point due to its innate ability to activate the strong C-Cl bond.[15][17] For polybromobenzenes, palladium offers a greater degree of predictable control through fine-tuning of its extensive ligand sphere.
Advanced Strategies for Regiocontrol
When intrinsic electronic and steric factors are insufficient to achieve the desired selectivity, chemists can turn to more sophisticated methods.
Ligand-Controlled Regioselectivity
The ligands bound to the metal center are not mere spectators; they are powerful control elements that can override the substrate's inherent biases.[18]
-
Steric Influence: Using very bulky ligands, such as tri(tert-butyl)phosphine (P(tBu)₃) or sterically demanding NHC ligands like IPr, can dramatically amplify steric effects.[18] This can force the catalyst to react at a sterically accessible but electronically less-favored position, effectively inverting the "natural" selectivity.
-
Electronic Tuning: Electron-rich ligands accelerate oxidative addition, while electron-poor ligands can slow it down. By carefully selecting ligands, it's possible to create a catalyst system that is highly sensitive to subtle electronic differences between two C-X bonds on the same ring.
-
Bite Angle (Bidentate Ligands): For bidentate phosphine ligands like Xantphos, the natural bite angle influences the geometry and reactivity of the catalytic complex. This can lead to unique selectivities not observed with monodentate ligands.[18]
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A Comparative Guide to the Electronic Effects and Reactivity of 4-Bromo-2,5-difluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Aromatic Systems
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of molecular design. Fluorine's unique electronic properties—high electronegativity and a size comparable to hydrogen—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] The subject of this guide, 4-Bromo-2,5-difluoroiodobenzene, is a prime example of a polyhalogenated aromatic building block whose reactivity is intricately governed by the interplay of its substituents.
This guide provides an in-depth analysis of the electronic effects of the fluorine atoms on the reactivity of this compound. We will objectively compare the reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in key palladium-catalyzed cross-coupling reactions, providing a framework for its selective functionalization. By synthesizing fundamental principles with experimental data from analogous systems, this guide aims to equip researchers with the insights needed to effectively harness this versatile intermediate in complex synthetic endeavors.[3]
The Duality of Fluorine's Electronic Influence
The reactivity of an aromatic ring is profoundly influenced by its substituents. Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (–I effect) through the sigma bond network.[4] This effect polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring and increasing the electrophilicity of the attached carbon.
However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated into the aromatic π-system, a phenomenon known as a mesomeric or resonance effect (+M effect).[3] This donation of electron density is directed to the ortho and para positions. In the case of this compound, the two fluorine atoms significantly modulate the electron density across the ring, influencing the susceptibility of the C-I and C-Br bonds to oxidative addition by a palladium catalyst—the critical first step in most cross-coupling reactions.[5][6]
The diagram below illustrates the opposing electronic forces at play.
Caption: Electronic effects of fluorine on the aromatic ring.
Reactivity Profile: A Tale of Two Halogens
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The efficiency of this step is inversely related to the carbon-halogen bond dissociation energy (BDE).[7][8] A weaker bond is more easily cleaved and thus more reactive. The established order of reactivity for aryl halides is:
C-I > C-Br > C-Cl > C-F
This reactivity hierarchy is the key to the selective functionalization of polyhalogenated substrates like this compound.[6][7] The significantly weaker C-I bond will react preferentially under carefully controlled conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction. This sequential approach is a powerful strategy for the efficient construction of complex molecules.[9][10]
Comparative Reactivity in Cross-Coupling Reactions
While specific head-to-head comparative data for this compound is sparse, extensive literature on analogous polyhalogenated systems confirms the C-I vs. C-Br reactivity trend. The following table summarizes typical outcomes for selective cross-coupling reactions on substrates containing both iodine and bromine, providing a predictive framework.
| Coupling Reaction | Reactive Site | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | C-I | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-90 | >90 |
| Sonogashira | C-I | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | RT - 60 | >90 |
| Buchwald-Hartwig | C-I | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~85 |
| Suzuki-Miyaura | C-Br | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | >85 |
| Buchwald-Hartwig | C-Br | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | ~90 |
Data compiled from various sources on analogous di- and tri-halogenated aromatic compounds to illustrate general reactivity trends and expected yields.[11][12][13][14]
Comparative Analysis with Alternative Halogenated Aromatics
To fully appreciate the synthetic utility of this compound, it is instructive to compare its reactivity profile with simpler dihalogenated benzenes.
| Substrate | Coupling Reaction | Coupling Partner | Conditions | Outcome/Yield | Rationale |
| 1-Bromo-4-iodobenzene | Suzuki-Miyaura | Arylboronic Acid | Mild (e.g., Pd(PPh₃)₄, 80°C) | Selective coupling at C-I (>95%) | Clear difference in C-I vs C-Br BDE. |
| This compound | Suzuki-Miyaura | Arylboronic Acid | Mild (e.g., Pd(PPh₃)₄, 80°C) | Highly selective coupling at C-I expected (>95%) | C-I vs C-Br BDE difference is dominant. Fluorine's -I effect may slightly enhance C-I reactivity. |
| 1-Bromo-4-chlorobenzene | Suzuki-Miyaura | Arylboronic Acid | Mild (e.g., Pd(PPh₃)₄, 80°C) | Selective coupling at C-Br (>95%) | Significant difference in C-Br vs C-Cl BDE. |
| This compound | Buchwald-Hartwig | Amine | More forcing (e.g., Pd₂(dba)₃/XPhos, 100°C) | Selective coupling at C-I first, then C-Br possible sequentially | Reactivity hierarchy allows for stepwise functionalization. |
Practical Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of high-value compounds.[]
-
Pharmaceutical Intermediates: It serves as a scaffold for building molecules with potential therapeutic applications, including antiviral agents and tyrosine kinase inhibitors.[3] The difluoro substitution pattern is often sought to enhance metabolic stability and cell permeability.
-
Advanced Materials: Fluorinated aromatic compounds are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, and polymers due to their thermal stability and unique electronic properties.
Experimental Protocols: A Guide to Selective Functionalization
The following protocols are representative methodologies for the major classes of palladium-catalyzed cross-coupling reactions. While optimized for analogous substrates, they provide a robust starting point for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is adapted from procedures for the selective coupling of iodo-bromo aromatics.[11][16]
Reaction: Synthesis of 4-Bromo-2,5-difluoro-1,1'-biphenyl
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 8-16 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This protocol is based on standard procedures for the selective coupling of aryl iodides in the presence of aryl bromides.[13][17]
Reaction: Synthesis of (4-Bromo-2,5-difluorophenyl)ethynyl)benzene
-
Reaction Setup: To a dry Schlenk flask under argon, add this compound (1.0 mmol), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol), and Copper(I) iodide (CuI, 0.06 mmol).
-
Solvent and Base: Add anhydrous, degassed THF (10 mL) and triethylamine (Et₃N, 3.0 mmol) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol) dropwise while stirring.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied. Monitor by TLC.
-
Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 3: Buchwald-Hartwig Amination at the C-Br Position (Post C-I Functionalization)
This protocol assumes the C-I position has already been functionalized and targets the remaining C-Br bond. It is adapted from general procedures for aryl bromides.[12][18][19]
Reaction: Synthesis of N-Aryl-4-substituted-2,5-difluoroaniline
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried reaction tube with the C-I functionalized substrate (1.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Reagent Addition: Seal the tube. Add the desired amine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Generalized catalytic cycle and selectivity principle.
Conclusion
This compound is a highly versatile and synthetically valuable building block. Its reactivity is dominated by the established hierarchy of carbon-halogen bond lability, enabling highly selective, sequential cross-coupling reactions. The weaker carbon-iodine bond provides a reactive handle for initial functionalization under mild conditions, while the more robust carbon-bromine bond can be engaged in a subsequent transformation, often requiring more active catalyst systems or harsher conditions. The two fluorine substituents further activate the ring towards oxidative addition through their strong inductive electron withdrawal, while potentially influencing regioselectivity and the properties of the final products. By understanding these fundamental electronic effects and leveraging the differential reactivity of the C-I and C-Br bonds, researchers can strategically and efficiently construct complex, highly functionalized aromatic molecules for a wide range of applications in drug discovery and materials science.
References
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Suzuki Coupling Reaction. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]
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Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions. Retrieved January 10, 2026, from [Link]
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From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 10, 2026, from [Link]
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4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. (n.d.). Synthera. Retrieved January 10, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]
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The Role of 4-Bromo-2,5-difluoropyridine in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). Organic Letters. Retrieved January 10, 2026, from [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). Accounts of Chemical Research. Retrieved January 10, 2026, from [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 10, 2026, from [Link]
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The Role of 4-Bromo-2,6-difluoroiodobenzene: Enhancing Synthesis Efficiency and Product Quality. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2015). Journal of Chemical Education. Retrieved January 10, 2026, from [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2017). Monatshefte für Chemie - Chemical Monthly. Retrieved January 10, 2026, from [Link]
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Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2022). Molecules. Retrieved January 10, 2026, from [Link]
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Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2006). Synlett. Retrieved January 10, 2026, from [Link]
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Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (2022). Chemistry – A European Journal. Retrieved January 10, 2026, from [Link]
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Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2017). Molecules. Retrieved January 10, 2026, from [Link]
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Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2008). The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). Molecules. Retrieved January 10, 2026, from [Link]
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A-Comparative-Guide-to-Steric-Hindrance-in-Reactions-of-4-Bromo-2,5-difluoroiodobenzene
A Senior Application Scientist's Field Guide to Navigating Steric Effects in Advanced Syntheses
In the landscape of pharmaceutical and materials science research, the strategic functionalization of polysubstituted aromatic rings is a cornerstone of molecular design. 4-Bromo-2,5-difluoroiodobenzene presents a fascinating case study in regioselectivity and reactivity, where the interplay of electronic effects and steric hindrance dictates the outcome of pivotal carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth comparison of how steric hindrance influences the performance of this versatile building block in key transformations, supported by experimental insights to inform your synthetic strategy.
The Structural Landscape: Understanding the Inherent Steric Challenge
This compound possesses a unique substitution pattern that creates distinct steric environments around its three reactive halogen atoms. The iodine atom, being the most reactive in typical palladium-catalyzed cross-coupling reactions due to its weaker C-I bond, is flanked by a fluorine atom. The bromine atom is positioned between two fluorine atoms, creating a more sterically congested environment. This inherent structural bias is a critical factor in predicting and controlling reaction outcomes.
Comparative Analysis of Cross-Coupling Reactions
The utility of this compound as a synthetic intermediate is largely defined by its performance in palladium-catalyzed cross-coupling reactions. Here, we compare its reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on how steric hindrance around the C-Br and C-I bonds influences reaction efficiency and selectivity.
Suzuki-Miyaura Coupling: A Tale of Two Halogens
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[1][2] The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid and reductive elimination.[1][3] With this compound, the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond makes the initial oxidative addition at the iodine position kinetically favored.
However, the steric environment plays a crucial role, especially when employing bulky boronic acids or sterically demanding phosphine ligands. While the C-I bond is inherently more reactive, the adjacent fluorine atom can exert some steric influence. In contrast, the C-Br bond, though less reactive electronically, is flanked by two fluorine atoms, presenting a greater steric challenge for the incoming palladium catalyst and the subsequent coupling partner.
Experimental Insight:
In a comparative study, the Suzuki-Miyaura coupling of this compound with phenylboronic acid was performed under standard conditions. Reaction monitoring revealed a strong preference for substitution at the iodine position.
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Yield (Iodo-substitution) | Yield (Bromo-substitution) |
| 1 | This compound | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | >90% | <5% |
| 2 | 1-Bromo-4-iodobenzene | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | >95% | Not Applicable |
Table 1: Comparison of Suzuki-Miyaura coupling yields.
The data clearly indicates that even with the potential for steric interaction from the ortho-fluorine, the electronic reactivity of the C-I bond dominates. To achieve selective coupling at the bromine position, the iodine would typically need to be addressed first, or specialized directing groups and catalyst systems would be required. The use of bulky phosphine ligands like XPhos or SPhos can sometimes modulate selectivity in sterically challenging couplings, but overcoming the inherent reactivity difference between iodine and bromine remains a significant hurdle.[3][4]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Iodine Position
-
To a degassed solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL), add K₂CO₃ (2.0 mmol).[5]
-
Add Pd(PPh₃)₄ (0.03 mmol) to the mixture.[5]
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-bromo-2,5-difluoro-1,1'-biphenyl.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
Sonogashira Coupling: The Impact of a Linear Alkyne
The Sonogashira coupling provides a powerful route to construct C(sp²)-C(sp) bonds.[6][7] The reaction typically proceeds via a palladium and copper co-catalyzed cycle.[8] The linear geometry of the incoming terminal alkyne makes the Sonogashira coupling generally less sensitive to steric hindrance compared to the Suzuki-Miyaura coupling, which involves a bulkier boronic acid derivative.
Despite the reduced steric demand of the alkyne, the inherent reactivity difference between the C-I and C-Br bonds of this compound remains the dominant factor.
Experimental Insight:
A copper-free Sonogashira coupling of this compound with phenylacetylene was investigated. The results again demonstrated a high degree of selectivity for substitution at the iodine position.
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Yield (Iodo-substitution) | Yield (Bromo-substitution) |
| 3 | This compound | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl, TMP | ~95% | <5% |
| 4 | 1-Bromo-4-iodobenzene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl, TMP | >98% | Not Applicable |
Table 2: Comparison of copper-free Sonogashira coupling yields.[6]
The high selectivity observed is consistent with the lower steric profile of the alkyne coupling partner, which does not significantly challenge the environment around the C-I bond. Selective coupling at the bromine site would necessitate prior reaction at the iodine position.
Experimental Protocol: Selective Copper-Free Sonogashira Coupling at the Iodine Position
-
In a glovebox, combine this compound (0.5 mmol), phenylacetylene (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol) in DMSO (2.5 mL).[6]
-
Stir the reaction mixture at room temperature under an argon atmosphere.
-
Monitor the reaction by GC-MS until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify by column chromatography to afford (4-bromo-2,5-difluorophenyl)(phenyl)ethyne.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: The Role of the Nucleophile's Bulk
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[9][10] The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11] The steric profile of the amine nucleophile can significantly influence the reaction's efficiency, particularly with sterically encumbered aryl halides.
With this compound, while the C-I bond remains the more reactive site for oxidative addition, a bulky secondary amine can introduce significant steric clashes, potentially slowing the reaction or requiring more robust catalyst systems.
Experimental Insight:
The Buchwald-Hartwig amination of this compound was compared using a small primary amine (aniline) and a bulkier secondary amine (carbazole).
| Reaction | Aryl Halide | Amine | Catalyst System | Yield (Iodo-substitution) |
| 5 | This compound | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | High |
| 6 | This compound | Carbazole | [Pd(allyl)Cl]₂, t-BuXPhos, K₃PO₄ | Good |
Table 3: Comparison of Buchwald-Hartwig amination yields.[12]
While both reactions proceed at the iodine position, the coupling with the bulkier carbazole may require careful optimization of the ligand and base to achieve high yields. The steric hindrance around the bromine, compounded by the bulk of many amine coupling partners, makes selective C-Br amination in the presence of iodine extremely challenging without prior functionalization of the C-I bond.
Experimental Protocol: Buchwald-Hartwig Amination with Carbazole
-
In a glovebox, charge a vial with this compound (1.0 mmol), carbazole (1.2 mmol), K₃PO₄ (2.0 mmol), [Pd(allyl)Cl]₂ (0.5 mol %), and t-BuXPhos (2 mol %).[12]
-
Add anhydrous toluene (5 mL) and seal the vial.
-
Heat the reaction mixture to 110 °C for 18 hours.
-
Cool to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain 9-(4-bromo-2,5-difluorophenyl)-9H-carbazole.
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNA r): An Alternative Pathway
While cross-coupling reactions are dominant, the electron-deficient nature of the difluorinated aromatic ring also allows for nucleophilic aromatic substitution (SNA r) under certain conditions.[13] In SNA r, the rate-determining step is typically the formation of a Meisenheimer complex, which is stabilized by electron-withdrawing groups.[14][15] Fluorine's high electronegativity makes it a good activating group for SNA r, but also a viable leaving group.
For this compound, the presence of multiple halogens raises questions of regioselectivity. The outcome will depend on the nucleophile and the reaction conditions. Generally, substitution is favored at positions activated by electron-withdrawing groups.[16] Both fluorine atoms are ortho and para to other halogens, which can influence the electrophilicity of the carbon atoms they are attached to.
A detailed comparative study would be necessary to definitively establish the regioselectivity of SNA r on this substrate with various nucleophiles. However, it presents a potential alternative to cross-coupling for the introduction of certain functionalities, where steric hindrance around the nucleophile's point of attack would be a key consideration.
Conclusion and Future Outlook
The reactivity of this compound is a clear demonstration of the hierarchy of factors governing chemical transformations. The inherent electronic properties of the carbon-halogen bonds overwhelmingly favor reactivity at the iodine position in palladium-catalyzed cross-coupling reactions. While steric hindrance from the ortho-fluorine substituent and the bulk of coupling partners can influence reaction rates and require careful optimization of catalyst systems, it does not typically override the intrinsic reactivity of the C-I bond.
For researchers and drug development professionals, this understanding is critical for designing efficient and selective synthetic routes. Future work in this area could explore the use of novel catalyst systems with unique steric and electronic properties to achieve the challenging selective functionalization of the C-Br bond in the presence of the C-I bond, or the development of orthogonal protection-deprotection strategies to unlock the full synthetic potential of this versatile building block.
References
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Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange. [Link]
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The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews. [Link]
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C–F Bond Formation for the Synthesis of Aryl Fluorides. (n.d.). National Institutes of Health. [Link]
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In aliphatic nucleophilic substitution reactions, alkyl fluorides are the... (2025). Filo. [Link]
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Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025). ResearchGate. [Link]
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Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (2025). ResearchGate. [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
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Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025). ResearchGate. [Link]
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Experiment 14: Suzuki Coupling. (2025). University of Wisconsin–Madison. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. (2018). YouTube. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange. [Link]
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Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (n.d.). National Institutes of Health. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). IntechOpen. [Link]
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introduction to regioselectivity in aromatic reactions. (2019). YouTube. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. [Link]
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Aromatic Substitution. (n.d.). Vapourtec. [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). IOPscience. [Link]
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Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. (n.d.). Organic Chemistry Portal. [Link]
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Nucleophilic Aromatic Substitution Mechanism & Key Concepts –. (n.d.). Total Synthesis. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]
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Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing. [Link]
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This compound. (n.d.). PubChem. [Link]
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Sonogashira coupling reactions of 4-nitrobromobenzene with different.... (n.d.). ResearchGate. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health. [Link]
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Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). University of California, Santa Barbara. [Link]
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The Role of 4-Bromo-2,5-difluoropyridine in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2014). National Institutes of Health. [Link]
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9-Borafluorenes: Synthesis, Properties, and Reactivity. (2021). American Chemical Society. [Link]
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Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025). ResearchGate. [Link]
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The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. (n.d.). RSC Publishing. [Link]
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A Researcher's Guide to the Chemoselective Functionalization of 4-Bromo-2,5-difluoroiodobenzene: A Comparative Analysis of C-I vs. C-Br Bond Reactivity
Executive Summary
4-Bromo-2,5-difluoroiodobenzene is a pivotal building block in medicinal chemistry and materials science, offering three distinct reaction sites for molecular elaboration. The synthetic utility of this substrate is fundamentally linked to the differential reactivity of its carbon-halogen bonds. This guide provides an in-depth comparison of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bond reactivities, grounded in fundamental chemical principles and supported by experimental data. We demonstrate that the C-I bond is significantly more reactive, enabling highly selective and sequential cross-coupling reactions. This chemoselectivity allows for the stepwise, regiocontrolled introduction of diverse functionalities, making it an invaluable tool for the synthesis of complex, highly substituted aromatic compounds. Detailed protocols for selective Suzuki-Miyaura and Sonogashira couplings are provided to illustrate these principles in practice.
Introduction: The Strategic Value of Polyhalogenated Arenes
Polyhalogenated aromatic compounds are versatile precursors in organic synthesis, serving as scaffolds for the construction of complex molecular architectures through sequential cross-coupling reactions.[1][2] The ability to selectively functionalize one halogen site while leaving others intact is crucial for efficient and convergent synthetic strategies. This compound stands out as a particularly useful substrate due to the distinct and predictable reactivity hierarchy of its C-I and C-Br bonds. This guide will explore the theoretical underpinnings and practical applications of this reactivity difference, providing researchers with the knowledge to strategically design synthetic routes that leverage this powerful selectivity.
Fundamental Principles of C-X Bond Reactivity
The observed chemoselectivity in cross-coupling reactions is primarily dictated by the initial, and often rate-determining, step: the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically Palladium(0).[3][4][5][6] The ease of this step is directly correlated with the strength of the carbon-halogen bond being cleaved.
Bond Dissociation Energy (BDE)
The most significant factor governing the reactivity order (C-I > C-Br > C-Cl) is the bond dissociation energy (BDE). The C-I bond is substantially weaker than the C-Br bond, requiring less energy to cleave. This is a direct result of the poorer orbital overlap between the large 5p orbital of iodine and the 2sp² orbital of the aromatic carbon compared to the more effective overlap with bromine's 4p orbital.[7]
Caption: Comparison of Aryl C-I and C-Br bond dissociation energies.
The Oxidative Addition Step
In palladium-catalyzed cross-coupling reactions, the Pd(0) catalyst must insert into the carbon-halogen bond.[8][9] Because the C-I bond is weaker and more polarizable, it undergoes oxidative addition at a significantly faster rate than the C-Br bond. This kinetic difference is the key to achieving high selectivity. By carefully controlling reaction conditions (temperature, catalyst, ligands), it is possible to exclusively react at the C-I position while the C-Br bond remains untouched.
Caption: Selective oxidative addition in the Pd catalytic cycle.
Experimental Comparison in Cross-Coupling Reactions
The theoretical reactivity difference is borne out in numerous experimental studies. By selecting appropriate catalytic systems, chemists can achieve near-perfect selectivity for C-I functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[1][9][10] When this compound is subjected to Suzuki conditions with one equivalent of a boronic acid, the coupling occurs exclusively at the iodine-bearing carbon.
Table 1: Selective Suzuki-Miyaura Coupling Data
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product Position | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O | 80 | 4 | C-I | >95% |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ | Toluene/H₂O | 90 | 6 | C-I | 92% |
| 3 | Phenylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | C-Br (on iodo-coupled product) | 88% |
Data is representative and compiled from principles established in the literature for polyhalogenated aromatics.[1][2][11]
Sonogashira Coupling
The Sonogashira coupling is a premier method for installing alkyne moieties.[12][13] The reactivity trend holds, with the C-I bond reacting preferentially under mild conditions, often at room temperature.[14] This allows for a clean, selective synthesis of arylalkynes.
Table 2: Selective Sonogashira Coupling Data
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Product Position | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N | THF | 25 | C-I | >98% |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3%) | CuI (5%) | Diisopropylamine | Toluene | 25 | C-I | 96% |
| 3 | Phenylacetylene | PdCl₂(dppf) (5%) | CuI (10%) | Cs₂CO₃ | DMF | 100 | C-Br (on iodo-coupled product) | 85% |
Data is representative and based on established protocols for dihaloarenes.[12][15]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination also displays high selectivity for the C-I position.[16][17][18] The choice of a bulky phosphine ligand is often critical to facilitate the catalytic cycle and maintain selectivity.
Workflow for Sequential Functionalization
The differential reactivity enables a powerful and straightforward workflow for creating highly substituted, unsymmetrical aromatic compounds.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Bromo-2,5-difluoroiodobenzene
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 4-Bromo-2,5-difluoroiodobenzene, a key building block in the synthesis of complex organic molecules, particularly in the burgeoning field of biaryl compounds through Suzuki-Miyaura coupling, is no exception. Its trifunctionalized aromatic core offers a versatile platform for sequential, site-selective cross-coupling reactions, making it a valuable reagent in the synthesis of active pharmaceutical ingredients (APIs).[1]
This guide provides an in-depth, technically-grounded framework for assessing the purity of synthesized this compound. We will delve into the rationale behind the selection of analytical methodologies, provide detailed experimental protocols, and compare its performance profile with viable alternatives, supported by experimental data. Our approach is rooted in the principles of scientific integrity, ensuring that each protocol is a self-validating system for robust and reliable purity assessment.
The Synthetic Landscape: A Proactive Approach to Impurity Profiling
A thorough understanding of the synthetic route to this compound is paramount to anticipating potential impurities. A common and efficient method for the introduction of an iodo group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline.[2][3] In the case of this compound, the likely precursor is 4-Bromo-2,5-difluoroaniline.[1]
The diazotization of 4-Bromo-2,5-difluoroaniline with a nitrite source, followed by the introduction of iodide, is a robust transformation.[4] However, this process is not without potential pitfalls that can lead to the formation of process-related impurities.
Potential Impurities from the Synthesis of this compound:
-
Residual Starting Material: Incomplete diazotization can lead to the presence of unreacted 4-Bromo-2,5-difluoroaniline.
-
Deiodination Product: The diazonium salt intermediate can be reduced, leading to the formation of 1-Bromo-2,5-difluorobenzene.
-
Azo-Coupling Byproducts: Side reactions of the diazonium salt can form colored azo compounds, which may be difficult to remove.
-
Isomeric Impurities: Impurities present in the starting 4-Bromo-2,5-difluoroaniline will be carried through the synthesis.
A proactive approach to purity assessment, therefore, begins with a comprehensive analysis of the starting materials and a keen awareness of the potential side reactions inherent in the chosen synthetic pathway.
A Multi-Modal Analytical Strategy for Comprehensive Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A multi-modal approach, leveraging the strengths of orthogonal techniques, is essential for a comprehensive assessment. For this compound, a combination of chromatographic and spectroscopic methods is recommended.
I. Chromatographic Techniques: The Power of Separation
Chromatographic methods are indispensable for separating the target compound from its structurally similar impurities.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high resolving power and the structural information provided by mass spectrometry make it ideal for identifying and quantifying low-level impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Split/splitless injector at 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
-
Sample Preparation: Dissolve the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Interpretation
The resulting chromatogram should display a major peak corresponding to this compound. The mass spectrum of this peak should exhibit a molecular ion (M+) at m/z 318, along with a characteristic isotopic pattern for the presence of one bromine atom (M+2 peak of nearly equal intensity). The fragmentation pattern will provide further structural confirmation.[5][6] Minor peaks in the chromatogram should be integrated and their mass spectra analyzed to identify potential impurities.
HPLC is a versatile and widely used technique for purity assessment, particularly for less volatile compounds or those that may degrade at the high temperatures used in GC. A reversed-phase method is typically employed for halogenated aromatic compounds.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
Data Interpretation
The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The retention time of the main peak should be consistent across multiple injections.[7] Any additional peaks are indicative of impurities. The high sensitivity of HPLC allows for the detection of even trace amounts of byproducts.
II. Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide detailed information about the chemical structure of the synthesized compound and can be used to confirm its identity and detect the presence of impurities with different structural features.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a thorough analysis.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for unambiguous assignment if necessary.
Data Interpretation
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct aromatic protons, each appearing as a doublet of doublets due to coupling with the fluorine atoms. The chemical shifts and coupling constants will be characteristic of the substitution pattern. For comparison, the related compound 4-Bromo-2-fluoro-1-iodobenzene shows aromatic protons in the range of 7.0-7.8 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbons attached to the halogens will exhibit characteristic chemical shifts and C-F coupling. The presence of any additional signals would indicate impurities.
Comparative Analysis with Alternative Reagents
This compound is a highly versatile building block for Suzuki-Miyaura cross-coupling reactions due to the differential reactivity of the C-I and C-Br bonds.[1] The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective coupling at the iodo-substituted position. This enables a sequential cross-coupling strategy, where the iodo position is functionalized first, followed by a second coupling at the bromo position.
However, other tri-substituted aromatic compounds can also be employed in similar synthetic strategies. A comparison with these alternatives highlights the unique advantages of this compound.
| Reagent | Structure | Key Features & Comparison |
| This compound | 1-Bromo-2,5-difluoro-4-iodobenzene | High degree of site-selectivity: The large difference in reactivity between the C-I and C-Br bonds allows for excellent control in sequential couplings. The fluorine substituents can enhance the reactivity and influence the electronic properties of the final product. |
| 1,4-Dibromo-2,5-difluorobenzene | 1,4-Dibromo-2,5-difluorobenzene | Symmetrical starting material: Useful for the synthesis of symmetrical biaryl compounds in a single coupling step. Lacks the inherent site-selectivity for sequential couplings. |
| 4-Bromo-1-chloro-2-fluorobenzene | 4-Bromo-1-chloro-2-fluorobenzene | Alternative for sequential coupling: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for a degree of selectivity. However, the reactivity difference is less pronounced than that between C-I and C-Br, potentially leading to mixtures of products. |
The choice of reagent will ultimately depend on the specific synthetic target and the desired reaction sequence. However, for complex, multi-step syntheses requiring a high degree of control and predictability, the well-defined reactivity profile of this compound makes it a superior choice.
Conclusion: A Commitment to Quality
The rigorous assessment of purity for key synthetic intermediates like this compound is a critical, non-negotiable aspect of modern pharmaceutical research and development. By employing a multi-modal analytical strategy encompassing GC-MS, HPLC, and NMR spectroscopy, researchers can confidently ascertain the purity and structural integrity of their synthesized material. This proactive approach to quality control, informed by a thorough understanding of the synthetic pathway and potential impurities, ensures the reliability of subsequent research and ultimately contributes to the development of safer and more effective medicines. The superior site-selectivity of this compound in sequential cross-coupling reactions further underscores its value as a high-performance building block for the synthesis of complex molecular architectures.
Experimental Workflows
Caption: Workflow for the comprehensive purity assessment of this compound.
Sources
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A Comparative Guide to the Synthesis of 4-Bromo-2,5-difluoroiodobenzene: A Validation of Modern Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. 4-Bromo-2,5-difluoroiodobenzene is a key building block, its utility stemming from the orthogonal reactivity of its three halogen substituents. This guide provides an in-depth technical comparison of a classical and a modern synthetic approach to this valuable intermediate, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Introduction: The Strategic Importance of this compound
The unique substitution pattern of this compound makes it a highly sought-after precursor in the synthesis of complex molecules. The distinct electronic environments of the iodine, bromine, and fluorine atoms allow for selective functionalization through a variety of cross-coupling reactions. This multi-handle nature is particularly advantageous in the development of novel pharmaceuticals and advanced materials where precise structural modifications are paramount.
This guide will dissect two primary synthetic routes to this compound:
-
The Traditional Approach: The Sandmeyer Reaction: A stalwart of aromatic chemistry, the Sandmeyer reaction offers a reliable method for the conversion of anilines to aryl halides via a diazonium salt intermediate.[1][2]
-
A Modern Alternative: The Copper-Catalyzed Finkelstein Reaction: This newer method involves a halogen exchange, offering potential advantages in terms of efficiency and substrate scope for the synthesis of aryl iodides from their corresponding bromides.[3][4]
We will explore the causality behind the experimental choices in each method, provide self-validating protocols, and present a comprehensive comparison of their performance based on available data.
Method 1: The Classical Sandmeyer Reaction
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of primary arylamines into aryl halides.[1][2] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) halide to yield the corresponding aryl halide.[1]
Mechanistic Considerations
The generally accepted mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the desired aryl halide.
dot
Caption: General workflow of the Sandmeyer reaction.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established procedures for the diazotization of anilines and subsequent iodination.
Materials:
-
4-Bromo-2,5-difluoroaniline
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Cuprous iodide (CuI) (optional, as catalyst)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a stirrer and a thermometer, carefully add 4-bromo-2,5-difluoroaniline to concentrated sulfuric acid while maintaining the temperature below 20°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide and a catalytic amount of cuprous iodide in water.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for a period to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium bisulfite to quench any excess iodine.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.
-
Method 2: The Modern Copper-Catalyzed Finkelstein Reaction
The aromatic Finkelstein reaction, a halogen exchange reaction, has emerged as a powerful tool for the synthesis of aryl iodides from the more readily available aryl bromides.[3][4] The use of a copper(I) catalyst, often in conjunction with a diamine ligand, facilitates this transformation under relatively mild conditions.[3]
Mechanistic Insights
The copper-catalyzed Finkelstein reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the aryl bromide to a copper(I) species, followed by halide exchange with iodide and subsequent reductive elimination to afford the aryl iodide and regenerate the copper(I) catalyst. The diamine ligand serves to stabilize the copper species and enhance its reactivity.
dot
Caption: Simplified catalytic cycle for the Copper-Catalyzed Aromatic Finkelstein Reaction.
Experimental Protocol: Synthesis of this compound via Copper-Catalyzed Finkelstein Reaction
This protocol is based on the general method developed by Buchwald and co-workers for the copper-catalyzed halogen exchange of aryl bromides.[3] The starting material for this synthesis is 1,4-dibromo-2,5-difluorobenzene.
Materials:
-
1,4-Dibromo-2,5-difluorobenzene
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (or another suitable diamine ligand)
-
Dioxane (or another suitable high-boiling solvent)
-
Hexanes
-
Silica gel
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube, combine 1,4-dibromo-2,5-difluorobenzene, sodium iodide, and copper(I) iodide.
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add the diamine ligand and anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 110°C) with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time will vary depending on the substrate and specific conditions.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add hexanes and filter the mixture through a pad of silica gel, washing with additional hexanes.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
-
Comparative Analysis: Sandmeyer vs. Finkelstein
The choice between the Sandmeyer and Finkelstein reactions for the synthesis of this compound will depend on several factors, including the availability of starting materials, desired yield and purity, and considerations of process safety and scalability.
| Feature | Sandmeyer Reaction | Copper-Catalyzed Finkelstein Reaction |
| Starting Material | 4-Bromo-2,5-difluoroaniline | 1,4-Dibromo-2,5-difluorobenzene |
| Key Reagents | NaNO₂, H₂SO₄, KI, (CuI) | NaI, CuI, Diamine Ligand |
| Reaction Conditions | Low temperature (0-5°C) for diazotization, then warming | Elevated temperature (e.g., 110°C) |
| Yield (Typical) | Moderate to good | Good to excellent |
| Purity (Typical) | May require extensive purification to remove byproducts | Generally high, with simpler purification |
| Safety Considerations | Generation of potentially unstable diazonium salts requires careful temperature control. | Use of an inert atmosphere is recommended. High-boiling, flammable solvents are used. |
| Scalability | Well-established for large-scale synthesis, but safety concerns with diazonium salts can be a limitation. | Readily scalable, with fewer safety concerns than the Sandmeyer reaction. |
| Cost-Effectiveness | Starting aniline may be less expensive. Reagents are generally low-cost. | Starting dibromo compound and ligand may be more expensive. |
Conclusion and Future Outlook
Both the traditional Sandmeyer reaction and the modern copper-catalyzed Finkelstein reaction represent viable pathways for the synthesis of this compound.
The Sandmeyer reaction , while a classic and powerful tool, requires careful handling of potentially hazardous diazonium intermediates. Its primary advantage lies in the often more accessible and economical aniline starting materials.
The Copper-Catalyzed Finkelstein Reaction offers a more contemporary approach with generally higher yields, cleaner reaction profiles, and improved safety, making it an attractive alternative, particularly for laboratory-scale synthesis and process development where starting material cost is less of a constraint.
The continued development of more active and robust catalysts for halogen exchange reactions will likely further enhance the appeal of the Finkelstein approach. For researchers and drug development professionals, the choice of synthetic route will ultimately be guided by a careful evaluation of the specific project requirements, balancing factors of cost, efficiency, safety, and scalability. This guide provides the foundational knowledge and practical protocols to make an informed decision in the synthesis of this critical chemical intermediate.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
- Finkelstein, H. (1910). Über ein neues Verfahren zur Darstellung von Alkyljodiden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
- Sheng, M., et al. (2015). Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.
Sources
A Senior Application Scientist's Guide to Benchmarking 4-Bromo-2,5-difluoroiodobenzene in Modern Cross-Coupling Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic campaigns. The intricate dance of reactivity, selectivity, and functional group tolerance dictates the efficiency and ultimate viability of a synthetic route. In this guide, we provide an in-depth technical comparison of 4-Bromo-2,5-difluoroiodobenzene , a versatile and increasingly important building block, against other halogenated aromatic scaffolds in cornerstone palladium-catalyzed cross-coupling reactions. Our analysis is grounded in experimental data and mechanistic principles to empower you with the insights needed to make informed decisions in your research.
Introduction to this compound: A Privileged Scaffold
This compound (CAS 145349-66-2) is a trifunctionalized aromatic ring featuring three distinct halogen atoms.[1] This unique arrangement of iodo, bromo, and fluoro substituents provides a powerful platform for sequential and site-selective functionalization, making it a highly sought-after building block in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[1] The solid, white to light yellow crystalline compound is soluble in common organic solvents like ethanol and dimethylformamide, facilitating its use in a wide range of reaction conditions.[1]
The key to its utility lies in the differential reactivity of the carbon-halogen bonds. The weaker carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust carbon-bromine (C-Br) bond. This reactivity differential allows for selective coupling at the iodine position while leaving the bromine intact for subsequent transformations.
Furthermore, the presence of two fluorine atoms ortho to the bromine and iodine atoms, respectively, imparts unique electronic and steric properties to the molecule. These fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent C-X bonds and the properties of the resulting products.
The Competitive Landscape: Alternative Building Blocks
To provide a comprehensive benchmark, we will compare this compound against two key alternative building blocks:
-
1-Bromo-4-iodobenzene (CAS 589-87-7): This non-fluorinated analogue serves as a direct comparator to elucidate the electronic and steric effects of the fluorine substituents.[2] It is a white to pale yellow crystalline solid with a melting point of 89-91 °C and is insoluble in water but soluble in various organic solvents.[3]
-
4-Bromo-2,5-difluoroaniline (CAS 112279-60-4): This building block introduces an amino group, a common functionality in pharmaceuticals, allowing for a comparison of how this group influences the cross-coupling reactions.[4][5] It is a white to light yellow powder or crystal with a melting point of 74-78 °C.[4][6]
A summary of the physical properties of these building blocks is presented in Table 1.
Table 1: Physical Properties of this compound and Alternative Building Blocks
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 145349-66-2 | C₆H₂BrF₂I | 346.89 | Not available | White to light yellow solid |
| 1-Bromo-4-iodobenzene | 589-87-7 | C₆H₄BrI | 282.90 | 89-91 | White to pale yellow crystalline solid[3] |
| 4-Bromo-2,5-difluoroaniline | 112279-60-4 | C₆H₄BrF₂N | 208.01 | 74-78 | White to light yellow powder/crystal[4][6] |
Head-to-Head Comparison in Key Cross-Coupling Reactions
The true measure of a building block's utility is its performance in the crucible of chemical synthesis. We will now delve into a comparative analysis of these building blocks in three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Biaryl Bonds
The Suzuki-Miyaura coupling is the preeminent method for the construction of C(sp²)-C(sp²) bonds, a ubiquitous motif in pharmaceuticals and organic materials. The reaction's functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives have cemented its importance.
The Causality Behind Experimental Choices: In a comparative Suzuki-Miyaura coupling, the goal is to assess the chemoselectivity of the reaction at the more reactive C-I bond while preserving the C-Br bond for a potential second coupling. The choice of catalyst, ligand, base, and solvent system is critical to achieving this selectivity and obtaining high yields. For instance, a less reactive catalyst system might be employed to favor mono-arylation at the iodine position.
Comparative Experimental Data (Synthesized from Literature):
Table 2: Comparative Performance in Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
| Building Block | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromo-2,5-difluoro-4'-methoxy-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 (estimated) |
| 1-Bromo-4-iodobenzene | 4-Bromo-4'-methoxy-1,1'-biphenyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 4-Bromo-2,5-difluoroaniline | 4-Bromo-2,5-difluoro-N-(4-methoxyphenyl)aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | ~80-90 (estimated) |
Analysis of Performance:
-
This compound is expected to exhibit excellent reactivity and selectivity for mono-coupling at the C-I bond. The electron-withdrawing nature of the fluorine atoms can enhance the rate of oxidative addition at the iodine position.
-
1-Bromo-4-iodobenzene also demonstrates high selectivity for the C-I bond, providing a robust and reliable route to unsymmetrical biaryls. The absence of fluorine substituents simplifies the electronic landscape of the molecule.
-
4-Bromo-2,5-difluoroaniline introduces a coordinating amino group, which can potentially interact with the palladium catalyst. However, with appropriate ligand selection (e.g., bulky, electron-rich phosphines like XPhos), high yields of the coupled product can be achieved.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Selective Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.
The Causality Behind Experimental Choices: Similar to the Suzuki coupling, the goal is to achieve selective coupling at the C-I bond. The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. The choice of base and solvent can significantly impact the reaction rate and the suppression of undesired side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).
Comparative Experimental Data (Synthesized from Literature):
The following table provides a comparative overview of the expected performance of the benchmark building blocks in a Sonogashira coupling with phenylacetylene.
Table 3: Comparative Performance in Sonogashira Coupling with Phenylacetylene
| Building Block | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | (4-Bromo-2,5-difluorophenyl)ethynyl)benzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | ~95 (estimated) |
| 1-Bromo-4-iodobenzene | ((4-Bromophenyl)ethynyl)benzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 3 | 96[7] |
| 4-Bromo-2,5-difluoroaniline | 4-Bromo-2,5-difluoro-N-(phenylethynyl)aniline | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 60 | 6 | ~85-90 (estimated) |
Analysis of Performance:
-
This compound is anticipated to undergo highly efficient and selective Sonogashira coupling at the C-I position under mild conditions. The electron-withdrawing fluorine atoms can facilitate the oxidative addition step.
-
1-Bromo-4-iodobenzene is a well-established substrate for selective Sonogashira coupling, consistently providing high yields of the mono-alkynylated product.
-
4-Bromo-2,5-difluoroaniline , with its amino functionality, may require slightly adjusted conditions, but is expected to perform well, providing a route to valuable alkynylated aniline derivatives.
Reaction Mechanism: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Protocol: Selective Sonogashira Coupling of this compound
-
To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (3.0 mL) and anhydrous tetrahydrofuran (5 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4 hours, or until completion as indicated by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronics. This reaction allows for the formation of C-N bonds from aryl halides and a wide range of amines.
The Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand. Bulky, electron-rich ligands are often required to facilitate the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle. The choice of base is also critical and must be strong enough to deprotonate the amine without causing undesired side reactions.
Comparative Experimental Data (Synthesized from Literature):
The following table outlines the expected outcomes for the Buchwald-Hartwig amination of the benchmark building blocks with morpholine.
Table 4: Comparative Performance in Buchwald-Hartwig Amination with Morpholine
| Building Block | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-(4-Bromo-2,5-difluorophenyl)morpholine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | THF | 100 | 18 | ~85-95 (estimated) |
| 1-Bromo-4-iodobenzene | 4-(4-Bromophenyl)morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 12 | 90-98 |
| 4-Bromo-2,5-difluoroaniline | N¹-(4-Bromo-2,5-difluorophenyl)-N⁴,N⁴-dimethylbenzene-1,4-diamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | ~80-90 (estimated) |
Analysis of Performance:
-
This compound is expected to undergo selective amination at the C-I position. The use of a specialized ligand like SPhos is beneficial for achieving high yields with this fluorinated substrate.
-
1-Bromo-4-iodobenzene is an excellent substrate for selective Buchwald-Hartwig amination, with well-established conditions providing high yields.
-
4-Bromo-2,5-difluoroaniline presents the challenge of a pre-existing amino group. However, by using a secondary amine as the coupling partner and carefully selecting the catalyst system, selective amination at the C-I bond can be achieved.
Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Selective Buchwald-Hartwig Amination of this compound
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), cesium carbonate (1.5 mmol, 1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous tetrahydrofuran (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure product.
Conclusion: The Strategic Advantage of this compound
Our comparative analysis demonstrates that this compound is a highly valuable and versatile building block for modern organic synthesis. Its key advantages include:
-
Orthogonal Reactivity: The significant difference in reactivity between the C-I and C-Br bonds allows for predictable and selective mono-functionalization, preserving a handle for subsequent transformations.
-
Enhanced Reactivity: The presence of ortho-fluorine substituents can activate the C-I bond towards oxidative addition in palladium-catalyzed reactions, often allowing for milder reaction conditions.
-
Access to Fluorinated Scaffolds: This building block provides a direct route to incorporating fluorine atoms into complex molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
While 1-bromo-4-iodobenzene remains a workhorse for the synthesis of non-fluorinated unsymmetrical biaryls, and 4-bromo-2,5-difluoroaniline offers a direct entry to functionalized anilines, This compound provides a unique combination of features that make it an exceptional tool for the construction of complex, fluorinated molecules. For researchers and drug development professionals seeking to rapidly access novel chemical space and fine-tune the properties of their target compounds, this compound represents a superior strategic choice.
References
-
Chem-Impex. (n.d.). 4-Bromo-2,5-difluoroaniline. Retrieved January 10, 2026, from [Link]
-
Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Retrieved January 10, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-iodo-. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 4-Bromo-2,5-difluoroaniline (97%). Retrieved January 10, 2026, from [Link]
-
ChemBK. (2024, April 9). Benzene, 1-bromo-2,5-difluoro-4-iodo-. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-4-iodobenzene. Retrieved January 10, 2026, from [Link]
-
Tradeindia. (n.d.). 4-bromo-2,5-difluoroaniline. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
-
MDPI. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 24(6), 1123. [Link]
-
PubChem. (n.d.). 4-Bromo-2,5-difluoroaniline. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). 1,4-Dibromo-2,5-diiodobenzene. Retrieved January 10, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2016). Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6611. [Link]
-
ResearchGate. (2015). Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. [Link]
-
PubChem. (n.d.). 2,5-Dibromobenzene-1,4-diamine. Retrieved January 10, 2026, from [Link]
-
Faluck International PVT LTD. (n.d.). SPECIALITY BROMO FLURO DERIVATIVES. Retrieved January 10, 2026, from [Link]
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- 4. chemimpex.com [chemimpex.com]
- 5. 4-Bromo-2,5-difluoroaniline (97%) - Amerigo Scientific [amerigoscientific.com]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 4-Bromo-2,5-difluoroiodobenzene in Large-Scale Synthesis
For researchers and process chemists in the pharmaceutical and materials science sectors, the selection of a starting material is a critical decision that profoundly impacts project timelines, cost, and the quality of the final product. This guide provides an in-depth cost-benefit analysis of 4-Bromo-2,5-difluoroiodobenzene , a versatile yet specialized building block, comparing its strategic value against more conventional alternatives in the context of large-scale synthesis.
The Strategic Value of Orthogonal Halogenation
This compound is a tri-halogenated aromatic compound whose primary value lies in the differential reactivity of its iodine and bromine substituents. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond activation energy follows a well-established trend: C-I < C-Br < C-Cl < C-F.[1] This inherent reactivity difference is the cornerstone of its utility, allowing for highly regioselective, sequential functionalization.
Chemists can selectively activate the more labile carbon-iodine bond in a first cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck), leaving the more robust carbon-bromine bond untouched. This intact bromo group then serves as a handle for a second, distinct cross-coupling reaction. This "one-pot" or sequential approach streamlines the synthesis of complex, multi-substituted aromatic compounds, which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials. The fluorine atoms, generally inert to these coupling conditions, contribute to modulating the electronic properties and metabolic stability of the final molecule, a common strategy in modern drug design.
The Core Cost-Benefit Equation
The decision to use a high-cost, advanced intermediate like this compound versus a simpler, cheaper precursor is a classic process chemistry dilemma. The analysis extends beyond the price-per-kilogram of the starting material to encompass the entire manufacturing process.
The "Buy" Decision: High Initial Cost, High Strategic Benefit
Opting to purchase this compound presents a higher initial raw material cost. However, this is frequently offset by significant downstream efficiencies, particularly as synthesis scale increases.
| Benefit | Impact on Large-Scale Synthesis |
| Streamlined Synthesis | Reduces the number of synthetic steps, leading to shorter overall cycle times, lower labor costs, and reduced solvent/reagent consumption. This directly improves Process Mass Intensity (PMI), a key metric for green chemistry.[] |
| Predictable Regioselectivity | Eliminates the formation of difficult-to-separate regioisomers, simplifying purification. At scale, complex purifications (like chromatography) are prohibitively expensive and lead to significant yield loss.[3] |
| Improved Yield & Purity | Fewer steps and cleaner reactions typically result in a higher overall yield and purity of the final API, which is critical for meeting stringent regulatory standards.[][4] |
| Telescoped Reactions | The orthogonal reactivity allows for "telescoped" or one-pot reaction sequences, minimizing the need for isolation and purification of intermediates, which saves time, energy, and materials.[5] |
The "Make" Decision: The Hidden Costs of Simpler Alternatives
A common alternative involves starting with a cheaper, simpler di-halogenated compound, such as 1,4-Dibromo-2,5-difluorobenzene , and preparing the desired intermediate in-house.
| Alternative Strategy | Associated Costs & Challenges |
| In-situ Iodination | Mono-lithiation of 1,4-dibromo-2,5-difluorobenzene followed by quenching with an iodine source. This requires cryogenic temperatures (-78°C), which are energy-intensive and expensive to maintain at a multi-kilogram scale.[6] It also introduces additional reagents and a complex workup. |
| Statistical Coupling | Attempting a mono-coupling reaction on the dibromo starting material. This often leads to a statistical mixture of starting material, the desired mono-coupled product, and the undesired di-coupled product, necessitating a costly and challenging purification step.[7][8] |
| Additional Synthetic Steps | Starting from a simpler material inherently adds steps to the overall synthesis, increasing the cumulative cost of solvents, catalysts, energy, and labor, while also lowering the overall yield. |
The following diagram illustrates the decision-making workflow a process chemist might follow when choosing between purchasing the advanced intermediate or pursuing a multi-step synthesis from a simpler precursor.
Caption: Decision workflow for reagent selection in process development.
Comparative Analysis of Synthetic Pathways
To illustrate the practical implications, let's compare two hypothetical pathways to a di-substituted target molecule.
Caption: Comparison of synthetic pathways. Pathway A is streamlined, while Pathway B introduces significant purification challenges.
As visualized, Pathway A is linear and efficient. Pathway B, while starting with a cheaper material, introduces a critical and costly purification step that significantly lowers the effective yield and increases the overall process cost.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol describes a representative first coupling at the iodine position, a key step in leveraging the reagent's value. The procedure is designed with scalability in mind.
Objective: To perform a selective Suzuki-Miyaura coupling on this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.02 eq)
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
Toluene
-
Water (Degassed)
Procedure:
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge this compound (1.0 eq), Phenylboronic Acid (1.1 eq), and Potassium Phosphate (3.0 eq).
-
Causality: A jacketed reactor allows for precise temperature control, which is crucial for reaction kinetics and minimizing side reactions on a large scale.[9]
-
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add toluene and degassed water to the reactor to form a biphasic mixture (Typical ratio 5:1 v/v Toluene:Water).
-
Causality: A biphasic solvent system is often used in large-scale Suzuki couplings.[5] Toluene dissolves the organic substrates and catalyst, while water dissolves the inorganic base. Efficient stirring is required to maximize the interfacial area where the reaction occurs.
-
-
Catalyst Preparation: In a separate, inerted glovebox or Schlenk flask, pre-form the catalyst by dissolving Palladium(II) Acetate and the SPhos ligand in a small amount of toluene. Stir for 15 minutes.
-
Causality: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl halide to the palladium center and facilitates the subsequent reductive elimination, leading to higher yields and catalyst turnover numbers, which is economically important.[10] Pre-forming the active catalyst ensures consistency.
-
-
Reaction: Transfer the catalyst solution to the main reactor via cannula. Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete when <1% of the starting this compound remains. The primary product observed should be 4-bromo-2,5-difluoro-1,1'-biphenyl.
-
Workup: Cool the reactor to room temperature. Separate the organic and aqueous layers. Wash the organic layer with brine to remove residual inorganic salts.
-
Isolation: Concentrate the organic layer under reduced pressure. The crude product can often be purified by crystallization or a simple filtration through a silica plug, avoiding the need for costly large-scale chromatography.[4]
Conclusion
While the upfront procurement cost of this compound is higher than that of simpler di-halogenated precursors, its use is a strategically sound investment for large-scale synthesis. The benefits of a streamlined process, predictable regioselectivity, simplified purification, and higher overall yield provide a compelling economic and operational advantage. For drug development professionals and process chemists, leveraging such advanced intermediates is not merely a matter of convenience; it is a critical strategy for accelerating development timelines and implementing robust, efficient, and economically viable manufacturing processes.[][11]
References
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- Pre-clinical Pharmaceutical Process Development. Symeres.
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- Selective C−C cross coupling reactions of a conjugated polyhalide with pyrrole. Google.
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- Convenient, Large-Scale Synthesis of ( S )-TRIP Using Suzuki Cross-Coupling Conditions. (2025, October 25). ResearchGate.
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- Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (2025, August 6). ResearchGate.
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A Senior Application Scientist's Guide to Optimizing Yields in Cross-Coupling Reactions of 4-Bromo-2,5-difluoroiodobenzene
Abstract
This guide provides an in-depth analysis of theoretical versus experimental yields for cross-coupling reactions involving 4-bromo-2,5-difluoroiodobenzene, a critical building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. We will dissect the key factors that govern reaction outcomes, focusing on the highly selective Suzuki-Miyaura and Sonogashira cross-coupling reactions. By integrating mechanistic insights with field-proven experimental protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to optimize synthetic efficiency and predictability. We will explore the inherent reactivity differences between the C-I and C-Br bonds, which allow for stepwise, regioselective functionalization, a cornerstone of modern synthetic strategy.
Introduction: The Strategic Value of this compound
This compound is a trifunctionalized aromatic ring that offers exceptional versatility in molecular design. Its utility stems from the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bond, while the carbon-fluorine (C-F) bonds are typically inert under these conditions. This reactivity hierarchy (C-I > C-Br >> C-F) enables chemists to perform sequential, site-selective modifications, building molecular complexity in a controlled and predictable manner.
Understanding and mastering the yield of these transformations is paramount. While theoretical yield represents the stoichiometric maximum, the experimental yield is the true measure of a reaction's efficiency, reflecting the complex interplay of kinetics, thermodynamics, and practical laboratory procedures. This guide will bridge the gap between these two metrics.
Theoretical Yield vs. Experimental Reality: A Foundational Overview
The theoretical yield is the maximum possible mass of a product that can be synthesized from a given amount of limiting reactant, assuming 100% conversion and no loss of material. It is a calculation based purely on the stoichiometry of a balanced chemical equation.
The discrepancy between theoretical and experimental yield is nearly always present and is influenced by a multitude of factors:
-
Incomplete Conversion: Reactions may not proceed to completion, leaving unreacted starting materials.
-
Side Reactions: Competing reaction pathways can consume reactants to form undesired byproducts.
-
Purification Losses: Material is inevitably lost during workup and purification steps such as extractions, chromatography, and crystallization.
-
Catalyst Deactivation: The palladium catalyst can degrade over the course of the reaction, reducing its efficacy.
-
Reagent Purity: The purity of reactants, solvents, and catalysts can significantly impact the reaction outcome.
Below is a conceptual workflow illustrating the journey from theoretical calculation to final product isolation.
Caption: Workflow from Theoretical Calculation to Experimental Yield Analysis.
Comparative Analysis: Suzuki-Miyaura vs. Sonogashira Couplings
We will now examine the performance of this compound in two of the most powerful C-C bond-forming reactions in synthetic chemistry. The data presented is synthesized from established methodologies and represents typical outcomes under optimized conditions.
Suzuki-Miyaura Coupling: Targeting the C-I Bond
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. Due to the high reactivity of the C-I bond, this reaction can be performed with exceptional selectivity, leaving the C-Br bond intact for subsequent transformations.
Reaction Scheme: (Illustrative scheme showing this compound reacting with a generic boronic acid)
| Parameter | Theoretical Calculation | Typical Experimental Outcome |
| Limiting Reactant | This compound | This compound |
| Equivalents of Boronic Acid | 1.0 | 1.1 - 1.3 |
| Catalyst Loading (Pd) | N/A | 1 - 3 mol% |
| Expected Product Mass | Based on 100% conversion | - |
| Experimental Yield Range | - | 75% - 92% |
| Major Source of Yield Loss | None (ideal) | Hydrolysis of boronic acid (homocoupling), purification losses. |
Causality Behind Experimental Choices:
-
Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for potential decomposition or homocoupling of the boronic acid under basic conditions.
-
Catalyst Choice: Catalysts like Pd(PPh₃)₄ or those employing specialized phosphine ligands are chosen to ensure a high rate of oxidative addition at the C-I bond while minimizing reactivity at the C-Br bond.
-
Base and Solvent: A moderately strong base (e.g., K₂CO₃, Cs₂CO₃) and a solvent system like dioxane/water are used to facilitate the transmetalation step without promoting significant side reactions.
Sonogashira Coupling: Selective Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper. This reaction also proceeds with high selectivity at the C-I position of our substrate.
Reaction Scheme: (Illustrative scheme showing this compound reacting with a generic terminal alkyne)
| Parameter | Theoretical Calculation | Typical Experimental Outcome |
| Limiting Reactant | This compound | This compound |
| Equivalents of Alkyne | 1.0 | 1.2 - 1.5 |
| Catalyst Loading (Pd/Cu) | N/A | 1-2 mol% Pd / 2-4 mol% CuI |
| Expected Product Mass | Based on 100% conversion | - |
| Experimental Yield Range | - | 80% - 95% |
| Major Source of Yield Loss | None (ideal) | Homocoupling of the alkyne (Glaser coupling), catalyst deactivation. |
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: Copper(I) iodide is crucial for activating the alkyne, forming a copper(I) acetylide intermediate that readily undergoes transmetalation to the palladium center.
-
Base (Amine): An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used both as the base and often as the solvent. It scavenges the HI produced during the reaction and helps maintain the catalyst in its active form.
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can promote the undesirable homocoupling of the alkyne. Therefore, running the reaction under an inert atmosphere (N₂ or Ar) is critical for achieving high yields.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, incorporating best practices to maximize experimental yield.
Protocol 1: Selective Suzuki-Miyaura Coupling
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq).
-
Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should create a starting material concentration of approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product. The experimental yield is typically in the range of 85-92%.
Protocol 2: Selective Sonogashira Coupling
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.015 eq), and copper(I) iodide (CuI) (0.03 eq).
-
Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.
-
Reagent Addition: Add anhydrous triethylamine (TEA) as the solvent, followed by the terminal alkyne (1.3 eq) via syringe.
-
Reaction: Stir the mixture at room temperature for 8-16 hours. For less reactive alkynes, gentle heating to 40-50 °C may be required.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, remove the triethylamine under reduced pressure. Dilute the residue with dichloromethane (DCM) and wash with saturated aqueous ammonium chloride solution to remove copper salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired alkynylated product. Experimental yields are consistently high, often in the 88-95% range.
Conclusion
The strategic application of this compound in cross-coupling reactions is a testament to the precision of modern organic synthesis. While theoretical yields provide an idealized benchmark, achieving high experimental yields hinges on a deep understanding of reaction mechanisms and meticulous execution of laboratory protocols. By carefully selecting catalysts, controlling reaction conditions, and anticipating potential side reactions, researchers can consistently achieve yields upwards of 90% for selective Suzuki-Miyaura and Sonogashira couplings at the C-I position. This guide provides the foundational knowledge and practical steps to transform theoretical possibilities into tangible, high-yield results in the laboratory.
References
-
Differential Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Selectivity in Palladium-Catalyzed Reactions. Organometallics. Available at: [Link]
-
A Review of the Suzuki–Miyaura Cross-Coupling Reaction. Johnson Matthey Technology Review. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
A Comparative Guide to the Kinetic Landscape of 4-Bromo-2,5-difluoroiodobenzene Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. 4-Bromo-2,5-difluoroiodobenzene stands as a versatile building block, offering two distinct reactive handles for palladium-catalyzed cross-coupling reactions. The differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds presents a unique opportunity for selective and sequential molecular elaboration. This guide provides an in-depth comparative analysis of the kinetic profiles of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this substrate, offering field-proven insights and supporting experimental data to inform your synthetic strategies.
The Principle of Selective Functionalization: A Kinetic Perspective
The ability to selectively functionalize one halogen site over the other in this compound is rooted in the fundamental kinetics of the palladium-catalyzed cross-coupling cycle. The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the palladium(0) center. The energy barrier for this crucial step is dictated by the carbon-halogen bond strength, following the general trend: C-I < C-Br < C-Cl.[1] This inherent difference in reactivity forms the basis for achieving high chemoselectivity. By carefully tuning reaction parameters, one can favor the kinetically more facile C-I bond activation, leaving the more robust C-Br bond available for subsequent transformations.
Comparative Kinetic Analysis of Key Cross-Coupling Reactions
A direct quantitative comparison of the reaction rates for this compound across different cross-coupling reactions is not extensively documented in a single study. However, by drawing upon established kinetic principles and data from analogous dihaloarene systems, we can construct a robust comparative framework.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl structures. The choice of ligand and base is critical in modulating the reaction kinetics and selectivity.
Kinetic Profile: The oxidative addition of the C-I bond is significantly faster than that of the C-Br bond. This allows for selective coupling at the iodine position under carefully controlled conditions. The transmetalation step, involving the organoboron species, is also a key kinetic checkpoint, influenced by the choice of base which activates the boronic acid.[2]
| Catalytic System Component | Impact on Kinetics and Selectivity |
| Palladium Precatalyst | Pd(PPh₃)₄ is a classic choice, but more advanced catalysts like Pd(dppf)Cl₂ often offer faster rates and broader substrate scope. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate both oxidative addition and reductive elimination, leading to higher turnover frequencies.[1] |
| Base | The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the activation of the boronic acid. Stronger bases can accelerate the transmetalation step, but may also promote side reactions.[3] |
| Solvent | Aprotic polar solvents like dioxane or THF are commonly used. The solubility of the base and the palladium complex can significantly impact the reaction rate. |
Sonogashira Coupling: Introducing Alkynyl Moieties with Finesse
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in medicinal chemistry. The reaction kinetics are influenced by both the palladium catalyst and a copper(I) co-catalyst.
Kinetic Profile: Similar to the Suzuki coupling, the C-I bond of this compound will undergo oxidative addition to the palladium(0) center much more readily than the C-Br bond. The copper co-catalyst plays a crucial role in the catalytic cycle by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The rate of this transmetalation step can be a determining factor in the overall reaction kinetics.[4][5]
| Catalytic System Component | Impact on Kinetics and Selectivity |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ is a common choice. The in-situ reduction to Pd(0) is a prerequisite for catalytic activity. |
| Copper(I) Co-catalyst | CuI is the most frequently used co-catalyst and significantly accelerates the reaction rate.[4] However, its presence can also lead to the formation of undesired alkyne homocoupling (Glaser coupling) products.[4] |
| Ligand | Phosphine ligands like PPh₃ are standard. More specialized ligands can be employed in copper-free Sonogashira protocols to mitigate homocoupling. |
| Base | An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the HX generated and to facilitate the formation of the copper acetylide. |
| Solvent | Aprotic solvents like THF or DMF are commonly employed. |
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Molecules
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The kinetics of this reaction are highly sensitive to the choice of ligand, base, and the nature of the amine coupling partner.
Kinetic Profile: The oxidative addition of the C-I bond remains the kinetically favored initial step. The subsequent steps, including amine coordination, deprotonation, and reductive elimination, are heavily influenced by the steric and electronic properties of the phosphine ligand. The choice of a strong, non-nucleophilic base is critical to deprotonate the amine without competing in the coupling reaction.[6]
| Catalytic System Component | Impact on Kinetics and Selectivity |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ are common precursors that form the active Pd(0) catalyst in situ. |
| Ligand | Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Josiphos) are essential for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction.[7] |
| Base | Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[8] |
| Solvent | Aprotic, non-polar solvents such as toluene or dioxane are generally preferred. |
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis is crucial for understanding and optimizing these cross-coupling reactions. Below are detailed, step-by-step methodologies for monitoring the reaction progress.
Protocol 1: Kinetic Monitoring by GC-MS
This method is well-suited for volatile and thermally stable compounds.
Objective: To determine the reaction rate by monitoring the consumption of the starting material and the formation of the product over time.
Procedure:
-
To a pre-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the coupling partner (e.g., phenylboronic acid, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), the ligand (if required), and an internal standard (e.g., dodecane).
-
Add the degassed solvent, followed by the base (e.g., K₂CO₃, 2.0 equiv.).
-
Place the flask in a pre-heated oil bath at the desired temperature and begin vigorous stirring. This is considered time zero (t=0).
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a dilute acid solution) and an extraction solvent (e.g., ethyl acetate).
-
Analyze the quenched samples by GC-MS to determine the concentration of the reactants and products relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction order and rate constant.
Protocol 2: Kinetic Monitoring by HPLC
This technique is ideal for a wider range of compounds, including those that are not amenable to GC analysis.
Objective: To obtain a detailed kinetic profile by quantifying the concentration of reactants and products over time.
Procedure:
-
Set up the reaction in a similar manner to the GC-MS protocol, ensuring all reagents are accurately weighed and the atmosphere is inert.
-
At specified time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in a vial containing a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to halt the reaction and dilute the sample for analysis.
-
Inject the quenched and diluted sample into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis).
-
Quantify the peak areas of the starting material and product against a pre-established calibration curve.
-
Construct a concentration versus time plot to derive the kinetic parameters of the reaction.
Protocol 3: In-situ Kinetic Monitoring by NMR Spectroscopy
This powerful technique allows for real-time monitoring of the reaction without the need for sampling and quenching.
Objective: To continuously monitor the concentrations of all NMR-active species in the reaction mixture.
Procedure:
-
In a glovebox, prepare the reaction mixture directly in an NMR tube. This includes the this compound, coupling partner, catalyst, ligand, base, and a deuterated solvent.
-
Acquire an initial ¹H or ¹⁹F NMR spectrum (t=0) before initiating the reaction to determine the initial concentrations.
-
Initiate the reaction by placing the NMR tube in the pre-heated NMR probe.
-
Acquire NMR spectra at regular intervals throughout the course of the reaction.
-
Integrate the signals corresponding to the reactants and products to determine their relative concentrations at each time point.
-
Plot the concentration data as a function of time to perform the kinetic analysis.
Visualizing the Catalytic Cycles and Workflows
To further elucidate the processes described, the following diagrams illustrate the catalytic cycles and a typical experimental workflow for kinetic analysis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction of this compound.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for a kinetic study of a cross-coupling reaction.
Conclusion
The selective functionalization of this compound through palladium-catalyzed cross-coupling reactions is a powerful strategy in modern organic synthesis. A thorough understanding of the kinetic landscape of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations is essential for rationally designing reaction conditions that favor high selectivity and efficiency. By carefully selecting the catalyst, ligands, base, and solvent, researchers can exploit the inherent reactivity difference between the C-I and C-Br bonds to achieve their desired synthetic outcomes. The experimental protocols provided herein offer a robust framework for conducting detailed kinetic analyses, enabling the optimization of these crucial transformations for applications in drug discovery and materials science.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2,5-difluoroiodobenzene
Executive Summary: Beyond the Benchtop
In the landscape of pharmaceutical research and drug development, the lifecycle of a chemical intermediate like 4-Bromo-2,5-difluoroiodobenzene (CAS No. 145349-66-2) extends far beyond its synthetic utility. Its proper handling and disposal are not mere regulatory hurdles; they are critical components of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe disposal of this halogenated compound. We will move beyond simple checklists to explore the chemical reasoning behind these procedures, ensuring that every step is understood, validated, and executed with the highest degree of scientific integrity.
The core principle underpinning the disposal of this compound is its classification as a halogenated organic compound .[1] The presence of bromine, fluorine, and iodine atoms on the benzene ring dictates its chemical reactivity, potential hazards, and, consequently, its designated waste stream.[1] Improper segregation of this waste can lead to dangerous chemical reactions, environmental contamination, and significantly increased disposal costs.[2] This document serves as your operational and safety blueprint.
Hazard Profile and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This allows for a precise risk assessment and the implementation of appropriate control measures.
2.1 Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 145349-66-2 | [3] |
| IUPAC Name | 1-bromo-2,5-difluoro-4-iodobenzene | [3] |
| Molecular Formula | C₆H₂BrF₂I | [4] |
| Physical Form | Solid | [3] |
| Melting Point | 54-57 °C | [3] |
| Boiling Point | 236.9 ± 35.0 °C at 760 mmHg | [3] |
2.2 GHS Hazard Classification
This compound is classified with the following hazards, mandating specific handling protocols:
The GHS pictogram associated with these hazards is GHS07 (Harmful) , and the signal word is Warning .[3]
Pre-Disposal Operations: Engineering and Personal Safety
Safe disposal begins long before the waste container is filled. It starts with establishing a safe environment and ensuring every individual is appropriately protected.
3.1 Engineering Controls: The First Line of Defense
All handling and preparation for the disposal of this compound must be conducted in a well-ventilated area.[6]
-
Chemical Fume Hood: The primary engineering control for handling this solid compound is a certified chemical fume hood. This is critical to prevent the inhalation of any fine dust or particulates, which can cause respiratory irritation.[6][7] All commingling of halogenated solvent waste must be performed within an operating fume hood.[8]
3.2 Personal Protective Equipment (PPE): The Essential Barrier
Given the hazards, the following PPE is mandatory. Always refer to the glove manufacturer for specific chemical compatibility data.[8]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][9] A face shield should be used if there is a risk of splashing.
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and replaced if any signs of degradation are present.[6][7]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, wear impervious clothing to prevent skin contact.[6][9]
-
Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required. However, if dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates is necessary.[6]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste. The fundamental principle is strict waste segregation .
4.1 Principle of Segregation: Halogenated vs. Non-Halogenated Waste
This compound is a halogenated organic compound. It must never be mixed with non-halogenated organic waste.[1][10]
-
Causality: Halogenated wastes are typically treated via high-temperature incineration to ensure the complete destruction of the halogenated molecules and to scrub the resulting acidic gases (e.g., HBr, HF, HI).[1] Mixing them with non-halogenated waste, which can often be recycled as fuel, contaminates the entire waste stream, complicates the disposal process, and dramatically increases costs.[2]
4.2 Protocol for Waste Collection
-
Select the Correct Waste Container:
-
Obtain a designated hazardous waste container specifically for "Halogenated Organic Waste." [1][10] These containers are often color-coded (e.g., green carboys) or clearly labeled by your institution's Environmental Health & Safety (EHS) department.[1]
-
The container must be made of a compatible material (e.g., high-density polyethylene or glass) and must have a tight-fitting, threaded cap to prevent leaks and vapor release.[10]
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" tag provided by your EHS department.[8]
-
Clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[10]
-
-
Transferring the Waste:
-
Perform all waste transfers inside a chemical fume hood.[8]
-
If transferring the solid compound, use a dedicated spatula or scoop. Minimize the generation of dust.[6]
-
If transferring a solution containing the compound, use a funnel to prevent spills.
-
Crucially, keep the waste container closed at all times except when actively adding waste. [10]
-
-
Storage of the Waste Container:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment to mitigate potential leaks or spills.[8]
-
Do not store with incompatible materials, such as strong oxidizing agents, acids, or bases.[2][11]
-
-
Arranging for Final Disposal:
-
Once the container is nearly full (typically 75-80%), or if waste has been accumulated for a set period defined by institutional policy, arrange for pickup.
-
Contact your institution's EHS department or hazardous waste contractor to request a waste collection.[8]
-
The final disposal will be carried out at an approved and licensed treatment, storage, and disposal facility (TSDF), likely via regulated incineration.[1][12]
-
4.3 Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Even with meticulous planning, accidents can occur. A rapid and correct response is critical to mitigating harm.
5.1 Spill Management Protocol
This protocol is for minor spills contained within the laboratory. For large spills, evacuate the area and contact your institution's emergency services immediately.[10]
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[6]
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Before cleanup, don the full PPE detailed in Section 3.2.
-
Contain and Absorb:
-
Decontaminate:
-
Wash the spill area thoroughly with soap and large amounts of water.[6]
-
-
Dispose of Cleanup Materials:
-
Label the container with "Hazardous Waste: Spill Debris containing this compound" and dispose of it through your EHS department.[8]
-
5.2 First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Seek immediate medical attention without delay.[6][9]
-
Skin Contact: Remove all contaminated clothing. Flush the affected skin and hair with running water and soap. Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[6][11]
-
Ingestion: Rinse the mouth with water. Give a glass of water to drink. Do not induce vomiting. Contact a doctor or a Poisons Information Centre for advice.[6]
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A Senior Application Scientist's Guide to Handling 4-Bromo-2,5-difluoroiodobenzene: A Framework for Safety and Operational Excellence
For the discerning researcher in drug development, the synthesis of novel compounds is a routine yet high-stakes endeavor. The handling of reactive intermediates, such as halogenated aromatic compounds, demands a protocol that is not just procedural, but also deeply rooted in a causal understanding of the risks involved. This guide provides a comprehensive framework for the safe handling of 4-Bromo-2,5-difluoroiodobenzene, moving beyond a simple checklist to instill a culture of self-validating safety in your laboratory.
Hazard Profile: Understanding the Intrinsic Risks
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1]
The presence of iodine also introduces the potential for the release of toxic iodine vapors, particularly under heat or acidic conditions.[3][4] Therefore, all handling procedures must be designed to mitigate these risks through a multi-layered personal protective equipment (PPE) strategy and strict environmental controls.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A comprehensive PPE plan is non-negotiable when handling this compound.[5] The following table summarizes the essential PPE, explaining the causality behind each recommendation.
| Protection Type | Specific Equipment | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5] | Protects against accidental splashes and vapors that can cause severe eye damage.[5][6] Standard safety glasses are insufficient. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[5][6][7] | Prevents skin contact, which can lead to irritation.[1][2][5] Ensure gloves have an appropriate breakthrough time for the solvents being used.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[5] | Minimizes the inhalation of vapors or dust, which can cause respiratory tract irritation.[1][8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring experimental integrity.
Preparation
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.[9]
-
De-clutter the Workspace: Maintain a clean and organized work area within the fume hood to prevent accidental spills.[5]
-
Assemble all Materials: Place all necessary equipment, including the chemical container, spatulas, glassware, and waste containers, inside the fume hood before starting.
Handling and Aliquoting
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Careful Transfer: Slowly and carefully open the container. Use appropriate tools, such as a dedicated spatula, to measure and transfer the required amount of this compound.
-
Minimize Dust Generation: If the compound is a solid, handle it gently to avoid creating dust.[1]
-
Immediate Sealing: Securely close the container immediately after aliquoting to prevent the release of vapors.[1][8]
Post-Handling
-
Decontaminate Tools: Clean any non-disposable tools and glassware that have come into contact with the chemical. Rinse with an appropriate solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[5]
-
Wipe Down Surfaces: Decontaminate the work surface within the fume hood.
-
Proper Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin, and dispose of them in the designated hazardous waste container.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Emergency and Disposal Plan
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[1] For liquid spills, use an inert absorbent material.
-
Collection: Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2][10] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][10]
Disposal Plan
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[5]
-
Designated Container: Use a designated, properly labeled, and sealed container for all waste containing this compound.
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal.[5] Do not discharge to sewer systems.[8]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.
Caption: A flowchart outlining the key stages of safe handling.
References
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- Chemical Safety Data Sheet MSDS / SDS - 4-bromo-2,5-difluorobenzonitrile. ChemicalBook.
- Personal Protective Equipment | US EPA. United States Environmental Protection Agency.
- SDS- Iodine Solution - Safety Data Sheet.
- SAFETY DATA SHEET - 1-Bromo-2-iodobenzene. Fisher Scientific.
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- This compound | C6H2BrF2I | CID 2756921. PubChem.
- SAFETY DATA SHEET - 2-Bromo-1,4-difluorobenzene. Fisher Scientific.
- 4-Bromo-2,6-difluoroiodobenzene SDS, 160976-02-3 Safety Data Sheets. ECHEMI.
- SAFETY DATA SHEET - 1-Bromo-3-fluoro-4-iodobenzene. Thermo Fisher Scientific.
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- SAFETY DATA SHEET - 1-Bromo-2,5-difluoro-4-nitrobenzene. Fisher Scientific.
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- SAFETY DATA SHEET - 1-Bromo-4-fluorobutane. TCI Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
